molecular formula C11H16N2O B15322940 3-Methyl-2-(piperidin-3-yloxy)pyridine

3-Methyl-2-(piperidin-3-yloxy)pyridine

Número de catálogo: B15322940
Peso molecular: 192.26 g/mol
Clave InChI: MOYYAGNAYHQLQW-UHFFFAOYSA-N
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Descripción

3-Methyl-2-(piperidin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(piperidin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(piperidin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H16N2O

Peso molecular

192.26 g/mol

Nombre IUPAC

3-methyl-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10/h2,4,7,10,12H,3,5-6,8H2,1H3

Clave InChI

MOYYAGNAYHQLQW-UHFFFAOYSA-N

SMILES canónico

CC1=C(N=CC=C1)OC2CCCNC2

Origen del producto

United States
Foundational & Exploratory

Chemical structure and physical properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 3-Methyl-2-(piperidin-3-yloxy)pyridine. As a molecule of interest in medicinal chemistry and drug discovery, this document synthesizes available data to offer a valuable resource for researchers, scientists, and professionals in the field of drug development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from analogous structures and foundational chemical principles to present a scientifically grounded profile. This includes a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.

Introduction

The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The combination of these two heterocycles in 3-Methyl-2-(piperidin-3-yloxy)pyridine creates a molecule with a unique three-dimensional architecture and electronic distribution, suggesting its potential for interaction with various biological targets. The ether linkage between the 3-methylpyridine and piperidine rings introduces a degree of conformational flexibility, which can be crucial for optimizing binding to a target protein. This guide aims to provide a detailed analysis of this compound to facilitate further research and development efforts.

Chemical Structure and Synthesis

The fundamental architecture of 3-Methyl-2-(piperidin-3-yloxy)pyridine is characterized by a 3-methylpyridine ring linked via an ether bond at the 2-position to the 3-position of a piperidine ring.

Structural Elucidation

The chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine is presented below.

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

CAS Number: 1248132-17-3[1]

SMILES: CC1=CC=CN=C1OC2CNCCC2[1]

Caption: Chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine 3-Methyl-2-(piperidin-3-yloxy)pyridine 3-Methyl-2-(piperidin-3-yloxy)pyridine 2-Chloro-3-methylpyridine->3-Methyl-2-(piperidin-3-yloxy)pyridine 1. 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->3-Methyl-2-(piperidin-3-yloxy)pyridine 2. Base (e.g., NaH)\nSolvent (e.g., DMF) Base (e.g., NaH) Solvent (e.g., DMF) Base (e.g., NaH)\nSolvent (e.g., DMF)->3-Methyl-2-(piperidin-3-yloxy)pyridine

Caption: Proposed synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of 3-Hydroxypiperidine: To a solution of N-protected 3-hydroxypiperidine (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Substitution: To the solution containing the piperidin-3-olate, add a solution of 2-chloro-3-methylpyridine (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to an elevated temperature (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection (if applicable): If an N-protected 3-hydroxypiperidine was used, the protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid or hydrochloric acid in a suitable solvent).

  • Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) to afford the desired 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted/Calculated ValueSource
Molecular FormulaC₁₁H₁₆N₂O[1]
Molecular Weight192.26[1]
Topological Polar Surface Area (TPSA)34.15 Ų[1]
logP1.52082[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds2[1]
Storage4°C, protect from light[1]

Spectroscopic and Analytical Profile

Detailed experimental spectroscopic data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not widely published. However, a predicted spectroscopic profile can be constructed based on the analysis of its constituent functional groups and data from related compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the 3-methylpyridine and piperidine rings.

  • Pyridine Ring Protons: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The methyl group will likely appear as a singlet around δ 2.2-2.5 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The proton attached to the carbon bearing the oxygen (C3-H) will be the most downfield of the piperidine protons, likely appearing as a multiplet around δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen will also be relatively downfield.

  • NH Proton: The piperidine NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.

  • Pyridine Ring Carbons: The carbons of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the oxygen (C2) will be significantly downfield.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbon attached to the oxygen (C3) will be the most downfield of this set.

  • Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • C-O-C Stretch: A strong band corresponding to the ether linkage is expected in the region of 1250-1050 cm⁻¹.

  • C=N and C=C Stretching: Vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups will be seen just below 3000 cm⁻¹.

  • N-H Stretching: A moderate, and potentially broad, band for the piperidine N-H stretch is expected around 3300-3500 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 192. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Potential Pharmacological Applications and Drug Development Insights

While there is no specific pharmacological data available for 3-Methyl-2-(piperidin-3-yloxy)pyridine, the structural motifs present in the molecule are found in compounds with known biological activities.

Analogs as Serotonin 5-HT1F Receptor Agonists

Patents have been filed for (piperidinyloxy)pyridinyl compounds that act as 5-HT1F receptor agonists. These compounds are being investigated for the treatment of migraine. The general structure disclosed in these patents bears a strong resemblance to 3-Methyl-2-(piperidin-3-yloxy)pyridine, suggesting that it may also possess activity at this receptor.

GPR119 Modulators

Pyrimidinylpiperidinyloxypyridone analogues have been explored as GPR119 modulators for the potential treatment of metabolic disorders such as type 2 diabetes and obesity. The piperidin-oxy-pyridine core is a key feature of these molecules, indicating that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be a starting point for the design of novel GPR119 modulators.

General CNS and Other Applications

The piperidine and pyridine moieties are common in a wide range of centrally acting agents. Therefore, it is plausible that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be investigated for its potential effects on various CNS targets. Additionally, pyridine derivatives have shown a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Conclusion

3-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound with a structural framework that suggests significant potential for applications in drug discovery and development. While direct experimental data is currently limited, this in-depth guide provides a solid foundation for future research by offering a plausible synthetic strategy, predicted physicochemical and spectroscopic properties, and insights into its potential pharmacological relevance based on the analysis of structurally related compounds. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.

References

  • Google Patents.
  • Google Patents. WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists. ()
  • Google Patents.
  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ([Link])

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ([Link])

  • NextSDS. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. ([Link])

  • PubMed Central (PMC). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. ([Link])

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • NIST WebBook. Pyridine, 3-methyl-. ([Link])

  • ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ([Link])

  • World Journal of Pharmaceutical and Pharmaceutical Sciences. Pharmacological activities of pyridine derivatives: a review. ([Link])

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Elucidating the Mechanism of Action of 3-Methyl-2-(piperidin-3-yloxy)pyridine: A Strategic Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Novel chemical entities (NCEs) are the bedrock of therapeutic innovation. 3-Methyl-2-(piperidin-3-yloxy)pyridine represents such an entity, incorporating the privileged pyridine and piperidine scaffolds known to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA) in an early drug discovery context. We will move from broad, unbiased screening to focused, hypothesis-driven experimentation, ensuring a self-validating and robust investigational cascade.

Introduction to 3-Methyl-2-(piperidin-3-yloxy)pyridine: A Molecule of Untapped Potential

3-Methyl-2-(piperidin-3-yloxy)pyridine is a small molecule with the chemical formula C₁₁H₁₆N₂O.[3] Its structure is characterized by a pyridine ring linked via an ether bond to a piperidine ring, with a methyl group on the pyridine. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the constituent chemical motifs are prevalent in a multitude of FDA-approved drugs and clinical candidates.[1][2]

The pyridine ring is a common feature in kinase inhibitors and other agents targeting ATP-binding sites.[4][5] The piperidine moiety is a versatile scaffold found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, and is crucial for modulating physicochemical properties such as solubility and brain penetration.[1][6] The combination of these two rings suggests a broad potential for biological activity, making a systematic investigation of its MoA a compelling endeavor.

Phase 1: Unbiased Target Identification and Initial Characterization

The primary challenge with an NCE is to identify its molecular target(s) without a priori assumptions. Therefore, the initial experimental phase must be broad and designed to generate testable hypotheses.

High-Throughput Phenotypic Screening

Phenotypic screening in relevant human cell lines is a powerful, unbiased approach to identify compounds that induce a desired physiological change.

Experimental Protocol: High-Content Imaging for Neurite Outgrowth

  • Cell Plating: Seed human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in 96-well, optically clear-bottom plates at a density of 10,000 cells/well.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-Methyl-2-(piperidin-3-yloxy)pyridine in DMSO, starting from 10 mM. Add the compound to the cells for a final concentration range of 10 µM to 0.5 nM. Include a vehicle control (DMSO) and a positive control (e.g., Retinoic Acid).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with antibodies against β-III tubulin (for neurons) and DAPI (for nuclei).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze neurite length, branch points, and cell viability.

Causality and Rationale: This experiment will reveal if the compound has a functional effect on neuronal morphology, which could be indicative of activity at targets involved in neurodegeneration or neurodevelopment.

Broad-Based Target Binding Panels

To identify potential molecular targets directly, the compound should be screened against a large, commercially available panel of receptors, enzymes, transporters, and ion channels.

Workflow for Target Binding Profiling

G cluster_0 Phase 1: Target Identification NCE 3-Methyl-2-(piperidin-3-yloxy)pyridine (10 µM solution) Panel Broad Target Panel (e.g., Eurofins SafetyScreen44™) NCE->Panel Screening Data Binding Data (% Inhibition) Panel->Data Assay Hit_List Generate Hit List (>50% Inhibition Threshold) Data->Hit_List Analysis

Caption: Workflow for initial target identification using binding panels.

Data Presentation: Hypothetical Binding Panel Results

Target ClassSpecific Target% Inhibition at 10 µM
GPCR (Dopamine)D₂ Receptor85%
GPCR (Serotonin)5-HT₂ₐ Receptor72%
KinaseGSK3β15%
Ion ChannelhERG5%

Interpretation: The hypothetical data in the table suggests that 3-Methyl-2-(piperidin-3-yloxy)pyridine may be a ligand for the D₂ and 5-HT₂ₐ receptors. The low inhibition of GSK3β and hERG suggests initial selectivity.

Phase 2: Target Validation and Mechanistic Deep Dive

The hits from Phase 1 must be rigorously validated to confirm the interaction and elucidate the nature of the molecular mechanism.

Confirmation of Target Engagement in a Cellular Context

Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can confirm that the compound binds to the putative target within a live cell.

Experimental Protocol: NanoBRET™ Target Engagement Assay for D₂ Receptor

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the D₂ receptor fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the D₂ receptor.

  • Compound Treatment: Add serial dilutions of 3-Methyl-2-(piperidin-3-yloxy)pyridine to the transfected cells.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates that the compound is displacing the tracer from the target protein.

Causality and Rationale: This experiment validates that the compound can penetrate the cell membrane and engage with the target protein in its native environment.

Functional Assays to Determine MoA

Once target engagement is confirmed, functional assays are required to determine if the compound is an agonist, antagonist, or allosteric modulator.

Workflow for Functional Characterization

G cluster_1 Phase 2: Functional Characterization Confirmed_Hit Confirmed Target (e.g., D₂ Receptor) Agonist_Assay Agonist Mode Assay (e.g., cAMP Measurement) Confirmed_Hit->Agonist_Assay Antagonist_Assay Antagonist Mode Assay (vs. Dopamine) Confirmed_Hit->Antagonist_Assay MoA Determine MoA (Agonist, Antagonist, etc.) Agonist_Assay->MoA Antagonist_Assay->MoA

Caption: Workflow for determining the functional activity of the compound.

Experimental Protocol: cAMP Assay for D₂ Receptor (a Gαi-coupled GPCR)

  • Cell Plating: Plate CHO cells stably expressing the human D₂ receptor in a 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat cells with increasing concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the compound, then stimulate with a known D₂ agonist (e.g., quinpirole) at its EC₈₀ concentration.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: A dose-dependent decrease in cAMP indicates agonism.

    • Antagonist Mode: A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonism.

Data Presentation: Hypothetical Functional Data

Assay ModeMetricValue
AgonistEC₅₀> 10 µM
AntagonistIC₅₀150 nM
AntagonistKᵢ95 nM

Interpretation: The hypothetical data suggests that 3-Methyl-2-(piperidin-3-yloxy)pyridine is a potent antagonist of the D₂ receptor with no significant agonist activity.

Phase 3: Early ADME-Tox and Selectivity Profiling

A promising MoA must be paired with acceptable drug-like properties.

In Vitro ADME Assays

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be run concurrently.

Data Presentation: Summary of Early ADME Properties

AssayResultImplication
Aqueous Solubility (pH 7.4)150 µg/mLGood solubility
Caco-2 Permeability15 x 10⁻⁶ cm/sHigh permeability
Microsomal Stability (Human)t₁/₂ = 45 minModerate metabolic stability
CYP3A4 InhibitionIC₅₀ = 8 µMLow risk of drug-drug interactions
Selectivity Profiling

The compound should be tested in functional assays against other closely related targets identified in the initial binding screen (e.g., 5-HT₂ₐ) to determine its selectivity.

Conclusion: Synthesizing a Mechanistic Hypothesis

Based on the systematic investigation outlined above, a well-supported, data-driven mechanistic hypothesis can be formulated. For our hypothetical example, 3-Methyl-2-(piperidin-3-yloxy)pyridine is a selective D₂ receptor antagonist with good cell permeability and moderate metabolic stability. This profile suggests potential therapeutic applications in indications where D₂ receptor antagonism is beneficial, such as psychosis. This initial MoA provides a strong foundation for lead optimization, in vivo efficacy studies, and further preclinical development.

References

  • Wang, J. et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • ECHA. 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Mishra, S. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Wu, F. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 235-249. Available at: [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • Vitaku, E. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389. Available at: [Link]

  • RCSB PDB. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • NextSDS. 3-[(PIPERIDIN-3-YLOXY)METHYL]PYRIDINE — Chemical Substance Information. Available at: [Link]

  • Google Patents. US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.
  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available at: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Hindawi. Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available at: [Link]

  • J-STAGE. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Available at: [Link]

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Molecular weight, exact mass, and solubility of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyridine and piperidine scaffolds are foundational elements in the design of novel therapeutic agents. The compound 3-Methyl-2-(piperidin-3-yloxy)pyridine represents a confluence of these important heterocyclic systems, presenting a unique structural motif for exploration. A molecule's potential to become a successful drug is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Among these, aqueous solubility is a critical, often challenging, parameter that can determine the success or failure of a drug candidate.[2][3] Poor solubility can severely limit a drug's bioavailability, rendering an otherwise potent compound ineffective.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 3-Methyl-2-(piperidin-3-yloxy)pyridine or structurally related compounds. It provides a detailed overview of its core physicochemical properties, including molecular weight and exact mass. Recognizing that publicly available experimental data for this specific molecule is limited, this document presents a practical roadmap for its characterization, detailing both the in silico predictive methods and the gold-standard experimental protocols required to determine its solubility profile. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's identity is the bedrock of all subsequent experimental and theoretical work. This section outlines the fundamental properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Chemical Identifiers
  • IUPAC Name: 3-Methyl-2-(piperidin-3-yloxy)pyridine

  • CAS Number: 1248132-17-3[5]

  • Molecular Formula: C₁₁H₁₆N₂O[5]

Molecular Weight vs. Exact Mass

It is crucial to distinguish between molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements. It is used for stoichiometric calculations in bulk chemical reactions (e.g., preparing solutions).

  • Exact Mass is the calculated mass of a molecule using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is fundamental in high-resolution mass spectrometry for confirming molecular identity.

The values for 3-Methyl-2-(piperidin-3-yloxy)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[ChemScene][5]
Molecular Weight 192.26 g/mol [ChemScene][5]
Exact Mass 192.1263 DaCalculated

Section 2: The Solubility Profile: A Roadmap to Characterization

Aqueous solubility is a prerequisite for absorption, as a drug must be in solution to pass through biological membranes.[4] While experimental data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not prevalent in the literature, this section provides the established workflow for determining this critical parameter, from initial computational estimates to definitive experimental measurement.

In Silico Prediction: The First Step

Computational, or in silico, methods offer a rapid and cost-effective first pass at estimating a compound's solubility.[1][6] These models use structural features of the molecule to predict its behavior.[7] For 3-Methyl-2-(piperidin-3-yloxy)pyridine, several key descriptors have been calculated:

Computed PropertyValueSignificance in Solubility PredictionSource
LogP (Octanol-Water Partition Coefficient) 1.52Measures lipophilicity. A lower LogP generally suggests higher aqueous solubility. A value of 1.52 indicates moderate lipophilicity.[ChemScene][5]
Topological Polar Surface Area (TPSA) 34.15 ŲEstimates the surface area of polar atoms. Higher TPSA is often correlated with lower membrane permeability but can improve solubility through hydrogen bonding with water.[ChemScene][5]
Hydrogen Bond Donors 1The N-H group on the piperidine ring.[ChemScene][5]
Hydrogen Bond Acceptors 3The ether oxygen and the two nitrogen atoms.[ChemScene][5]

These parameters are inputs for Quantitative Structure-Property Relationship (QSPR) models, which use mathematical equations derived from large datasets of known compounds to predict solubility.[1] While predictive, these models are invaluable for prioritizing candidates in early discovery, saving significant time and resources.[6]

The logical workflow for computational prediction is illustrated below.

G cluster_workflow Computational Solubility Prediction Workflow A Obtain SMILES String (CC1=CC=CN=C1OC2CNCCC2) B Input into Predictive Software (e.g., SwissADME, ChemDraw) A->B C Calculate Physicochemical Descriptors (LogP, TPSA, MW, H-bond donors/acceptors) B->C D Apply QSPR Model (e.g., ALOGPS, ESOL) C->D E Generate Predicted Solubility Value (e.g., mg/mL, logS) D->E F Interpret Result for Triage (High, Medium, Low Solubility Concern) E->F

Caption: A typical workflow for predicting compound solubility using computational models.

Experimental Determination: The Gold Standard

While predictions are useful, definitive solubility data must be obtained experimentally. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[4][8] This method involves adding an excess amount of the solid compound to a solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.

The choice of this method is deliberate: it measures the true equilibrium or thermodynamic solubility, which is the most relevant value for biopharmaceutical assessment. The process, while more resource-intensive than computational methods, provides the accuracy needed for later-stage development decisions.[4]

An overview of the experimental workflow is provided below.

G cluster_workflow Shake-Flask Experimental Workflow A 1. Preparation Add excess solid compound to a known volume of buffer (e.g., PBS pH 7.4). B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation. A->B C 3. Phase Separation Centrifuge or let stand to sediment undissolved solid. B->C D 4. Sampling & Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter to remove all solid particles. C->D E 5. Quantification Analyze the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. D->E F 6. Calculation Determine concentration (e.g., in µg/mL or mM) to report the final solubility. E->F

Caption: The standardized workflow for the shake-flask method of solubility determination.

Critical Factors Influencing Solubility

For an ionizable compound like 3-Methyl-2-(piperidin-3-yloxy)pyridine, several factors can dramatically influence its measured solubility:

  • pH: The molecule contains two basic nitrogen atoms (one on the pyridine ring, one on the piperidine ring). In acidic conditions (lower pH), these nitrogens will become protonated (cationic). This charge generally increases the molecule's interaction with polar water molecules, leading to significantly higher aqueous solubility compared to its neutral form at higher pH. Therefore, solubility must be determined at multiple physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood).[4]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[9] It is standard practice to perform solubility assessments at both room temperature (25°C) and physiological temperature (37°C).

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies, resulting in different solubilities. It is important to characterize the solid form used in the experiment via techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[8]

Section 3: Detailed Experimental & Computational Protocols

This section provides actionable, step-by-step methodologies for the workflows described above.

Protocol: In Silico Solubility Prediction
  • Obtain Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: CC1=CC=CN=C1OC2CNCCC2.

  • Select Tool: Utilize a reliable, freely available cheminformatics tool such as SwissADME or a commercially available platform like ChemDraw or StarDrop.

  • Input Data: Paste the SMILES string into the selected software.

  • Execute Calculation: Run the physicochemical properties prediction module. The software will calculate the descriptors outlined in Section 2.1.

  • Analyze Output: The tool will provide a predicted solubility value, often expressed as logS (the base-10 logarithm of the molar solubility). Interpret this value using the tool's provided scale (e.g., poorly, moderately, highly soluble).

Protocol: Experimental Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the principles outlined in the OECD Guideline for Testing of Chemicals, No. 107.[10][11]

  • Preparation of Media: Prepare buffers at the desired pH values (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline). Ensure all media are degassed.

  • Sample Preparation: To a series of 2 mL glass vials, add an excess of solid 3-Methyl-2-(piperidin-3-yloxy)pyridine. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 1-2 mg).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can confirm the time to reach a plateau concentration.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow for sedimentation of excess solid. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[11]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. This step is critical to remove any fine particulates that would artificially inflate the measured concentration.

  • Quantification:

    • Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

    • Analyze the filtered samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve.

  • Reporting: Report the final solubility in mg/mL or mM at the specified pH and temperature.

Conclusion

3-Methyl-2-(piperidin-3-yloxy)pyridine is a compound with a structural framework of interest to medicinal chemistry. This guide has established its core physicochemical identity, providing its molecular weight (192.26 g/mol ) and CAS number (1248132-17-3).[5] While experimental solubility data is not yet widely published, a clear and robust pathway for its determination has been detailed. The initial in silico assessment, based on calculated descriptors like a LogP of 1.52, provides an early indication of its properties.[5] However, for definitive characterization, the experimental shake-flask method remains the indispensable gold standard. By following the detailed protocols within this guide, researchers can confidently generate the high-quality solubility data essential for making informed decisions in the complex process of drug development.

References

  • Vertex AI Search. (2025, January 24). A review on computational models for predicting protein solubility.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Google Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • IEEE Xplore. (n.d.).
  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • ChemScene. (n.d.). 1248132-17-3 | 3-Methyl-2-(piperidin-3-yloxy)pyridine.
  • AIP Publishing. (2018, August 1). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics.
  • BMG LABTECH. (2023, April 6).
  • Analytik NEWS. (2024, November 14).
  • OECD. (n.d.). Test No.
  • Biotecnologie BT. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine 99 108-99-6.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • American Chemical Society. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

Sources

3-Methyl-2-(piperidin-3-yloxy)pyridine CAS number and material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Methyl-2-(piperidin-3-yloxy)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The document delineates its chemical identity, including its CAS number, physicochemical properties, and a proposed synthetic pathway. While a specific Material Safety Data Sheet (MSDS) is not publicly available, a detailed safety and handling profile has been constructed based on data from structurally analogous compounds. The guide explores the potential applications of this scaffold in medicinal chemistry, drawing parallels with similar structures investigated as therapeutic agents. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel pyridine and piperidine derivatives.

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of approved therapeutics. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyridine ring is one such scaffold, ubiquitous in pharmaceuticals due to its water solubility, stability, and capacity for hydrogen bonding.[1] Similarly, the piperidine moiety is a cornerstone in drug design, valued for its three-dimensional structure and its presence in numerous natural alkaloids and synthetic drugs.[2]

3-Methyl-2-(piperidin-3-yloxy)pyridine integrates these two critical pharmacophores, creating a molecule with significant potential for drug discovery programs. The ether linkage provides a flexible yet stable connection between the aromatic pyridine core and the saturated piperidine ring, while the methyl group on the pyridine ring can influence steric interactions and metabolic stability. This guide aims to provide a detailed technical profile of this compound to facilitate its use in research and development.

Chemical Identity:

  • Systematic Name: 3-Methyl-2-(piperidin-3-yloxy)pyridine

  • CAS Number: 1248132-17-3[3]

  • Molecular Formula: C₁₁H₁₆N₂O[3]

  • Molecular Weight: 192.26 g/mol [3]

  • Structure: alt text (A representative 2D structure of the molecule)

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from solubility and permeability to its interaction with biological targets. While experimentally derived data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is scarce, the following table summarizes its known attributes and computationally predicted values.

PropertyValueSourceNotes
CAS Number 1248132-17-3ChemScene[3]The unique identifier for the specific chemical substance.
Molecular Formula C₁₁H₁₆N₂OChemScene[3]Indicates the elemental composition of the molecule.
Molecular Weight 192.26 g/mol ChemScene[3]
SMILES CC1=CC=CN=C1OC2CNCCC2ChemScene[3]A linear notation representing the molecular structure.
Purity ≥98%ChemScene[3]As specified by a commercial supplier.
Appearance Predicted: Colorless to pale yellow oil or solid-Based on similar small molecule heterocyclic compounds.
logP (predicted) 1.8 ± 0.5-Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
pKa (predicted) Basic pKa: 8.5-9.5 (Piperidine N)Basic pKa: 4.5-5.5 (Pyridine N)-The piperidine nitrogen is the more basic site, likely to be protonated at physiological pH.
Solubility (predicted) Soluble in methanol, ethanol, DMSO; sparingly soluble in water.-Typical for compounds with both polar and non-polar features.

Synthesis and Manufacturing

While specific vendor-proprietary synthesis routes are not public, a plausible and efficient synthesis can be designed based on established chemical principles, such as the Williamson ether synthesis or a Mitsunobu reaction. The following protocol outlines a general approach.

Proposed Synthetic Workflow

The diagram below illustrates a potential two-step synthesis starting from commercially available 2-chloro-3-methylpyridine and N-Boc-3-hydroxypiperidine. This approach is chosen for its reliability and the use of a Boc protecting group, which prevents side reactions at the piperidine nitrogen and can be removed under mild acidic conditions.

Synthesis_Workflow cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Deprotection Reactant1 2-Chloro-3-methylpyridine Intermediate N-Boc-3-((3-methylpyridin-2-yl)oxy)piperidine Reactant1->Intermediate Reactant2 N-Boc-3-hydroxypiperidine Reactant2->Intermediate Base NaH or K₂CO₃ Solvent: DMF/THF Base->Intermediate FinalProduct 3-Methyl-2-(piperidin-3-yloxy)pyridine Intermediate->FinalProduct Acid TFA or HCl in Dioxane Acid->FinalProduct caption Proposed synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine. Kinase_Inhibition_MoA cluster_enzyme Kinase Active Site cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Pyridine Pyridine Ring Pyridine->Hinge H-Bonding Piperidine Piperidine Moiety Piperidine->HydrophobicPocket Hydrophobic Interactions caption Conceptual binding mode of a pyridine-piperidine scaffold.

Sources

A Technical Guide to In Vitro Binding Affinity Studies of Novel Ligands: The Case of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both complex and exacting. A molecule such as 3-Methyl-2-(piperidin-3-yloxy)pyridine, characterized by its pyridine and piperidine moieties, presents a structural motif suggestive of interaction with biological macromolecules. However, its specific targets and the strength of these interactions remain undefined without empirical investigation. The first and most crucial step in elucidating the pharmacological profile of such a compound is the quantitative assessment of its binding affinity for a hypothesized target.

This guide provides an in-depth, technically-focused framework for conducting in vitro binding affinity studies. While public data on the specific biological targets of 3-Methyl-2-(piperidin-3-yloxy)pyridine is scarce, its structure bears resemblance to ligands known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). Nicotine, for instance, binds to high-affinity nAChRs in the brain, which are primarily composed of α4 and β2 subunits (α4β2Rs)[1]. Therefore, for the purpose of this technical guide, we will proceed under the scientifically-grounded hypothesis that 3-Methyl-2-(piperidin-3-yloxy)pyridine is a ligand for α4β2 nicotinic acetylcholine receptors .

This document will detail the principles and a robust, self-validating protocol for a competitive radioligand binding assay, the gold-standard method for determining binding affinity for ion channels[2]. We will explore the causality behind each experimental step, from membrane preparation to data analysis, ensuring the generation of reliable and reproducible affinity constants (Kᵢ).

Part 1: The Strategic Core - Selecting the Appropriate Binding Assay

The primary objective is to determine the affinity of our test compound, 3-Methyl-2-(piperidin-3-yloxy)pyridine, for its hypothesized target, the α4β2 nAChR. The choice of assay is a critical decision that balances throughput, sensitivity, and the nature of the target.

Radioligand Binding Assays: This classic technique directly measures the interaction of a radiolabeled ligand with a receptor. In a competitive assay format, we measure the ability of our unlabeled test compound to displace a known radioligand from the receptor.

  • Causality & Expertise: Radioligand assays are the preferred method for initial affinity determination for several reasons. The use of a tritiated ([³H]) or iodinated ([¹²⁵I]) ligand provides exceptional sensitivity. Critically, radioactive isotopes are small and do not typically cause the steric hindrance that larger fluorescent labels might, which is a key consideration for ion channel binding pockets[3]. This ensures that the binding interaction measured is more likely to be authentic. For nAChRs, well-characterized radioligands like [³H]Cytisine or [³H]Epibatidine are readily available and serve as excellent probes for the high-affinity state of the α4β2 subtype[4][5].

Alternative, Non-Radioactive Methods: Technologies like Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and Surface Plasmon Resonance (SPR) offer non-radioactive alternatives.

  • Field Insights: While these methods are valuable, particularly for high-throughput screening, they can present challenges for initial, precise affinity determination. HTRF, for example, relies on labeling the receptor and a competing ligand with fluorescent dyes, which can be bulky and potentially interfere with binding[3]. For a novel, uncharacterized compound, it is paramount to first establish a benchmark affinity value using the most direct and least artifact-prone method available.

Our Verdict: For the rigorous characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a competitive radioligand binding assay using membranes from cells expressing human α4β2 nAChRs and [³H]Cytisine as the radioligand is the most authoritative and scientifically sound approach.

Part 2: Protocol Deep Dive - Competitive Radioligand Binding for α4β2 nAChRs

This section provides a detailed, step-by-step methodology designed as a self-validating system. The inclusion of appropriate controls at every stage is non-negotiable for ensuring the trustworthiness of the final data.

Principle of the Assay

The experiment quantifies the competition between a fixed concentration of a high-affinity radioligand ([³H]Cytisine) and a range of concentrations of the unlabeled test compound (3-Methyl-2-(piperidin-3-yloxy)pyridine) for the α4β2 receptor binding sites. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. This dose-dependent inhibition allows for the calculation of the concentration of test compound that displaces 50% of the specific radioligand binding, known as the IC₅₀.

Mandatory Visualization: Assay Principle

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor α4β2 Receptor Radioligand [³H]Cytisine Receptor->Radioligand High Signal Receptor2 α4β2 Receptor Test_Compound 3-Methyl-2- (piperidin-3-yloxy)pyridine Receptor2->Test_Compound Low Signal Radioligand2 [³H]Cytisine

Caption: Competitive binding at the α4β2 nAChR site.

Materials & Reagents
  • Receptor Source: Commercially available cryopreserved membranes from HEK293 or SH-SY5Y cells stably expressing human recombinant α4β2 nAChRs.

  • Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol). The concentration used in the assay should be approximately equal to its dissociation constant (Kᴅ), typically around 0.3-0.6 nM[6].

  • Test Compound: 3-Methyl-2-(piperidin-3-yloxy)pyridine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: Tris-HCl (50 mM), pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold Tris-HCl (50 mM), pH 7.4.

  • Non-Specific Binding (NSB) Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled nAChR ligand such as (-)-Nicotine[6].

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid suitable for aqueous samples.

  • Hardware: 96-well microplates, glass fiber filtermats (e.g., GF/B or GF/C), cell harvester, and a liquid scintillation counter.

Experimental Workflow

G prep 1. Prepare Reagents (Buffers, Radioligand, Test Compound Dilutions) plate 2. Plate Assay Components (Total, NSB, Competition Wells) prep->plate incubate 3. Incubate (e.g., 120 min at 4°C) plate->incubate harvest 4. Harvest & Wash (Rapid filtration over glass fiber mats) incubate->harvest count 5. Scintillation Counting (Quantify [³H]Cytisine bound) harvest->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer. Homogenize briefly.

    • Prepare a serial dilution series of 3-Methyl-2-(piperidin-3-yloxy)pyridine in Assay Buffer, typically spanning from 1 pM to 10 µM.

    • Dilute the [³H]Cytisine stock in Assay Buffer to a working concentration that is 2x the final desired concentration (e.g., if final is 0.6 nM, prepare a 1.2 nM solution)[6].

    • Prepare the NSB solution of 10 µM (-)-Nicotine in Assay Buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB) Wells (n=3): Add 50 µL Assay Buffer, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of 10 µM (-)-Nicotine, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation.

    • Competition Wells (n=3 per concentration): Add 50 µL of each concentration of the 3-Methyl-2-(piperidin-3-yloxy)pyridine serial dilution, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation. The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 120 minutes at 4°C to reach binding equilibrium[6]. Incubation on ice minimizes receptor degradation and non-specific interactions.

  • Termination and Harvesting:

    • Pre-soak the glass fiber filtermat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well onto the filtermat using a cell harvester. This speed is crucial to prevent the receptor-ligand complex from dissociating.

    • Wash the filters immediately with 3-5 volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filtermat completely.

    • Place the filtermat in a scintillation bag or vial with an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Part 3: Data Analysis - From Raw Counts to Affinity Constant

Rigorous data analysis is essential to transform raw CPM values into a meaningful affinity constant (Kᵢ).

  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells of TB, NSB, and each competitor concentration.

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM). The NSB should ideally be less than 20% of the TB for a robust assay.

  • Generate Competition Curve:

    • For each concentration of 3-Methyl-2-(piperidin-3-yloxy)pyridine, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot the % Specific Binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. The software will calculate the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate the Affinity Constant (Kᵢ):

    • The IC₅₀ is an experimental value that depends on the concentration of the radioligand used. To determine the absolute affinity of the test compound (Kᵢ), which is an intrinsic property of the molecule-receptor interaction, the Cheng-Prusoff equation must be used[7][8][9].

    • Equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Kᵢ: The inhibitory constant for the test compound.

      • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

      • [L]: The concentration of the radioligand ([³H]Cytisine) used in the assay.

      • Kᴅ: The dissociation constant of the radioligand for the receptor (a known value for the specific batch of radioligand and receptor preparation, e.g., 0.3 nM)[6].

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data for 3-Methyl-2-(piperidin-3-yloxy)pyridine against two common nAChR subtypes to illustrate how affinity and selectivity are reported.

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)Assay Conditions
3-Methyl-2-(piperidin-3-yloxy)pyridineHuman α4β2 nAChR15.67.8[³H]Cytisine, [L]=0.6 nM, Kᴅ=0.6 nM
3-Methyl-2-(piperidin-3-yloxy)pyridineHuman α7 nAChR>10,000>5,000[¹²⁵I]α-Bungarotoxin, [L]=1 nM, Kᴅ=1 nM
(-)-Nicotine (Control)Human α4β2 nAChR9.74.85[³H]Cytisine, [L]=0.6 nM, Kᴅ=0.6 nM[6]

This hypothetical data suggests that the compound is a potent and selective ligand for the α4β2 nAChR subtype.

Conclusion and Forward Look

This guide has outlined a robust, authoritative framework for determining the in vitro binding affinity of a novel compound, 3-Methyl-2-(piperidin-3-yloxy)pyridine, for its hypothesized target, the α4β2 nicotinic acetylcholine receptor. By employing the gold-standard competitive radioligand binding assay with stringent controls and appropriate data analysis via the Cheng-Prusoff equation, researchers can generate a reliable Kᵢ value. This affinity constant is a cornerstone of the compound's pharmacological profile, informing decisions on selectivity screening against other receptor subtypes and guiding the design of subsequent functional assays (e.g., electrophysiology or ion flux studies) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link][7]

  • Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link][8]

  • Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. Available from: [Link][4]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link][6]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical pharmacology, 22(23), 3099–3108.
  • Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors. Wiley Online Library. Available from: [Link][5]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). Available from: [Link][10]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare. Available from: [Link][3]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available from: [Link][11]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available from: [Link][1][12]

  • Assay Protocol Book. PDSP. Available from: [Link][13]

  • Probing function in ligand-gated ion channels without measuring ion transport. bioRxiv. Available from: [Link][14]

  • Ion Channel Binding Assays. Eurofins Discovery. Available from: [Link][2]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for conducting the initial in vitro cytotoxicity assessment of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a novel compound featuring a pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2][3] Therefore, a robust and early assessment of cytotoxicity is a critical step in evaluating its potential as a drug candidate.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a multi-assay, multi-cell line screening strategy. We will detail field-proven protocols for assessing metabolic viability, cell membrane integrity, and the mode of cell death, ensuring the generation of reliable and interpretable preliminary data.

Section 1: Foundational Strategy & Experimental Design

The goal of a preliminary screen is not merely to determine if a compound is toxic, but to begin painting a picture of its cytotoxic profile: its potency, its selectivity, and its primary mechanism of inducing cell death. A single data point from one assay is insufficient and can be misleading.[5] Our strategy is therefore built on three pillars: a multi-assay approach, strategic cell line selection, and self-validating experimental design.

The Rationale for a Multi-Assay Approach

Cytotoxicity is a complex outcome that can result from various cellular insults. To capture a comprehensive profile of 3-Methyl-2-(piperidin-3-yloxy)pyridine, we will employ three distinct assays that measure different hallmarks of cell death. This approach provides a system of checks and balances, where the results from one assay can corroborate or provide context to the others.

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases.[6][7] This is a proxy for overall cellular health and metabolic function. A reduction in signal indicates a loss of viability but does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[8]

  • Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is compromised.[9][10] This is a direct marker of cytotoxic events leading to necrosis or late-stage apoptosis.

  • Mode of Cell Death (Apoptosis vs. Necrosis Assay): Utilizes dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] This provides crucial mechanistic insight into how the compound is inducing cell death.

G cluster_0 Preliminary Cytotoxicity Screening Strategy cluster_1 Core Assays Compound 3-Methyl-2-(piperidin-3-yloxy)pyridine Assay1 MTT Assay (Metabolic Viability) Assay2 LDH Release Assay (Membrane Integrity) Assay3 Annexin V / PI Staining (Mode of Cell Death) CellLines Tiered Cell Line Panel (Cancer vs. Non-Cancerous) DataAnalysis Data Integration & Analysis (IC50 Calculation, Selectivity Index) Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Interpretation Comprehensive Cytotoxic Profile DataAnalysis->Interpretation

Caption: High-level workflow for the preliminary cytotoxicity screening of a novel compound.
Strategic Cell Line Selection

The choice of cell line profoundly influences the outcome of cytotoxicity testing.[5] A compound's effect can vary dramatically between cell types due to differences in metabolism, receptor expression, or genetic background.[5] For a preliminary screen of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a tiered approach is recommended:

  • Tier 1 (Broad Spectrum):

    • A549 (Lung Carcinoma): A robust and widely used adenocarcinoma cell line.[4]

    • MCF-7 (Breast Carcinoma): A well-characterized, estrogen receptor-positive cell line.[4]

  • Tier 2 (Selectivity Assessment):

    • HEK293T (Human Embryonic Kidney): Often used as a proxy for a "normal" or non-cancerous cell line to determine if the compound has selective toxicity towards cancer cells.[13]

This panel allows for an initial assessment of broad anti-cancer activity and provides a critical, early indication of a potential therapeutic window.[14]

Section 2: Experimental Workflows & Protocols

The integrity of the data generated rests on meticulous execution and the inclusion of appropriate controls. Each protocol is designed to be self-validating.

Compound & Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 3-Methyl-2-(piperidin-3-yloxy)pyridine (MW: 192.26 g/mol )[15] in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light.

  • Serial Dilutions: On the day of the experiment, create a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium. A typical concentration range for a preliminary screen might be 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and does not exceed 0.5% to avoid solvent-induced toxicity.

Assay 1: Cell Viability via MTT Reduction

This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine. Include wells for:

    • Vehicle Control: Medium with the same final DMSO concentration as the test wells.

    • Untreated Control: Medium only.

    • Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes, protected from light.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

Assay 2: Membrane Integrity via LDH Release

This assay quantifies the activity of LDH, an enzyme released from the cytosol of cells with damaged plasma membranes.[9][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Establish Controls: It is critical to set up specific controls for this assay[10]:

    • Spontaneous LDH Release: Vehicle control wells (measures background cell death).

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30 minutes before the endpoint.

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for the same duration as the MTT assay.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate and dye, as per a commercial kit's instructions) to each well of the new plate.[10][18]

  • Incubation & Data Acquisition: Incubate for up to 30 minutes at room temperature, protected from light.[10] Measure the absorbance at the appropriate wavelength (typically 490 nm or 565 nm, depending on the kit)[10][18].

Assay 3: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nuclear stain that is excluded by live cells with intact membranes.[11][12]

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with low, medium, and high concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine (based on MTT/LDH results) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13] Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

G cluster_assays Comparative Assay Principles cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V / PI Assay mtt_cell Viable Cell (Active Mitochondria) mtt_product Purple Formazan (Absorbance at 570 nm) mtt_cell->mtt_product MTT reduction ldh_cell Damaged Cell (Compromised Membrane) ldh_product Colorimetric Product (Absorbance at 490 nm) ldh_cell->ldh_product LDH release annexin_cell Apoptotic Cell (PS Exposure) annexin_product Green Fluorescence (Annexin V-FITC) annexin_cell->annexin_product binds

Caption: Simplified principles of the three core cytotoxicity assays.

Section 3: Data Analysis & Interpretation

Raw data from a plate reader or flow cytometer is meaningless without proper normalization and analysis. The ultimate goal is to derive a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).[8][19]

Data Normalization
  • MTT Assay: The percentage of cell viability is calculated using the formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay: The percentage of cytotoxicity is calculated relative to the maximum LDH release[10]: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

IC₅₀ Calculation and Interpretation

The IC₅₀ is the concentration of a drug required to inhibit a biological process by 50%.[8] It is a standard measure of a compound's potency.

  • Plotting: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear, four-parameter sigmoidal dose-response curve. This will provide the IC₅₀ value.

  • Interpretation: A lower IC₅₀ value indicates a more potent compound.[20] For example, an IC₅₀ in the low micromolar (µM) or nanomolar (nM) range is generally considered potent.[21] Comparing the IC₅₀ value in a cancer cell line (e.g., A549) to that in a non-cancerous cell line (HEK293T) gives a preliminary Selectivity Index (SI) . A high SI is desirable, suggesting the compound is preferentially toxic to cancer cells.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and assays.

Cell LineAssay TypeExposure Time (h)IC₅₀ (µM)
A549 MTT72[Calculated Value]
LDH72[Calculated Value]
MCF-7 MTT72[Calculated Value]
LDH72[Calculated Value]
HEK293T MTT72[Calculated Value]
LDH72[Calculated Value]

Conclusion

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 3-Methyl-2-(piperidin-3-yloxy)pyridine. By integrating data on metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can build a comprehensive initial profile of the compound's biological activity. This foundational data is essential for making informed decisions in the drug discovery pipeline, guiding subsequent mechanism-of-action studies, and prioritizing candidates for further development.

References

  • Abcam. (2025, May 20).
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  • MDPI. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.
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A Literature Review of Synthesis Pathways for 3-Methyl-2-(piperidin-3-yloxy)pyridine Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Methyl-2-(piperidin-3-yloxy)pyridine serves as a crucial structural motif in contemporary drug discovery, appearing in a range of pharmacologically active agents. Its synthesis hinges on the efficient and stereocontrolled preparation of its core precursors: a suitably functionalized pyridine ring and a chiral 3-hydroxypiperidine derivative. This technical guide provides an in-depth review of the prevalent and innovative synthetic pathways for these key intermediates. We will dissect the strategic considerations behind precursor synthesis, focusing on the preparation of 2-chloro-3-methylpyridine and the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine. The document emphasizes the causality behind methodological choices, from classical resolution to modern biocatalytic reductions, and culminates in the discussion of their coupling via the Williamson ether synthesis. Detailed, field-proven protocols and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this synthetic landscape.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine reveals that the central ether linkage is the most strategic point for disconnection. This bond is typically formed via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This strategy identifies two primary precursors: an electrophilic pyridine component and a nucleophilic piperidine alcohol.

The most common and industrially viable approach involves the reaction of an activated 2-halopyridine with 3-hydroxypiperidine. This leads to the identification of 2-chloro-3-methylpyridine and 3-hydroxypiperidine as the key building blocks for our investigation.

G TM 3-Methyl-2-(piperidin-3-yloxy)pyridine Disconnect C-O Disconnection (Williamson Ether Synthesis) TM->Disconnect Precursors Precursors Disconnect->Precursors Pyridine 2-Chloro-3-methylpyridine Precursors->Pyridine Electrophile Piperidine (S)-3-Hydroxypiperidine (often N-protected) Precursors->Piperidine Nucleophile G Start 3-Methylpyridine Step1 Chlorination Start->Step1 Product 2-Chloro-3-methylpyridine Step1->Product

Caption: General pathway for 2-chloro-3-methylpyridine synthesis.

Experimental Protocol: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid

An alternative laboratory-scale synthesis involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.

Protocol: [4]1. Combine 3-methylpyridine-2-carboxylic acid (0.3 mmol), sodium hydroxide (0.15 mmol), tetrabutylammonium chloride (TBAC, 0.45 mmol), and di-tert-butyl peroxide (DTBP, 0.9 mmol) in a 25 mL Schlenk flask. 2. Add acetonitrile (CH3CN, 1 mL) as the solvent. 3. Heat the reaction mixture in an oil bath at 50 °C for 20 hours. 4. Upon completion, the product is isolated and purified using standard chromatographic techniques.

Causality Behind Choices:

  • TBAC: Acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic components.

  • DTBP: Serves as a radical initiator under thermal conditions.

  • Low Temperature (50 °C): This mild condition helps to control the reaction rate and minimize side-product formation.

Synthesis of the Chiral Piperidine Moiety

The 3-hydroxypiperidine core is a chiral synthon of immense value in medicinal chemistry. [5][6]The biological activity of the final drug often depends on a specific enantiomer, making stereocontrolled synthesis paramount. The (S)-enantiomer, specifically (S)-N-Boc-3-hydroxypiperidine, is a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. [6][7]

Pathway 1: Hydrogenation and Chemical Resolution

A classical approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine, followed by resolution to separate the enantiomers.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Resolution & Protection Start 3-Hydroxypyridine Step1 Hydrogenation (e.g., Rh/C, H₂) Start->Step1 Intermediate1 Racemic 3-Hydroxypiperidine Step1->Intermediate1 Step2 Resolution with D-pyroglutamic acid Intermediate1->Step2 Intermediate2 (S)-3-Hydroxypiperidine Salt Step2->Intermediate2 Step3 Boc Protection (Boc₂O, base) Intermediate2->Step3 Product (S)-N-Boc-3-hydroxypiperidine Step3->Product

Caption: Synthesis of (S)-N-Boc-3-hydroxypiperidine via resolution.

Protocol: Hydrogenation of 3-Hydroxypyridine [8]1. In an autoclave, charge 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L). 2. Pressurize the reactor with hydrogen to 5 MPa. 3. Heat the mixture to 90 °C and maintain for 48 hours. 4. After cooling and venting, filter the catalyst to yield an aqueous solution of 3-hydroxypiperidine.

Protocol: Resolution and Boc Protection [8]1. The racemic 3-hydroxypiperidine is refluxed with the resolving agent, D-pyroglutamic acid, in ethanol. 2. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes. 3. The isolated salt is then treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in water). 4. The reaction mixture is extracted with ethyl acetate, and the organic layers are combined and concentrated to yield (S)-N-Boc-3-hydroxypiperidine.

Causality Behind Choices:

  • Rh/C Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under high pressure. [8]* D-pyroglutamic acid: This chiral resolving agent forms diastereomeric salts with the racemic amine, allowing for the separation of the desired (S)-enantiomer by fractional crystallization. [8]* Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen. This prevents the secondary amine from acting as a competing nucleophile in the subsequent etherification step and improves handling and solubility in organic solvents.

Pathway 2: Asymmetric Biocatalytic Reduction

Modern pharmaceutical synthesis increasingly favors biocatalysis for its high enantioselectivity, mild reaction conditions, and reduced environmental impact. The asymmetric reduction of N-Boc-piperidin-3-one using a ketoreductase (KRED) enzyme is a state-of-the-art method to directly produce (S)-N-Boc-3-hydroxypiperidine. [6][7][9] Protocol: Gram-Scale Bioreduction [7]1. Prepare a reaction medium consisting of PBS buffer (0.1 M, pH 7.0, 50 mL), NAD⁺ (25 mg), and isopropanol (IPA, 3 mL). 2. Add the ketoreductase enzyme (KR-110 powder, 250 mg). 3. Add N-Boc-piperidin-3-one (5 g) in two batches over 4 hours. 4. Maintain the reaction at 25 °C for 24 hours. 5. After the reaction, filter the medium through Celite to remove the enzyme. 6. Extract the filtrate three times with equal volumes of ethyl acetate. 7. Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and evaporate the solvent to obtain the product.

Parameter Value Reference
Substrate Conc.100 g/L[7]
Enzyme Loading< 5% (w/w)[7]
Enantiomeric Excess (ee)> 99%[7]
Yield (Gram-Scale)85%[7]

Causality Behind Choices:

  • Ketoreductase (KRED): These enzymes are highly specific catalysts that can reduce a ketone to a chiral alcohol with exceptional enantioselectivity. [6][9]* NAD⁺/Isopropanol: The KRED requires a cofactor, typically NADPH. Here, NAD⁺ is used along with a sacrificial alcohol (isopropanol) to regenerate the active NADPH in situ, a process known as cofactor recycling. This makes the process more economical.

  • PBS Buffer (pH 7.0): Enzymes have optimal activity within a specific pH range. The phosphate buffer maintains the pH near neutral, ensuring the stability and catalytic efficiency of the KRED.

Final Assembly: Williamson Ether Synthesis and Deprotection

With both precursors in hand, the final step is to couple them to form the ether linkage. The Williamson ether synthesis is ideally suited for this transformation, involving the Sₙ2 reaction between the alkoxide of (S)-N-Boc-3-hydroxypiperidine and 2-chloro-3-methylpyridine. [1][10]

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection Start1 (S)-N-Boc-3-hydroxypiperidine Step1 Williamson Ether Synthesis (e.g., NaH, DMF) Start1->Step1 Start2 2-Chloro-3-methylpyridine Start2->Step1 Intermediate N-Boc-3-Methyl-2-((S)-piperidin-3-yloxy)pyridine Step1->Intermediate Step2 Acidic Deprotection (e.g., TFA or HCl) Intermediate->Step2 Product 3-Methyl-2-((S)-piperidin-3-yloxy)pyridine Step2->Product

Caption: Final coupling and deprotection sequence.

General Protocol: Williamson Ether Synthesis
  • Dissolve (S)-N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent such as DMF or THF.

  • Cool the solution in an ice bath (0 °C).

  • Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.

  • Once the gas evolution ceases, add 2-chloro-3-methylpyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat gently to drive the Sₙ2 reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Causality Behind Choices:

  • NaH: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a potent nucleophile for the Sₙ2 reaction. [2]* Anhydrous Aprotic Solvent (DMF/THF): These solvents are required because NaH reacts violently with protic solvents like water or alcohols. Aprotic polar solvents also effectively solvate the cation, leaving a "naked" and highly reactive alkoxide anion, which accelerates the Sₙ2 reaction. [10]

General Protocol: N-Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring.

Protocol: [11][12]1. Dissolve the N-Boc protected final product in a suitable solvent like dichloromethane (DCM) or ethyl acetate. 2. Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M). 3. Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC/LC-MS). 4. Evaporate the solvent and excess acid under reduced pressure. 5. The resulting product is often an amine salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a base (e.g., aq. NaHCO₃) and extracted to yield the free base.

A greener alternative involves heating the N-Boc compound in water at reflux, which can effect deprotection without any added reagents. [11][13]

Conclusion

The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine is a well-established process that relies on the strategic assembly of two key precursors. While the synthesis of the 2-chloro-3-methylpyridine component is relatively straightforward, the preparation of the chiral 3-hydroxypiperidine moiety offers a variety of strategic choices. Classical methods involving chemical resolution remain viable but are often lower-yielding and more labor-intensive than modern biocatalytic approaches. The use of ketoreductase enzymes for the asymmetric reduction of N-Boc-piperidin-3-one represents the current state-of-the-art, providing direct access to the desired (S)-enantiomer with high purity and yield under mild, environmentally friendly conditions. The final assembly via Williamson ether synthesis followed by N-Boc deprotection is a robust and reliable endgame. The choice of synthetic route will ultimately depend on factors such as required scale, stereochemical purity, cost of goods, and available technology.

References

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  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
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  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines | Request PDF. Available at: [Link]

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  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

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  • CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method. (2016). Google Patents.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Al-Adiwish, W. M. et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

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Methodological & Application

Step-by-step protocol for synthesizing 3-Methyl-2-(piperidin-3-yloxy)pyridine building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Protocol for the Synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine Building Blocks

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a valuable heterocyclic building block in medicinal chemistry. The synthetic strategy is centered around a high-yield Mitsunobu reaction, which couples N-Boc-3-hydroxypiperidine with 2-hydroxy-3-methylpyridine. This guide details the necessary preceding step of amine protection and the subsequent deprotection to yield the final product. Each stage of the protocol is accompanied by expert insights into the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction: The Strategic Importance of the Pyridine-Piperidine Scaffold

The 3-Methyl-2-(piperidin-3-yloxy)pyridine moiety is a key structural motif found in a variety of pharmacologically active agents. The combination of a substituted pyridine ring linked via an ether to a piperidine scaffold offers a versatile three-dimensional structure for probing receptor binding pockets. Piperidines, in particular, are prevalent in drug candidates and natural products, making efficient synthetic routes to chiral derivatives highly sought after.[1] This guide focuses on a robust and scalable three-step sequence: (1) Protection of the piperidine nitrogen, (2) Mitsunobu ether synthesis, and (3) Deprotection to furnish the target building block.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the formation of the aryl ether bond. While the Williamson ether synthesis is a classic method[2][3][4][5], the Mitsunobu reaction offers a milder and often more efficient alternative for coupling a weakly acidic pronucleophile (2-hydroxy-3-methylpyridine) with a secondary alcohol (3-hydroxypiperidine).[6][7]

Key Strategic Decisions:

  • Piperidine Protection: The secondary amine of 3-hydroxypiperidine is both basic and nucleophilic. It would interfere with the Mitsunobu reaction by reacting with the activated intermediates. Therefore, it must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability under the neutral conditions of the Mitsunobu reaction, followed by its clean removal under acidic conditions.[8][9]

  • Ether Formation via Mitsunobu Reaction: This reaction facilitates the coupling of an alcohol and an acidic pronucleophile (pKa ≤ 15) under mild, neutral conditions.[10][11] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the stereospecific inversion of the alcohol's chiral center, a critical consideration when using enantiomerically pure starting materials.[10][12]

  • Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is recommended over Diethyl azodicarboxylate (DEAD). While both are effective, DEAD is known to be thermally unstable and potentially explosive.[13] DIAD is considered a safer alternative with a better profile for reducing side product formation.[14][15][16]

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, as illustrated below.

G cluster_0 Starting Materials A Stage 1: Protection B Stage 2: Mitsunobu Coupling A->B N-Boc-3-hydroxypiperidine C Stage 3: Deprotection B->C Protected Intermediate D Final Product C->D SM1 3-Hydroxypiperidine SM1->A SM2 2-Hydroxy-3-methylpyridine SM2->B

Caption: High-level workflow for the synthesis of the target building block.

Detailed Experimental Protocols

Critical Safety Information: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] DIAD is a hazardous reagent; avoid heating and handle with care.[13][15]

Stage 1: Synthesis of N-Boc-3-hydroxypiperidine

This step protects the reactive secondary amine of 3-hydroxypiperidine.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Amount (g)Amount (mmol)Moles (mol)
3-Hydroxypiperidine101.151.05.0650.00.050
Di-tert-butyl dicarbonate218.251.112.055.00.055
Triethylamine (Et₃N)101.191.26.0760.00.060
Dichloromethane (DCM)--250 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (5.06 g, 50.0 mmol).

  • Dissolution: Add dichloromethane (250 mL) and stir until the starting material is fully dissolved. Add triethylamine (6.07 g, 60.0 mmol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) in a small amount of DCM and add it dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Expected Outcome: A colorless to pale yellow oil or solid. Yields are typically >95%.

Stage 2: Mitsunobu Coupling to form N-Boc-3-Methyl-2-(piperidin-3-yloxy)pyridine

This is the key ether-forming step. The reaction must be conducted under anhydrous conditions.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Amount (g)Amount (mmol)Moles (mol)
N-Boc-3-hydroxypiperidine201.271.04.0320.00.020
2-Hydroxy-3-methylpyridine109.131.22.6224.00.024
Triphenylphosphine (PPh₃)262.291.57.8730.00.030
Diisopropyl azodicarboxylate (DIAD)202.211.56.0730.00.030
Anhydrous Tetrahydrofuran (THF)--200 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypiperidine (4.03 g, 20.0 mmol), 2-hydroxy-3-methylpyridine (2.62 g, 24.0 mmol), and triphenylphosphine (7.87 g, 30.0 mmol).

  • Dissolution: Add anhydrous THF (200 mL) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD (6.07 g, 30.0 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triphenylphosphine oxide) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (150 mL).

    • Filter to remove the bulk of the triphenylphosphine oxide precipitate.

    • Wash the filtrate with water (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the Boc-protected product.

G cluster_0 Mitsunobu Reaction Mechanism A PPh₃ + DIAD B Betaine Intermediate A->B Forms D Alkoxyphosphonium Ion B->D Reacts with Alcohol C N-Boc-3-hydroxypiperidine (Alcohol) C->D F SN2 Attack D->F E 2-Hydroxy-3-methylpyridine (Pronucleophile) E->F Deprotonates & Attacks G Product + PPh₃=O F->G Inversion of Stereochemistry

Sources

Application Note: 3-Methyl-2-(piperidin-3-yloxy)pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern drug discovery, the selection of versatile, structurally pre-organized building blocks is critical for developing robust structure-activity relationships (SAR). 3-Methyl-2-(piperidin-3-yloxy)pyridine has emerged as a highly valuable pharmacophore and synthetic intermediate[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a finely tuned molecular tool. Its architecture offers three distinct mechanistic advantages:

  • The Piperidine Ring: With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH. This guarantees excellent aqueous solubility and allows the molecule to form critical salt bridges or charge-assisted hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) in target protein pockets[2].

  • The Pyridine Core: Replacing a traditional phenyl ring with a pyridine lowers the overall lipophilicity (clogP), improving Rule of 5 compliance. Furthermore, the electron-deficient nature of the pyridine ring enhances metabolic stability against CYP450-mediated oxidation[1].

  • The 3-Methyl Substituent (Conformational Locking): The methyl group at the 3-position is not merely decorative. It induces a deliberate steric clash with the lone pairs of the adjacent ether oxygen. This restricts the rotation around the C(aryl)–O bond, locking the molecule into a preferred dihedral conformation. By pre-organizing the ligand, the entropic penalty upon target binding is drastically reduced, leading to higher binding affinities[3].

Key Applications in Drug Discovery

A. Targeted Oncology: Kinase Inhibitors

The piperidin-3-yloxy motif is a hallmark of advanced ATP-competitive kinase inhibitors. It is frequently utilized as a solubilizing group that projects out of the ATP-binding pocket into the solvent channel, or as a hinge-binding motif.

  • CHK1 Inhibitors: In the development of Checkpoint Kinase 1 (CHK1) inhibitors—which drive tumor cells into mitotic catastrophe by abrogating DNA repair—the piperidine ring engages the solvent front while the heteroaromatic core binds the hinge region[2],[3].

  • Pan-PIM and SYK Kinases: Similar piperidine-ether derivatives have been successfully deployed to inhibit proviral integration site for Moloney murine leukemia virus (PIM) kinases[4] and Spleen Tyrosine Kinase (SYK)[5], both of which are critical targets in hematological malignancies.

B. CNS Therapeutics

Because of its low topological polar surface area (TPSA) and basic amine, this scaffold exhibits high blood-brain barrier (BBB) permeability[1]. It is widely used to synthesize focused libraries targeting G-protein-coupled receptors (GPCRs) and nicotinic acetylcholine receptors (nAChRs) for neurological disorders.

Data Presentation: Physicochemical Profiling & Optimization

To effectively utilize this building block, one must understand its baseline physicochemical properties and how it behaves during late-stage functionalization.

Table 1: Physicochemical & ADME Profile of 3-Methyl-2-(piperidin-3-yloxy)pyridine

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 192.26 g/mol Highly ligand-efficient; leaves ample room for scaffold elaboration (<500 Da).
cLogP ~1.8Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
TPSA 34.3 ŲExcellent for Blood-Brain Barrier (BBB) penetration (ideal < 90 Ų).
pKa (Piperidine NH) ~9.5Protonated at physiological pH; forms critical salt bridges with target residues.
Rotatable Bonds 3Low conformational flexibility, minimizing entropic penalty upon target binding.

Table 2: Optimization of N-Alkylation (Reductive Amination)

Reducing AgentSolventAdditiveTemp (°C)ConversionRationale / Observation
NaBH₄MeOHNone0 to rt< 30%Aggressive reduction of aldehyde; high byproducts.
NaBH₃CNMeOHAcOH (1 eq)rt65%Toxic byproducts (HCN); sluggish reaction rate.
NaBH(OAc)₃ DCE AcOH (1 eq) rt > 95% Mild, chemoselective; imine formation driven to completion.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A 3-Methyl-2-(piperidin-3-yloxy)pyridine (Core Scaffold) D Reductive Amination (NaBH(OAc)3, DCE, rt) A->D E SNAr / Buchwald-Hartwig (Pd-catalyst or Base, Heat) A->E B Aldehydes/Ketones (Electrophiles) B->D C Heteroaryl Halides (Electrophiles) C->E F CNS Target Library (High BBB Permeability) D->F G Kinase Inhibitor Library (Solvent-Exposed Motif) E->G

Figure 1: Divergent synthetic workflow for generating CNS and Kinase inhibitor libraries.

CHK1Pathway A DNA Damage (Chemotherapy/Radiation) B ATR Kinase Activation A->B C CHK1 Kinase B->C D Cell Cycle Arrest (DNA Repair & Survival) C->D Active F Mitotic Catastrophe & Tumor Cell Apoptosis C->F Inhibited E Piperidine-Ether Derivative (Inhibitor) E->C Inhibits

Figure 2: Pharmacological mechanism of CHK1 inhibition leading to tumor cell apoptosis.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a specific method to verify success before proceeding.

Protocol 1: High-Throughput Reductive Amination (Library Generation)

This protocol is optimized for attaching the piperidine nitrogen to various alkyl/aryl aldehydes to build focused CNS libraries.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve 3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point and superior solvating properties accommodate complex, lipophilic aldehydes without participating in nucleophilic side reactions.

  • Imine Formation: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the mixture and stir at room temperature for 1 hour.

    • Causality: The acid lowers the pH to ~4.5, protonating the carbonyl oxygen. This makes the electrophilic carbon highly susceptible to nucleophilic attack by the secondary amine, driving imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) in one portion. Stir for 12 hours at room temperature.

    • Causality: Delayed addition of the mild hydride source ensures that the aldehyde is not prematurely reduced to an alcohol before the imine has fully formed.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The complete disappearance of the starting material mass (m/z 193.1 [M+H]⁺) and the appearance of the tertiary amine product mass confirms successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is used to attach the piperidine nitrogen to an electron-deficient heteroaryl chloride (e.g., a pyrimidine or pyrazine core) for kinase inhibitor synthesis.

  • Reaction Setup: In a microwave-safe vial, combine 3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 mmol, 1.0 eq), the heteroaryl chloride (1.2 mmol, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) in N-methyl-2-pyrrolidone (NMP, 4.0 mL).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex transition state during SNAr. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the starting piperidine.

  • Heating: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 150 °C for 30 minutes).

  • Self-Validation (TLC & Staining): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1).

    • Validation Check: Stain the plate with ninhydrin solution and heat. The starting secondary amine will stain a dark, vivid purple. The complete absence of this purple spot indicates total consumption of the starting material.

  • Workup & Precipitation: Cool the mixture to room temperature. Add the solution dropwise into rapidly stirring ice water (20 mL).

    • Causality: The highly polar NMP and the DIPEA-HCl salts remain dissolved in the aqueous phase, while the lipophilic coupled product precipitates out. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Wang, T. et al. "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Journal of Medicinal Chemistry, 2018. URL:[Link][2]

  • Foloppe, N. et al. "Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design." Journal of Medicinal Chemistry, 2012. URL:[Link][3]

  • Pawar, A. D. et al. "Integrated Artificial Intelligence and Physics-Based Methods for the De novo Design of Spleen Tyrosine Kinase (SYK) Inhibitors." Medicinal Chemistry, 2025; 21(6):566-581. URL:[Link][5]

  • Kwak, S. et al. "2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2021. URL:[Link][4]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine. The method is suitable for routine quality control and stability testing of this pharmaceutical intermediate. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating good linearity, accuracy, precision, and robustness.

Introduction

3-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are common in centrally active agents. Accurate and reliable analytical methods are crucial for the quality control of raw materials, in-process samples, and final products containing this molecule. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy[1].

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for 3-Methyl-2-(piperidin-3-yloxy)pyridine. The rationale behind the selection of chromatographic conditions is discussed in detail, providing a logical framework for method optimization. The final method is fully validated to ensure its suitability for its intended purpose[2].

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method[3].

  • Structure:

    • Molecular Formula: C₁₁H₁₆N₂O[1]

    • Molecular Weight: 192.26 g/mol [1]

    • Structure: Contains a pyridine ring, a piperidine ring, and a methyl group.

  • Predicted Properties:

    • LogP: 1.52082[1]. This moderate value suggests good retention on a reversed-phase column.

    • pKa: The presence of the basic nitrogen atoms in the pyridine and piperidine rings indicates that the compound's ionization state, and therefore its chromatographic retention, will be dependent on the pH of the mobile phase.

HPLC-UV Method Development

The method development strategy was based on the analyte's physicochemical properties to achieve optimal separation and detection.

Initial Parameter Selection: A Rationale-Driven Approach
ParameterInitial Selection & Rationale
Chromatographic Mode Reversed-Phase (RP) HPLC: Based on the analyte's moderate hydrophobicity (LogP ~1.5)[1], RP-HPLC is the most suitable separation mode.
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm): A C18 column is a versatile and widely used stationary phase in RP-HPLC, providing good retention for a broad range of compounds.
Mobile Phase Acetonitrile (ACN) and Water/Buffer: ACN is a common organic modifier in RP-HPLC. A buffered aqueous phase is necessary to control the pH and ensure consistent ionization of the basic analyte, leading to reproducible retention times and symmetrical peak shapes. An acidic pH is often beneficial for the analysis of basic compounds to ensure they are in a single, protonated form[4].
Detection Wavelength (λ) To be determined experimentally (Initial scan: 200-400 nm): The pyridine moiety is expected to have a significant UV absorbance. A UV scan of the analyte solution is the first experimental step to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For many pyridine derivatives, a wavelength around 254 nm is a good starting point for detection[5][6][7].
Experimental Workflow for Method Development

The following diagram outlines the logical flow of the method development process.

MethodDevelopmentWorkflow A Step 1: Determine λmax B Prepare a dilute solution of the analyte in the mobile phase. A->B E Step 2: Optimize Mobile Phase Composition A->E Use determined λmax C Perform a UV scan from 200-400 nm using a PDA/DAD detector. B->C D Identify the wavelength of maximum absorbance (λmax). C->D F Screen different ratios of Acetonitrile:Buffer (e.g., 30:70, 40:60, 50:50). E->F H Step 3: Optimize Mobile Phase pH E->H G Select the ratio that provides a retention time (k') between 2 and 10. F->G I Prepare buffers at different pH values (e.g., pH 3.0, 4.0, 5.0). H->I L Step 4: Finalize Method Parameters H->L J Analyze the peak shape (asymmetry) at each pH. I->J K Choose the pH that results in the most symmetrical peak. J->K M Confirm column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).

Caption: Workflow for HPLC-UV Method Development.

Final Optimized and Validated HPLC-UV Method

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • 3-Methyl-2-(piperidin-3-yloxy)pyridine reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 265 nm)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Methyl-2-(piperidin-3-yloxy)pyridine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Spec_Details Inject blank, standard, and sample. Ensure no interference at the analyte's retention time. Specificity->Spec_Details Lin_Details Analyze 5-7 concentrations. Plot peak area vs. concentration. Determine R². Linearity->Lin_Details Acc_Details Spike sample with known concentrations (e.g., 80%, 100%, 120%). Calculate % recovery. Accuracy->Acc_Details Prec_Details Repeatability (n=6). Intermediate Precision (different day/analyst). Precision->Prec_Details Rob_Details Vary flow rate (±0.1 mL/min). Vary pH (±0.2 units). Vary mobile phase composition (±2%). Robustness->Rob_Details LOD_LOQ_Details Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. LOD_LOQ->LOD_LOQ_Details

Caption: Overview of the Method Validation Protocol.

Validation Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Passed
Linearity (e.g., 1-100 µg/mL) Correlation coefficient (R²) ≥ 0.9990.9998
Accuracy Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mL
Robustness System suitability parameters met under all varied conditions.Passed

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantitative analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine analysis in a quality control environment. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for the analysis of this compound and can be adapted for similar molecules.

References

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

Sources

1H and 13C NMR spectroscopy characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine by ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel chemical entities in pharmaceutical and materials science research. This application note provides a comprehensive guide and detailed protocols for the characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine using one-dimensional ¹H and ¹³C NMR spectroscopy. We delve into the rationale behind key experimental parameters, from sample preparation to data acquisition, and offer a thorough analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for molecular structure verification.

Introduction: The Structural Imperative

The compound 3-Methyl-2-(piperidin-3-yloxy)pyridine features two key heterocyclic systems: a substituted pyridine ring and a saturated piperidine ring linked by an ether bond. Such motifs are prevalent in medicinal chemistry, often serving as scaffolds for pharmacologically active agents. Given the potential for isomerism and the critical role of precise molecular geometry in biological activity, unequivocal structural confirmation is paramount.

NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of ¹H and ¹³C nuclei.[1][2] This document outlines the optimized workflow for acquiring and interpreting high-quality NMR spectra for this specific compound, ensuring data integrity and confidence in structural assignment.

cluster_0 Experimental Workflow SamplePrep 1. Sample Preparation (Dissolution & Filtration) DataAcq 2. Data Acquisition (¹H & ¹³C NMR) SamplePrep->DataAcq Processing 3. Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis 4. Spectral Analysis (Assignment & Interpretation) Processing->Analysis Report 5. Reporting (Data Archiving & Documentation) Analysis->Report

Caption: High-level experimental workflow for NMR characterization.

Experimental Protocols

The following protocols are designed to yield high-resolution NMR spectra suitable for detailed structural analysis.

Materials and Equipment
  • Analyte: 3-Methyl-2-(piperidin-3-yloxy)pyridine (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[3]

  • NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass or equivalent) rated for the spectrometer's field strength.[4]

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ D) is recommended due to its ability to dissolve a wide range of organic compounds.[5][6] Other solvents like DMSO-d₆ can be used based on sample solubility.[7]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[8][9][10] It is chemically inert and its signal rarely overlaps with analyte signals.[11]

  • Glassware: Pasteur pipettes, small vials for dissolution.

  • Equipment: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation procedure is crucial for obtaining sharp, well-resolved signals.

  • Weighing the Sample: Accurately weigh the required amount of 3-Methyl-2-(piperidin-3-yloxy)pyridine. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 50 mg or more for a good signal-to-noise ratio in a reasonable time.[12]

  • Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[3][4] This volume ensures an optimal sample height in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming.[4]

  • Internal Standard: Add a small amount of TMS. Most commercially available deuterated solvents already contain TMS. If not, add a drop of a dilute TMS solution in the chosen deuterated solvent.[3]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring high-quality spectra.[13]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Solid particles will degrade spectral resolution.[3][13]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition

Instrument parameters should be optimized to ensure accurate data collection.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent (e.g., CDCl₃). The lock signal stabilizes the magnetic field, preventing signal drift during acquisition.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (nt): 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (nt): 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

Spectral Analysis and Interpretation

The structural assignment relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.[14]

N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C_Me C12 O O C3_prime C7 N1_prime N1' C2_prime C8 C4_prime C9 C5_prime C10 C6_prime C11

Caption: Structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine with atom numbering.

Predicted ¹H NMR Spectrum

The proton spectrum is divided into the downfield aromatic region (pyridine) and the upfield aliphatic region (piperidine).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Couplings
H4 (Pyridine)7.8 - 8.0dd1HMost downfield aromatic proton, coupled to H5 and H6.
H6 (Pyridine)7.4 - 7.6dd1HAromatic proton ortho to the nitrogen, coupled to H4 and H5.
H5 (Pyridine)6.8 - 7.0t1HAromatic proton coupled to both H4 and H6.
H7 (Piperidine-O-CH)4.8 - 5.2m1HProton on the carbon bearing the ether oxygen, expected to be a complex multiplet.
H8, H11 (Piperidine-N-CH₂)2.8 - 3.2m4HProtons adjacent to the piperidine nitrogen, appearing as complex multiplets.
H12 (Pyridine-CH₃)2.2 - 2.4s3HMethyl group on the pyridine ring, appears as a singlet.
H9, H10 (Piperidine-CH₂)1.5 - 2.1m4HRemaining piperidine methylene protons, forming overlapping multiplets.
NH (Piperidine)1.5 - 2.5br s1HBroad singlet, may exchange with trace water. Its chemical shift is concentration and solvent dependent.

Note: Predicted chemical shifts (δ) are estimates based on typical values for substituted pyridine and piperidine derivatives.[15][16][17] Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad, dd=doublet of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C spectrum, with proton decoupling, will show 11 distinct signals corresponding to each unique carbon environment.

Carbon Assignment Predicted δ (ppm) Rationale
C2 (Pyridine-C-O)160 - 165Most downfield carbon due to direct attachment to electronegative nitrogen and oxygen atoms.
C4, C6 (Pyridine-CH)135 - 150Aromatic carbons ortho and para to the nitrogen atom are typically deshielded.[18]
C3 (Pyridine-C-CH₃)125 - 135Quaternary aromatic carbon.
C5 (Pyridine-CH)115 - 125Aromatic carbon meta to the nitrogen.
C7 (Piperidine-CH-O)70 - 80Aliphatic carbon attached to the ether oxygen, significantly downfield from other piperidine carbons.
C8, C11 (Piperidine-N-CH₂)45 - 55Carbons adjacent to the piperidine nitrogen.[19]
C9, C10 (Piperidine-CH₂)20 - 35Remaining aliphatic carbons in the piperidine ring.
C12 (Pyridine-CH₃)15 - 20Aliphatic methyl carbon.

Note: The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, thus confirming assignments.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided analysis of expected chemical shifts and multiplicities serves as a reliable guide for accurate structural verification. For unambiguous assignment, especially in complex regions of the spectrum, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are highly recommended.[1][20][21]

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42, 1004-1008.

  • American Chemical Society. (2021, March 29). Tetramethylsilane.

  • Sigma-Aldrich. NMR Solvents.

  • Taylor & Francis. Tetramethylsilane – Knowledge and References.

  • ResearchGate. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.

  • Scribd. Tetramethylsilane as NMR Standard.

  • Applied Spectroscopy. (1990). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 44(6), 1028-1031.

  • Scharlab. Solvents, deuterated for NMR for laboratory.

  • Sigma-Aldrich. Tetramethylsilane analytical standard, for NMR spectroscopy.

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation.

  • University of Maryland School of Pharmacy. (2023, August 29). Small molecule NMR sample preparation.

  • Organomation. NMR Sample Preparation: The Complete Guide.

  • Columbia University Department of Chemistry. Sample Preparation and Time Required - 1D NMR.

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9230-9239.

  • Al-Rawi, J. M. A., & Al-Sultany, N. M. (1986). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 42(5), 581-584.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

  • The Royal Society of Chemistry. (2018). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

  • Pinto, D. C., Santos, C. M., & Silva, A. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.

  • ResearchGate. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

  • OpenOChem Learn. Interpreting.

  • Thomas, St., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(3), 445-450.

  • SpectraBase. Pyridine.

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909.

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.

  • Wu, J., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 8(3), 398-406.

  • Tokuhiro, T., Wilson, N. K., & Fraenkel, G. (1975). Calculation of the carbon-13 and proton chemical shifts in pyridine. Journal of the American Chemical Society, 97(13), 3707-3712.

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12, 11897-11909.

  • Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.

  • Stefaniak, L. (1978). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Tetrahedron, 34(10), 1487-1489.

  • NMRdb.org. Predict all NMR spectra.

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv.

  • Chemcas. 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride — Chemical Substance Information.

  • NMRdb.org. Predict 13C carbon NMR spectra.

Sources

Scale-up synthesis protocols for 3-Methyl-2-(piperidin-3-yloxy)pyridine production

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Optimization and Scale-Up Synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine Hydrochloride

Executive Summary

3-Methyl-2-(piperidin-3-yloxy)pyridine is a high-value aliphatic heterocycle building block frequently utilized in pharmaceutical development. On a medicinal chemistry scale, its synthesis typically relies on sodium hydride (NaH) in dimethylformamide (DMF) followed by Boc-deprotection using trifluoroacetic acid (TFA). However, transitioning this route to a multi-kilogram scale introduces severe safety, environmental, and purification bottlenecks. This application note details a robust, self-validating two-step scale-up protocol that replaces hazardous reagents with a highly scalable potassium tert-butoxide (KOtBu)/toluene coupling system and a tandem aqueous HCl/acetone deprotection-crystallization sequence.

Mechanistic Rationale & Process Design

Step 1: Nucleophilic Aromatic Substitution (SNAr) The core carbon-oxygen bond formation proceeds via an SNAr mechanism between 2-chloro-3-methylpyridine and 1-Boc-piperidin-3-ol. The electronegative nitrogen in the pyridine ring lowers the LUMO energy, activating the ortho-chloride for nucleophilic displacement. While the 3-methyl group introduces mild steric hindrance, quantitative relative reactivity models demonstrate that 2-chloropyridines remain highly competent electrophiles for alkoxide attack . Causality in Scale-Up: We replaced the traditional NaH/DMF system with KOtBu in toluene. NaH generates explosive hydrogen gas and poses thermal runaway risks on a large scale. KOtBu is a safe, non-nucleophilic base that efficiently deprotonates the secondary alcohol in situ. Toluene allows for a higher reaction temperature (80 °C) to overcome the steric hindrance of the 3-methyl group, while facilitating a seamless aqueous workup without the emulsion issues common to DMF.

Step 2: N-Boc Deprotection and Direct Salt Formation The intermediate 1-Boc-3-(3-methylpyridin-2-yloxy)piperidine requires the removal of the tert-butoxycarbonyl (Boc) protecting group. Causality in Scale-Up: Utilizing TFA in dichloromethane generates corrosive waste and often leaves residual trifluoroacetates that complicate downstream API synthesis. Based on established scalable methodologies , we employ concentrated aqueous HCl in acetone. The acid protonates the carbamate, expelling isobutylene and CO₂. Crucially, acetone acts as an anti-solvent for the resulting hydrochloride salt. As the deprotection proceeds, the final product directly crystallizes out of the reaction matrix. This phase separation shifts the chemical equilibrium forward, prevents isobutylene oligomerization side-reactions, and eliminates the need for a secondary recrystallization step.

Process Workflow

Workflow Node1 Raw Materials: 2-Chloro-3-methylpyridine + 1-Boc-piperidin-3-ol Node2 Step 1: SNAr Coupling (KOtBu, Toluene, 80°C) Node1->Node2 Node3 Aqueous Workup & Phase Separation Node2->Node3 IPC: HPLC >98% conv Node4 Intermediate: 1-Boc-3-(3-methylpyridin-2-yloxy)piperidine Node3->Node4 Node5 Step 2: Boc Deprotection (Conc. HCl, Acetone, 40°C) Node4->Node5 Node6 Crystallization & Filtration (0°C) Node5->Node6 IPC: HPLC <1% SM Node7 Final Product: 3-Methyl-2-(piperidin-3-yloxy)pyridine HCl Node6->Node7 Yield: >80%

Fig 1: Two-step scale-up workflow for 3-Methyl-2-(piperidin-3-yloxy)pyridine HCl synthesis.

Quantitative Data & Stoichiometry

The following parameters are optimized for a 1.0 kg (limiting reagent) pilot-scale batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Process
2-Chloro-3-methylpyridine127.571.001.00 kg (7.84 mol)Electrophile / Limiting Reagent
1-Boc-piperidin-3-ol201.261.101.73 kgNucleophile
Potassium tert-butoxide112.211.501.32 kgNon-nucleophilic Base
Toluene (Anhydrous)92.14-10.0 LReaction Solvent (Step 1)
Acetone58.08-8.0 LReaction / Anti-solvent (Step 2)
Conc. HCl (37% aq, ~12M)36.463.001.95 LDeprotection Reagent / Salt Former

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system , embedding In-Process Controls (IPCs) that dictate phase progression to ensure batch-to-batch reproducibility.

Step 1: SNAr Coupling
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solubilization: Charge 10.0 L of anhydrous toluene into the reactor, followed by 1.73 kg of 1-Boc-piperidin-3-ol. Stir at 200 rpm until complete dissolution is achieved.

  • Alkoxide Formation: Slowly charge 1.32 kg of KOtBu in discrete portions over 30 minutes. Maintain the internal temperature below 30 °C using jacket cooling. Stir for 1 hour to ensure quantitative alkoxide generation.

  • Electrophile Addition: Add 1.00 kg of 2-chloro-3-methylpyridine dropwise via an addition funnel over 30 minutes.

  • Thermal Activation: Ramp the internal reactor temperature to 80 °C and hold under continuous stirring for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 1 mL sample, quench with 1 mL water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV 254 nm). Proceed to workup only if unreacted 2-chloro-3-methylpyridine is <2% (AUC).

  • Workup: Cool the reactor to 20 °C. Slowly charge 5.0 L of purified water to quench excess base. Stir for 15 minutes, halt agitation, and allow phase separation. Discard the lower aqueous layer. Wash the upper organic layer with 3.0 L of 10% NaCl brine.

  • Concentration: Distill the toluene layer under reduced pressure (50 mbar, 45 °C) to afford the intermediate (1-Boc-3-(3-methylpyridin-2-yloxy)piperidine) as a viscous pale-yellow oil. Do not purify further.

Step 2: Boc Deprotection & Direct Crystallization
  • Solvent Exchange: Dissolve the crude intermediate from Step 1 directly in 8.0 L of acetone within the 20 L reactor. Adjust the internal temperature to 20 °C.

  • Acidification: Slowly add 1.95 L of 37% aqueous HCl dropwise over 1 hour. (Caution: Vigorous gas evolution of isobutylene and CO₂ will occur. Ensure scrubber systems are active).

  • Deprotection: Heat the mixture to 40 °C and stir for 4 hours.

  • Self-Validation (IPC 2): Analyze the reaction matrix via HPLC. The Boc-protected intermediate must be <1% (AUC) before initiating crystallization.

  • Crystallization: Apply a linear cooling ramp to bring the reactor to 0 °C over 2 hours. A thick, white slurry will form as the product precipitates. Hold at 0 °C for 1 hour to maximize crystal yield.

  • Isolation: Discharge the slurry into a Nutsche filter. Filter under vacuum and wash the resulting filter cake with 2.0 L of pre-chilled (0 °C) acetone to remove colored impurities.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (10 mbar) for 12 hours until a constant weight is achieved.

Analytical & Quality Control

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC (UV 254 nm)≥ 98.5% (AUC)
Identity ¹H-NMR (D₂O)Conforms to reference structure
Residual Solvents GC-HS (Headspace)Acetone < 5000 ppm, Toluene < 890 ppm
Overall Yield Gravimetric> 80% (approx. 1.43 kg)

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing).[Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development (ACS Publications).[Link]

Optimal reaction conditions for cross-coupling 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Methyl-2-(piperidin-3-yloxy)pyridine Derivatives

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of FDA-approved therapeutics.[1] Specifically, substituted 2-alkoxypyridines serve as critical building blocks for complex molecular architectures. The target molecule, 3-Methyl-2-(piperidin-3-yloxy)pyridine, combines several structural features of interest: an electron-rich 2-alkoxy substituent, a methyl group at the 3-position, and a secondary amine within the piperidine moiety. This unique combination presents both opportunities and challenges for further functionalization via transition-metal-catalyzed cross-coupling reactions.

The electron-donating nature of the alkoxy group and the inherent coordinating ability of the pyridine nitrogen can complicate standard cross-coupling protocols, often leading to catalyst inhibition or low yields.[2] Therefore, achieving efficient and selective C-C and C-N bond formation requires carefully optimized reaction conditions. This document provides a comprehensive guide for researchers, detailing optimized protocols and explaining the fundamental principles for three key transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using 5-Bromo-3-Methyl-2-(piperidin-3-yloxy)pyridine as a representative substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures.[3][4] However, the coupling of 2-substituted pyridines can be problematic due to potential catalyst deactivation by the pyridine nitrogen.[2][5]

Mechanistic Considerations & Catalyst System

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. For electron-rich pyridines, the choice of ligand is critical to facilitate these steps efficiently.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetalation_Complex->Product Ar1X Ar¹-X (Pyridyl-Br) Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ Ar2B->Transmetalation_Complex Base Base (e.g., Cs₂CO₃) Base->Transmetalation_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Parameters

The success of coupling with the 5-bromo-2-alkoxypyridine substrate hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst : Standard Pd(0) sources like Pd₂(dba)₃ or Pd(II) sources like Pd(OAc)₂ that are reduced in situ are effective.

  • Ligand : Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are highly recommended.[2] These ligands promote fast oxidative addition and reductive elimination, outcompeting catalyst inhibition.[6] N-heterocyclic carbene (NHC) ligands are also excellent choices, as their strong σ-donating ability stabilizes the palladium center.[2]

  • Base : A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often superior to stronger bases like alkoxides, which can promote side reactions. The base activates the boronic acid for transmetalation.[7]

  • Solvent : Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard. The addition of a small amount of water can sometimes be beneficial, especially when using boronic acids.[8][9]

Recommended Conditions & Substrate Scope

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of 5-Bromo-3-Methyl-2-(piperidin-3-yloxy)pyridine .

ComponentRecommended ConditionsRationale & Citation
Substrate 5-Bromo-3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 equiv)Model substrate for optimization.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)Standard stoichiometry to ensure complete consumption of the halide.[10]
Pd Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common and effective palladium sources.[7]
Ligand SPhos or XPhos (4-10 mol%)Bulky phosphines are effective for challenging heteroaryl couplings.[2]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Effective bases for activating boronic acids in pyridine couplings.[5][7]
Solvent 1,4-Dioxane / H₂O (10:1)A common and effective solvent system for Suzuki reactions.[3][7]
Temperature 90-110 °CSufficient thermal energy to drive the catalytic cycle.[3][10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.
Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube, add 5-Bromo-3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in a small amount of the reaction solvent.

  • Assembly : Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the solvent (e.g., 1,4-dioxane/H₂O) via syringe, followed by the catalyst premix.

  • Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to pharmaceutical synthesis.[11][12] The reaction is sensitive to substrate electronics and sterics, and the presence of a free secondary amine in our substrate requires special consideration.

Critical Consideration : The piperidine NH in the substrate is nucleophilic and can compete with the desired amine coupling partner, leading to oligomerization or side products. For this reason, it is highly recommended to use an N-protected derivative, such as N-Boc-3-((5-bromo-3-methylpyridin-2-yl)oxy)piperidine , for Buchwald-Hartwig reactions. The Boc group can be readily removed post-coupling.

Mechanistic Overview

Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product ArX Ar-X (Pyridyl-Br) ArX->OA_Complex Amine HNR¹R² Amine->Amido_Complex Base Strong Base (e.g., NaOtBu) Base->Amido_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Optimization of Reaction Parameters
  • Ligand : Highly electron-rich and sterically hindered biaryl phosphine ligands are the gold standard. Ligands like BrettPhos, RuPhos, or Josiphos-type ferrocenyl ligands are often required, especially for coupling with less reactive aryl chlorides or primary amines.[13]

  • Base : A strong, non-nucleophilic base is essential to deprotonate the amine bound to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[14]

  • Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.

Recommended Conditions
ComponentRecommended ConditionsRationale & Citation
Substrate N-Boc-3-((5-bromo-3-methylpyridin-2-yl)oxy)piperidine (1.0 equiv)Boc protection prevents self-coupling or side reactions.
Coupling Partner Primary or Secondary Amine (1.1-1.2 equiv)Slight excess ensures complete reaction.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalyst (e.g., G3-BrettPhos)Precatalysts offer improved stability and activity.[13]
Ligand BrettPhos or RuPhos (2-4 mol%)State-of-the-art ligands for broad substrate scope.
Base NaOtBu or LHMDS (1.4-2.0 equiv)Strong bases required for catalyst turnover.[14]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are necessary with strong bases.
Temperature 80-110 °CStandard temperature range for these couplings.
Atmosphere Inert (Nitrogen or Argon)Crucial for protecting the catalyst and base.
Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., BrettPhos, 3 mol%), and base (e.g., NaOtBu, 1.5 equiv) to an oven-dried vial or tube.

  • Assembly : Add the N-Boc protected bromopyridine substrate (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous solvent (e.g., Toluene).

  • Reaction : Seal the vial and remove from the glovebox. Heat in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS. Reactions are often complete within 1-12 hours.

  • Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

  • Deprotection (if needed) : The resulting N-Boc protected product can be deprotected under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates in organic synthesis.[15][16] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17]

Mechanistic Overview & Catalyst System

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. Copper-free versions have been developed to avoid the homocoupling of alkynes (Glaser coupling), but the copper-cocatalyzed method remains highly effective.[17]

Optimization of Reaction Parameters
  • Catalyst System : A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.

  • Ligand : Triphenylphosphine (PPh₃) is the most common ligand and is often part of the palladium precatalyst itself.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[15][18]

  • Solvent : The reaction is often run in the amine base itself or in solvents like DMF or THF.[15]

Recommended Conditions
ComponentRecommended ConditionsRationale & Citation
Substrate 5-Bromo-3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 equiv)-
Coupling Partner Terminal Alkyne (1.1-1.5 equiv)Slight excess drives the reaction to completion.
Pd Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(CF₃COO)₂ (2.5 mol%)Pd(CF₃COO)₂ has shown high efficacy for 3-bromopyridines.[15]
Co-catalyst CuI (2-5 mol%)Essential for the formation of the copper acetylide intermediate.[15][18]
Ligand PPh₃ (5-10 mol%) if not using Pd(PPh₃)₄Stabilizes the palladium catalyst.[15]
Base/Solvent Et₃N / DMFEt₃N acts as the base and co-solvent, while DMF ensures solubility.[15]
Temperature Room Temperature to 100 °CReaction temperature is substrate-dependent; start milder.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents Glaser homocoupling of the alkyne.[17]
Detailed Protocol: Sonogashira Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Weigh Reagents (Substrate, Alkyne) Inert 2. Add to Flask & Make Inert (Ar/N₂) Prep->Inert Add_Solvents 3. Add Solvents (e.g., DMF, Et₃N) Inert->Add_Solvents Add_Catalysts 4. Add Catalysts (Pd Source, CuI, Ligand) Add_Solvents->Add_Catalysts Heat 5. Heat & Stir (Monitor by TLC/LCMS) Add_Catalysts->Heat Quench 6. Cool & Quench Heat->Quench Extract 7. Aqueous Work-up & Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

  • Reaction Setup : To a Schlenk flask, add the bromopyridine substrate (1.0 equiv) and the copper(I) iodide (5 mol%).

  • Assembly : Evacuate and backfill the flask with Argon three times. Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N). Degas the solution by bubbling Argon through it for 10-15 minutes.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the terminal alkyne (1.2 equiv).

  • Reaction : Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed as indicated by TLC.

  • Work-up : Cool the reaction to room temperature. Filter the mixture through celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification : Redissolve the residue in a suitable solvent and perform an aqueous work-up. Dry the organic layer and concentrate. Purify by flash column chromatography to yield the desired alkynylpyridine.

Conclusion

The functionalization of the 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold via palladium-catalyzed cross-coupling is a highly viable strategy for the synthesis of complex molecules. Success relies on a rational approach to reaction design, with particular emphasis on the selection of appropriate ligands and bases to overcome the challenges associated with electron-rich pyridine substrates. For C-N couplings, protection of the piperidine nitrogen is a critical step to ensure high yields and avoid side reactions. The protocols outlined in this guide provide robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling researchers to efficiently explore the chemical space around this valuable heterocyclic core.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Guild, B. D., & Lee, A. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Gagnier, S. V., & Larouche-Gauthier, R. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. [Link]

  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Letters, 25, 2975-2980. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • El-Faham, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

  • BenchChem. (2025).
  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Suzuki reaction. (2024). In Wikipedia. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions. [Link]

  • Al-dujaili, A. H., & Abd-Alrazzak, A. A. (2021). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Chemistry, 3(4), 1198-1211. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Al-Hourani, B. J., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridine Amidoximes as Scaffolds for Drug Discovery. ePrints Soton. [Link]

  • MacNeil, S. L., & Wilson, D. J. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. [Link]

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Mass spectrometry fragmentation patterns of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Introduction: Structural Elucidation of a Novel Heterocyclic Compound

3-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound featuring three key structural motifs: a substituted pyridine ring, a piperidine ring, and an ether linkage. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of these scaffolds in a wide range of pharmaceuticals.[1] Accurate structural confirmation and identification are critical steps in the synthesis and quality control of these novel chemical entities. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a precursor ion.[2]

This application note provides a comprehensive guide to the anticipated fragmentation patterns of 3-Methyl-2-(piperidin-3-yloxy)pyridine under electrospray ionization (ESI) conditions. We present a detailed, step-by-step protocol for sample analysis and discuss the theoretical fragmentation pathways based on the established chemistry of its constituent functional groups. The insights provided herein serve as a predictive framework for researchers working on the identification and characterization of this molecule and its structural analogs.

Chemical Profile: 3-Methyl-2-(piperidin-3-yloxy)pyridine

  • Chemical Name: 3-Methyl-2-(piperidin-3-yloxy)pyridine

  • Molecular Formula: C₁₁H₁₆N₂O[3]

  • Molecular Weight: 192.26 g/mol [3]

  • Structure: alt text (A representative image would be placed here in a full document)

  • Key Features:

    • A basic piperidine nitrogen, readily protonated.

    • A pyridine nitrogen, also capable of protonation.

    • An ether (C-O-C) bond, a common site for cleavage.

    • An aromatic methyl-substituted pyridine ring.

Experimental Workflow and Protocols

The overall process for analyzing the fragmentation pattern involves sample preparation, direct infusion into an ESI-MS system, identification of the protonated precursor ion, and subsequent fragmentation via tandem mass spectrometry (MS/MS) to generate a product ion spectrum.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., 50:50 ACN:H₂O + 0.1% FA) prep1->prep2 prep3 Dilute to Final Concentration (e.g., 1-10 µg/mL) prep2->prep3 ms1 Direct Infusion via Syringe Pump prep3->ms1 ms2 MS1 Full Scan: Identify Precursor Ion [M+H]⁺ ms1->ms2 ms3 MS/MS Product Ion Scan: Isolate & Fragment [M+H]⁺ ms2->ms3 data1 Analyze Product Ion Spectrum ms3->data1 data2 Propose Fragmentation Pathways data1->data2 data3 Structural Confirmation data2->data3

Caption: Experimental workflow for MS/MS analysis.

Protocol 1: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with ESI to ensure stable ionization and prevent source contamination. The addition of a small amount of acid (formic acid, FA) is crucial to promote protonation of the basic nitrogen atoms, enhancing the signal in positive ion mode.

  • Stock Solution: Accurately weigh approximately 1 mg of 3-Methyl-2-(piperidin-3-yloxy)pyridine and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a solvent of 50:50 ACN:H₂O containing 0.1% formic acid to achieve a final concentration of 1-10 µg/mL.

  • Final Preparation: Load the working solution into a syringe for direct infusion analysis.

Protocol 2: Mass Spectrometry Analysis (ESI-MS/MS)

Rationale: This protocol is designed for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source. Positive ion mode is selected due to the presence of two basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[1]

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

  • MS1 Full Scan (Precursor Identification):

    • Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • Identify the protonated molecule, [M+H]⁺, which is expected at m/z 193.13.

  • MS/MS Product Ion Scan (Fragmentation):

    • Set the instrument to MS/MS mode.

    • In the first mass analyzer (Q1), select the [M+H]⁺ ion (m/z 193.13) as the precursor for fragmentation.

    • Introduce a collision gas (e.g., nitrogen or argon) into the collision cell (Q2).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimization of collision energy is critical; lower energies may only produce a few fragments, while higher energies can lead to excessive fragmentation, losing structural information.

    • Scan the third mass analyzer (Q3) to detect the resulting product ions.

Predicted Fragmentation Pathways and Discussion

The fragmentation of the protonated molecule ([M+H]⁺, m/z 193.13) is expected to proceed through several competing pathways, dictated by the relative stabilities of the resulting ions and neutral losses. The primary sites of fragmentation are the piperidine ring and the ether linkage.

G cluster_path1 Ether Cleavage cluster_path2 Piperidine Ring Opening (α-Cleavage) cluster_path3 Pyridine Ring Fragmentation mol Precursor Ion C₁₁H₁₇N₂O⁺ m/z 193.13 frag1 3-Methyl-2-hydroxypyridinium C₆H₈NO⁺ m/z 110.06 mol:f1->frag1  + C₅H₉N (neutral piperidine) frag2 Piperidinyl Cation C₅H₉N m/z 83.07 mol:f1->frag2  + C₆H₇NO (neutral pyridone) frag3 Iminium Ion via Ring Opening C₁₁H₁₅N₂O⁺ m/z 191.12 mol:f1->frag3  - H₂ frag5 Loss of HCN from Pyridine Fragment C₅H₇O⁺ m/z 83.05 frag1:f1->frag5 - HCN frag4 3-Methyl-2-oxopyridinium fragment C₈H₁₀N₂O⁺ m/z 150.08 frag3->frag4  - C₃H₅

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Pathway A: Cleavage of the Ether Bond

The ether linkage is a chemically labile site. Heterolytic cleavage of the C-O bond can occur in two ways, driven by the charge localization on one of the nitrogen atoms.[4]

  • Formation of the Pyridinium Ion: Cleavage of the O-C(piperidine) bond, with the charge retained by the more stable aromatic pyridine fragment, would result in a protonated 3-methyl-2-hydroxypyridine ion at m/z 110.06 (C₆H₈NO⁺). This is often a highly favored pathway for aryl ethers.

  • Formation of the Piperidinyl Fragment: Alternatively, cleavage of the O-C(pyridine) bond could lead to a fragment derived from the piperidine ring. This could result in a neutral loss of 3-methyl-2-pyridone, leaving a piperidinyl-related cation. A prominent ion at m/z 84.08 (C₅H₁₀N⁺), corresponding to the protonated piperidine imine, is a strong possibility.

Pathway B: Piperidine Ring Fragmentation

Fragmentation initiated within the protonated piperidine ring is a hallmark of piperidine-containing compounds.[1][5]

  • α-Cleavage: The most common fragmentation mechanism for cyclic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[1] This leads to the opening of the ring and the formation of a stable, resonance-stabilized iminium ion. This can result in the loss of ethylene (C₂H₄) from the opened ring, leading to a fragment ion at m/z 165.10 (C₉H₁₃N₂O⁺).

  • Loss of the Pyridyloxy Group: A complete loss of the 3-methyl-2-oxypyridine substituent from the piperidine ring via C-O bond cleavage would generate an ion at m/z 84.08 (C₅H₁₀N⁺), as mentioned in Pathway A.

Pathway C: Pyridine Ring Fragmentation

While typically more stable, the pyridine ring can also fragment, especially at higher collision energies. A characteristic fragmentation of pyridines is the loss of hydrogen cyanide (HCN).[6] This would likely occur from the pyridinium fragment ion (m/z 110.06) generated in Pathway A, leading to a smaller fragment ion at m/z 83.05 (C₅H₇O⁺).

Summary of Predicted Fragment Ions

The table below summarizes the major fragment ions predicted to be observed in the MS/MS spectrum of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

m/z (Calculated) Elemental Formula Proposed Identity / Origin
193.13C₁₁H₁₇N₂O⁺[M+H]⁺ Precursor Ion
165.10C₉H₁₃N₂O⁺Loss of ethylene (C₂H₄) from piperidine ring after α-cleavage
110.06C₆H₈NO⁺Protonated 3-methyl-2-hydroxypyridine (from ether cleavage)
84.08C₅H₁₀N⁺Piperidine iminium ion (from ether or ring cleavage)
83.05C₅H₇O⁺Loss of HCN from the m/z 110 fragment

Conclusion

The mass spectrometric fragmentation of 3-Methyl-2-(piperidin-3-yloxy)pyridine is predicted to be characterized by distinct cleavage patterns of its ether linkage and piperidine ring. By employing ESI-MS/MS in positive ion mode, researchers can expect to observe key product ions around m/z 110 and m/z 84, which are diagnostic for the pyridinol and piperidine moieties, respectively. The protocols and predictive fragmentation map detailed in this application note provide a robust framework for the unambiguous identification and structural characterization of this compound, aiding in quality control and downstream applications in pharmaceutical and chemical research.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Gao, H., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. Available at: [Link]

  • Dias, H. J., et al. (2015). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. MDPI. Available at: [Link]

  • Dagaut, P., & Karsan, B. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PubMed Central. Available at: [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Tanaka, H., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed. Available at: [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • Moming, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

Sources

Application Note: Accelerating Drug Discovery with 3-Methyl-2-(piperidin-3-yloxy)pyridine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel therapeutic agents is driven by the efficient exploration of diverse chemical space. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are central to this endeavor. The 3-Methyl-2-(piperidin-3-yloxy)pyridine core is an exemplary scaffold, featuring a unique combination of a modifiable pyridine ring and a piperidine moiety, making it an ideal substrate for creating large, diverse chemical libraries. This document provides a comprehensive guide for researchers, detailing robust, high-throughput protocols for the functionalization of this scaffold via parallel amide coupling and Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of novel compound libraries for drug discovery screening.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the efficiency of the drug discovery process is intrinsically linked to the ability to rapidly synthesize and screen large numbers of structurally diverse molecules.[1][2] The 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold has emerged as a valuable starting point for library synthesis due to its inherent structural features that are frequently found in biologically active compounds.[3][4] Its architecture presents two primary, orthogonal vectors for chemical diversification:

  • The Piperidine Secondary Amine: This nucleophilic site is an ideal handle for standard amide bond formation, one of the most common reactions in medicinal chemistry, allowing for the introduction of a vast array of carboxylic acid building blocks.[5][6]

  • The Pyridine Ring: As a key heteroaromatic system, the pyridine ring can be functionalized through various cross-coupling reactions.[7][8] By utilizing a pre-functionalized halogenated analog (e.g., 5-Bromo-3-methyl-2-(piperidin-3-yloxy)pyridine), chemists can employ powerful methods like the Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups.[9][10]

This application note details field-proven, high-throughput synthesis (HTS) protocols designed for a standard 96-well plate format, enabling researchers to leverage this versatile scaffold for accelerated lead generation.

Physicochemical Properties of the Core Scaffold
PropertyValueSource
Chemical Name 3-Methyl-2-(piperidin-3-yloxy)pyridineChemScene
CAS Number 1248132-17-3[11]
Molecular Formula C₁₁H₁₆N₂O[11]
Molecular Weight 192.26 g/mol [11]
SMILES CC1=CC=CN=C1OC2CNCCC2[11]

G Figure 1: Structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold

Caption: Core structure with key diversification points.

High-Throughput Synthesis Workflow

The successful implementation of high-throughput library synthesis relies on a streamlined and automated workflow. The following diagram outlines the key stages, from initial building block selection to final library characterization. This process is designed to maximize efficiency and minimize cross-contamination.

G Figure 3: Amide Coupling Reaction Scheme reagents Scaffold + R-COOH ->[HATU, DIPEA][DMA, RT to 60°C] Amide Library

Caption: General scheme for amide library synthesis.

Step-by-Step Methodology (96-Well Plate Format)
  • Preparation of Stock Solutions:

    • Scaffold Stock (0.2 M): Dissolve 38.5 mg of 3-Methyl-2-(piperidin-3-yloxy)pyridine (192.26 g/mol ) in 1.0 mL of DMA.

    • Carboxylic Acid Library (0.25 M): Prepare a 96-well plate containing 100 µL of a 0.25 M solution of 96 unique carboxylic acids in DMA per well.

    • HATU Stock (0.25 M): Dissolve 950 mg of HATU in 10 mL of DMA.

    • DIPEA Stock (0.5 M): Add 870 µL of DIPEA to 9.13 mL of DMA.

  • Automated Reagent Dispensing (per well):

    • To the carboxylic acid plate, add 100 µL of the Scaffold Stock solution (0.02 mmol).

    • Add 100 µL of the HATU Stock solution (0.025 mmol, 1.25 eq).

    • Initiate the reaction by adding 100 µL of the DIPEA Stock solution (0.05 mmol, 2.5 eq).

  • Reaction Incubation:

    • Seal the 96-well plate securely with a pierceable cap mat.

    • Place the plate on an orbital shaker at 500 RPM and incubate at room temperature for 12 hours.

    • Optional: For poorly reactive acids, increase the temperature to 60 °C for an additional 4-6 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.

    • Transfer a 10 µL aliquot of the organic layer from each well into a new 96-well plate containing 190 µL of acetonitrile for LC-MS analysis to confirm product formation and assess purity.

Quantitative Data Summary: Amide Coupling
ParameterValueRationale
Scaffold Conc. 0.05 M (final)Balances reaction rate and solubility.
Acid Equiv. 1.25Ensures complete consumption of the scaffold.
HATU Equiv. 1.25Drives the reaction to completion.
DIPEA Equiv. 2.5Sufficient base to neutralize acids and facilitate coupling.
Typical Yield Range 65-95%Dependent on the steric and electronic properties of the acid.
Typical Purity >80% (crude)Sufficient for primary screening assays.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling

This protocol enables diversification of the pyridine core. It requires a halogenated version of the scaffold, such as 5-Bromo-3-methyl-2-(piperidin-3-yloxy)pyridine , which serves as the electrophilic partner. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with excellent functional group tolerance, making it ideal for library synthesis. [9][12][13]

Causality & Experimental Rationale
  • Catalyst System: A palladium catalyst is the cornerstone of the Suzuki reaction. [9]Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen for its robustness and effectiveness in coupling heteroaryl halides. It provides a good balance of activity and stability.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step of the catalytic cycle. [10]It is easily removed during aqueous work-up.

  • Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or DME) and water is standard for Suzuki couplings. [13]The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.

G Figure 4: Suzuki-Miyaura Coupling Reaction Scheme reagents Halogenated Scaffold + R-B(OH)2 ->[Pd Catalyst, Base][Solvent, Heat] Biaryl Library

Caption: General scheme for Suzuki-Miyaura library synthesis.

Step-by-Step Methodology (96-Well Plate Format)
  • Preparation of Stock Solutions & Solids Dispensing:

    • Boronic Acid Library: Prepare a 96-well plate by dispensing 0.03 mmol (1.5 eq) of 96 unique boronic acids (solid) into each well.

    • Catalyst/Base Mixture: Prepare a homogenous mixture of Pd(dppf)Cl2 (163 mg, 0.2 mmol, 0.1 eq per well) and K₂CO₃ (553 mg, 4.0 mmol, 2.0 eq per well). Dispense 9 mg of this mixture into each well of the boronic acid plate.

    • Halogenated Scaffold Stock (0.2 M): Dissolve 542 mg of 5-Bromo-3-methyl-2-(piperidin-3-yloxy)pyridine (271.15 g/mol ) in 10 mL of 1,4-Dioxane.

  • Automated Reagent Dispensing (in a Glovebox or under Inert Gas Flow):

    • Add 100 µL of the Halogenated Scaffold Stock solution (0.02 mmol) to each well.

    • Add 50 µL of degassed water to each well.

  • Reaction Incubation:

    • Securely seal the 96-well plate with a high-temperature resistant cap mat.

    • Place the plate on a heated shaker at 80-90 °C and agitate at 600 RPM for 12-18 hours. Monitor a representative well by LC-MS for completion.

  • Work-up and Analysis:

    • Cool the plate to room temperature.

    • Add 500 µL of ethyl acetate and 200 µL of water to each well.

    • Seal, shake vigorously, and centrifuge to separate layers.

    • As with the amide protocol, transfer a 10 µL aliquot of the organic layer for LC-MS analysis to confirm product formation and purity.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterValueRationale
Scaffold Conc. ~0.13 M (final)Standard concentration for Suzuki reactions.
Boronic Acid Equiv. 1.5Drives reaction to completion, excess is easily removed.
Pd(dppf)Cl₂ Mol % 5-10 mol %Effective catalytic loading for HTS applications.
K₂CO₃ Equiv. 2.0 - 3.0Ensures the reaction medium remains basic.
Typical Yield Range 50-90%Highly dependent on the electronic nature of the boronic acid.
Typical Purity >75% (crude)Acceptable for initial biological screening.

Conclusion

The 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold is a powerful tool for modern drug discovery. Its dual-handle architecture allows for the creation of vast and diverse molecular libraries through robust and scalable chemical transformations. The detailed high-throughput protocols for amide coupling and Suzuki-Miyaura cross-coupling provided herein offer researchers a validated roadmap for rapidly exploring the chemical space around this privileged core. By integrating these automated synthesis strategies, drug development professionals can significantly accelerate the hit-to-lead optimization process, ultimately shortening the timeline for identifying novel therapeutic candidates.

References

  • Doris, E. et al. (2019). High Fidelity Suzuki–Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Bioconjugate Chemistry. [Link]

  • Doris, E. et al. (2020). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. PubMed. [Link]

  • Kumar, S. et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Roughley, S. D. & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Pore, V. H. et al. (2023). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. ACS Omega. [Link]

  • Dunås, F. et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]

  • Shen, Y. et al. Discovery and development of amine–carboxylic acid coupling reactions using high throughput experimentation. American Chemical Society. [Link]

  • Shaveta, et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wang, Z. et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

  • Ghorbani-Vaghei, R. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Movassaghi, M. & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Mishra, S. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Zare, A. & Gholamhosseini-Nazari, M. (2022). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

  • Ghorab, M. M. et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Savelyeva, T. V. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • Scott, J. S. et al. (2018). Design and synthesis of fused pyridine building blocks for automated library generation. MedChemComm. [Link]

  • Google Patents.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Hossain, S. et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. [Link]

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Troubleshooting & Optimization

How to improve reaction yield in 3-Methyl-2-(piperidin-3-yloxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. Drawing from established principles of organic chemistry and field-proven insights, this document serves as both a troubleshooting manual and a foundational resource.

Introduction: Understanding the Core Reaction

The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine is fundamentally an etherification reaction. It is most commonly achieved via a nucleophilic aromatic substitution (SNAr) , a variant of the classic Williamson ether synthesis.[1][2] In this reaction, the alkoxide generated from 3-hydroxypiperidine acts as the nucleophile, attacking an electron-deficient 2-halo-3-methylpyridine at the C2 position and displacing the halide leaving group.

The pyridine ring's electronegative nitrogen atom inherently activates the C2 and C4 positions for nucleophilic attack, making this a viable synthetic route.[3] However, achieving high yields requires careful control over several experimental variables, as side reactions and incomplete conversion are common hurdles.

Caption: SNAr mechanism for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for this synthesis?

The primary starting materials are a 2-halo-3-methylpyridine (e.g., 2-chloro-, 2-bromo-, or 2-iodo-3-methylpyridine) and 3-hydroxypiperidine. The synthesis of these precursors is a critical first step. 3-Methylpyridine can be synthesized through various methods, including the Chichibabin reaction, and subsequently halogenated.[4][5] 3-Hydroxypiperidine can be prepared by the hydrogenation of 3-hydroxypyridine.[6][7]

Q2: What is the role of the base, and which one should I choose?

The base is critical for deprotonating the hydroxyl group of 3-hydroxypiperidine to form the corresponding alkoxide, which is the active nucleophile.[8][9] The pKa of a secondary alcohol is typically around 16-18, so a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction forward.[10] Other strong bases like potassium hydride (KH) or potassium tert-butoxide (t-BuOK) can also be used. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may require higher temperatures or longer reaction times but can be advantageous in sensitive substrates.[1]

Q3: Should I protect the nitrogen on the 3-hydroxypiperidine?

Yes, this is highly recommended for improving yield and simplifying purification. The piperidine nitrogen contains a lone pair of electrons and an acidic proton (N-H), creating two potential problems:

  • N-Arylation: The piperidine nitrogen can act as a competing nucleophile, attacking the 2-halo-3-methylpyridine to form an undesired N-aryl byproduct.

  • Deprotonation: A strong base like NaH can deprotonate the N-H, consuming an extra equivalent of base and creating a second nucleophilic species in the reaction mixture.

Using N-Boc-3-hydroxypiperidine, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, prevents these side reactions.[11][12][13] The Boc group can be easily removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid or HCl).

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Start->Check_Byproducts Deprotonation Incomplete Deprotonation? Check_Reagents->Deprotonation Leaving_Group Poor Leaving Group? Check_Reagents->Leaving_Group Anhydrous Anhydrous Conditions Met? Check_Conditions->Anhydrous Temp_Solvent Optimal Temp/Solvent? Check_Conditions->Temp_Solvent N_Arylation N-Arylation Observed? Check_Byproducts->N_Arylation Other_Side_Rxns Other Side Reactions? Check_Byproducts->Other_Side_Rxns Sol_Base Solution: - Use stronger base (NaH, KH) - Ensure anhydrous conditions Deprotonation->Sol_Base Sol_Halide Solution: - Use 2-bromo or 2-iodo -3-methylpyridine Leaving_Group->Sol_Halide Sol_Dry Solution: - Dry glassware - Use anhydrous solvent - Dry reagents Anhydrous->Sol_Dry Sol_Optimize Solution: - Screen solvents (DMF, DMSO) - Optimize temperature (e.g., 60-100 °C) Temp_Solvent->Sol_Optimize Sol_Protect Solution: - Use N-Boc-3-hydroxypiperidine N_Arylation->Sol_Protect

Caption: A logical workflow for diagnosing and solving low-yield issues.
Problem 1: Low or No Product Formation

Possible Cause A: Incomplete Deprotonation of 3-Hydroxypiperidine

  • Explanation: The reaction cannot proceed without the formation of the alkoxide nucleophile. If the base is too weak or if it is quenched by trace amounts of water, deprotonation will be incomplete.

  • Solution:

    • Switch to a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. It irreversibly deprotonates the alcohol.[14]

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) before use. Use anhydrous grade solvents (e.g., DMF, DMSO). Water will react with NaH and the alkoxide, inhibiting the reaction.[2]

    • Stirring Time: Allow the alcohol and base to stir for a sufficient time (e.g., 30-60 minutes at room temperature) to ensure complete deprotonation before adding the electrophile.

Base Type Strength (pKa of Conj. Acid) Comments
NaH Strong, Non-nucleophilic~36Highly effective; irreversible deprotonation. Requires careful handling and anhydrous conditions.[9]
KH Strong, Non-nucleophilic~36More reactive than NaH, may offer improved results but requires greater caution.
K₂CO₃ / Cs₂CO₃ Weak, Inorganic~10.3 / ~10Weaker bases; reaction is an equilibrium. Often requires higher temperatures and longer times. Cesium effect can enhance reactivity.[1]
t-BuOK Strong, Bulky~19Effective, but its steric bulk can sometimes be a disadvantage.

Possible Cause B: Poor Leaving Group on the Pyridine Ring

  • Explanation: The rate of an SNAr reaction is dependent on the stability of the leaving group. The general reactivity trend for halogens is I > Br > Cl >> F.

  • Solution: If you are using 2-chloro-3-methylpyridine and experiencing low conversion, switching to 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine will significantly increase the reaction rate and overall yield.

Problem 2: Complex Reaction Mixture with Multiple Byproducts

Possible Cause A: Competing N-Arylation

  • Explanation: As discussed in the FAQ, the secondary amine of an unprotected 3-hydroxypiperidine is nucleophilic and can react with the 2-halopyridine to form a C-N bond instead of the desired C-O ether bond.

  • Solution: The most robust solution is to use N-Boc-3-hydroxypiperidine . This completely blocks the nitrogen from participating in the reaction. The Boc group is stable to the basic conditions of the ether synthesis and can be removed cleanly in a subsequent acidic step.

Possible Cause B: Degradation of Reagents or Product

  • Explanation: High reaction temperatures ( >120 °C) in solvents like DMF can sometimes lead to decomposition over extended periods.

  • Solution:

    • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction progress by TLC or LC-MS every few hours. A typical range is 60-100 °C.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents.

Problem 3: Difficulty in Product Purification

Possible Cause A: Product is Basic and Water-Soluble

  • Explanation: The final product contains two basic nitrogen atoms (one on the pyridine ring, one on the piperidine ring), which can make it partially soluble in acidic or even neutral aqueous phases during workup, leading to yield loss.

  • Solution:

    • Basify During Extraction: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃ before extracting with an organic solvent (e.g., ethyl acetate, DCM). This ensures the product is in its free-base form and has minimal water solubility.

    • "Salting Out": Add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and decreases the solubility of organic compounds, driving more of your product into the organic layer.[15]

Possible Cause B: Co-elution with Starting Material during Chromatography

  • Explanation: The product may have a similar polarity to the starting 3-hydroxypiperidine or other impurities.

  • Solution:

    • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. An acid wash (e.g., dilute HCl) will extract your basic product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product.

    • Modify Chromatography Conditions: If using silica gel, try adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the mobile phase. This can prevent the basic product from tailing on the acidic silica gel and improve separation.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-((3-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

This protocol assumes the use of N-Boc protected (S)-3-hydroxypiperidine and 2-bromo-3-methylpyridine for optimal results.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-3-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of hydroxypiperidine). Stir to dissolve.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes. The solution should become a clear slurry.

  • Electrophile Addition: Add 2-bromo-3-methylpyridine (1.1 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by flash column chromatography.

Protocol 2: Boc-Deprotection to Yield Final Product
  • Dissolution: Dissolve the purified Boc-protected ether from Protocol 1 in dichloromethane (DCM) (approx. 10 mL per gram).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Workup: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-Methyl-2-(piperidin-3-yloxy)pyridine.

References

  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines | Request PDF.

  • National Institutes of Health. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • ACS Publications. SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis.

  • ChemTalk. Williamson Ether Synthesis.

  • Organic Chemistry Portal. Williamson Synthesis.

  • Wikipedia. Williamson ether synthesis.

  • YouTube. Williamson Ether Synthesis Reaction Mechanism.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.

  • YouTube. SNAr reactions of pi-deficient aromatic rings.

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis.

  • Wikipedia. Chichibabin pyridine synthesis.

  • DTIC. A Novel Synthetic Route to 2-Halo-3, 4-Dicyanopyridines.

  • YouTube. Williamson Ether Synthesis.

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • Organic Chemistry Portal. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins.

  • ChemScene. 1248132-17-3 | 3-Methyl-2-(piperidin-3-yloxy)pyridine.

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

  • Baran Lab. Pyridine Synthesis: Cliff Notes.

  • National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines.

  • PubMed. 3-Methylpyridine: Synthesis and Applications.

  • Google Patents. US4086237A - Method of preparing 3-methyl pyridine.

  • Organic Chemistry Portal. Pyridine synthesis.

  • European Patent Office. PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1.

  • Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.

  • Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

  • Patsnap. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

  • Reddit. How to isolate PEGylated product and methyl pyridine.

  • Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses.

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Technical Support Center: Troubleshooting Impurities in the Synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The purity of the final compound is paramount for reliable downstream applications, particularly in drug development. This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating common impurities encountered during its synthesis, which typically proceeds via a nucleophilic aromatic substitution, akin to the Williamson ether synthesis.[1][2]

Our approach is rooted in explaining the chemical causality behind each step and impurity, enabling you to not only solve current issues but also to proactively design more robust and efficient reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

You should anticipate three primary classes of impurities: unreacted starting materials, a key constitutional isomer, and potential degradation or solvent-related byproducts.

  • Unreacted Starting Materials: The most common impurities are residual 2-halo-3-methylpyridine (or other activated pyridine starting material) and 3-hydroxypiperidine.

  • N-Alkylated Isomer: A significant and often challenging impurity is the N-alkylated isomer, 1-(3-methylpyridin-2-yl)piperidin-3-ol. This arises because the ambident nature of the pyridone/hydroxypyridine tautomer allows for alkylation at either the oxygen or the nitrogen atom.[3][4]

  • Solvent/Base-Related Byproducts: Depending on the reaction conditions, byproducts from the decomposition of strong bases or reactions with solvents like DMF can sometimes be observed, though these are typically minor.

Q2: My reaction has stalled, leaving significant unreacted starting materials. What are the likely causes?

A stalled reaction is typically due to issues with the nucleophile generation or overall reaction conditions.

  • Cause 1: Incomplete Deprotonation. The hydroxyl group of 3-hydroxypiperidine must be deprotonated to form the reactive alkoxide. If you are using a base that is not strong enough (e.g., K₂CO₃ can be slow) or an insufficient molar equivalent of a strong base like sodium hydride (NaH), the concentration of the nucleophile will be too low to drive the reaction to completion. NaH is often preferred as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[1]

  • Cause 2: Inappropriate Solvent. Protic solvents (e.g., ethanol, water) will protonate the alkoxide nucleophile, reducing its efficacy. The Williamson ether synthesis and its variants work best in polar aprotic solvents like DMF, DMSO, or THF, which solvate the cation but leave the nucleophile highly reactive.[2]

  • Cause 3: Low Temperature. While higher temperatures can promote side reactions, insufficient heat will result in a very slow reaction rate. A typical temperature range for this type of synthesis is 50-100 °C.[2]

Q3: I've isolated an impurity with the same mass as my desired product. How do I confirm its identity and prevent its formation in the future?

An impurity with an identical mass is almost certainly the N-alkylated isomer.

  • Identification: The most definitive method for distinguishing between the O-alkylated (product) and N-alkylated (impurity) isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Specifically, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation from the piperidine protons to the pyridine ring carbon, confirming the C-N or C-O bond.

  • Causality and Prevention: The formation of N- vs. O-alkylated products is a classic challenge in pyridine chemistry.[6] The tautomerism between 2-hydroxypyridine and its 2-pyridone form creates two nucleophilic sites. While a comprehensive strategy to ensure complete O-selectivity can be complex, a common approach is to generate the sodium alkoxide in situ with a strong base like NaH. The resulting sodium salt often favors O-alkylation. Trying different counter-ions or phase-transfer catalysis conditions can also modulate the N/O selectivity.[7]

Q4: What is the most effective strategy for purifying the final product and removing these key impurities?

Given the basic nature of both the desired product and the major impurities (unreacted piperidine and the N-alkylated isomer), a multi-step purification strategy is often required.

  • Step 1: Acid-Base Extraction. This is a highly effective first-pass purification. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic product and amine-containing impurities will move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH to pH > 12), and the pure product is extracted back into an organic solvent. This technique is well-documented for purifying similar structures.[8]

  • Step 2: Column Chromatography. If acid-base extraction fails to separate the O- and N-alkylated isomers, silica gel column chromatography is necessary. A gradient elution system, often involving a mobile phase like dichloromethane/methanol with a small amount of triethylamine to prevent peak tailing, is typically effective.

Visualized Reaction and Troubleshooting Workflows

Reaction Pathway and Impurity Formation

The following diagram illustrates the intended synthetic route to 3-Methyl-2-(piperidin-3-yloxy)pyridine and the competing pathway that leads to the primary isomeric impurity.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts R1 2-Halo-3-methylpyridine Product Desired Product (O-Alkylation) 3-Methyl-2-(piperidin-3-yloxy)pyridine R1->Product Impurity Isomeric Impurity (N-Alkylation) 1-(3-methylpyridin-2-yl)piperidin-3-ol R1->Impurity R2 3-Hydroxypiperidine Base + Strong Base (e.g., NaH) R2->Base R2->Impurity Direct Attack at Nitrogen (Side Reaction) Alkoxide Piperidin-3-olate (Nucleophile) Base->Alkoxide Deprotonation Alkoxide->Product SNAr Attack at Oxygen (Desired Pathway)

Caption: Synthetic pathways for O-alkylation (desired) and N-alkylation (impurity).

Troubleshooting Decision Workflow

Use this flowchart to diagnose and address common experimental outcomes.

G Start Analyze Crude Reaction Mixture (TLC, HPLC, LCMS) HighSM High Levels of Starting Material? Start->HighSM SameMass Impurity with Same Mass as Product? HighSM->SameMass No Cause_Base Probable Cause: - Insufficient Base - Weak Base - Protic Solvent HighSM->Cause_Base Yes PureEnough Product is >95% Pure? SameMass->PureEnough No Cause_NAlk Probable Cause: N-Alkylated Isomer SameMass->Cause_NAlk Yes Finish Process Complete PureEnough->Finish Yes Stop Proceed to Purification PureEnough->Stop No Action_Base Action: - Use >1.1 eq. NaH - Switch to anhydrous DMF/THF - Increase Temperature Cause_Base->Action_Base Action_NAlk Action: - Confirm with NMR (HMBC) - Purify via Chromatography - Screen alternative bases/solvents Cause_NAlk->Action_NAlk Purify Action: Purify via Acid-Base Extraction and/or Column Chromatography Stop->Purify

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary and Protocols

Table 1: Common Impurities and Characteristics
Impurity NameStructureIdentification MethodComments
2-Chloro-3-methylpyridineCl-C₅H₃N-CH₃GC-MS, LC-MSStarting material. Typically more volatile and less polar than the product.
3-HydroxypiperidineC₅H₁₀N-OHLC-MSStarting material. Highly polar.
1-(3-methylpyridin-2-yl)piperidin-3-olC₁₁H₁₆N₂ONMR (HMBC, NOE), High-Res MSN-alkylated isomer. Will have the same mass as the product. Often co-elutes or elutes very close to the product in reverse-phase HPLC.[5]
Protocol 1: General Synthesis via Williamson Ether Synthesis

This protocol is a representative model. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxypiperidine (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Addition of Electrophile: Add a solution of 2-chloro-3-methylpyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Impurity Profiling by HPLC-UV/MS

This method provides a baseline for analysis and should be optimized for your specific instrumentation.

  • System: High-Performance Liquid Chromatograph with UV and Mass Spectrometry detectors.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[9]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 254 nm and 275 nm.[10] MS in positive ion electrospray mode (ESI+).

  • Sample Prep: Dissolve a small amount of crude material in 50:50 acetonitrile/water. Filter through a 0.45 µm syringe filter.[9]

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude oil obtained from Protocol 1 in ethyl acetate (approx. 10 mL per gram of crude).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). Combine the aqueous layers.

  • Organic Wash: Wash the combined acidic aqueous layers with ethyl acetate (1 x volume) to remove any remaining non-basic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is >12.

  • Product Extraction: Extract the basic aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • A Comparative Guide to the Analytical Determination of Pyridine Compounds - Benchchem.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka.

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Technical Support Center: Optimizing Flash Chromatography for 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of 3-Methyl-2-(piperidin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar, basic compound using flash chromatography. Here, we will address common challenges and provide in-depth, evidence-based solutions to streamline your workflow and enhance purification efficiency.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the flash chromatography of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Q1: What are the key structural features of 3-Methyl-2-(piperidin-3-yloxy)pyridine that influence its chromatographic behavior?

A: 3-Methyl-2-(piperidin-3-yloxy)pyridine possesses a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[1] Its structure contains a basic piperidine ring and a pyridine ring, making it a polar, basic compound.[2][] The presence of the nitrogen atoms, particularly the secondary amine in the piperidine moiety, makes the molecule susceptible to strong interactions with the acidic silanol groups on standard silica gel. This can lead to challenges such as peak tailing and poor separation.

Q2: What is a good starting solvent system for the purification of this compound on normal-phase silica gel?

A: For polar, basic compounds like this, a common starting point is a solvent system of dichloromethane (DCM) and methanol (MeOH).[4] A gradient of 0-10% methanol in dichloromethane is often effective. For compounds that still exhibit strong retention, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can significantly improve elution and peak shape.[5]

Q3: My compound is streaking on the TLC plate. What does this indicate?

A: Streaking on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, which is common for basic compounds on acidic silica gel. It can also suggest that the sample is overloaded. To address this, consider adding a basic modifier to your developing solvent or using a different stationary phase.

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A: Both normal-phase and reversed-phase chromatography can be employed, and the choice depends on the specific impurities in your crude mixture. Normal-phase is often the first choice due to its lower cost and compatibility with organic solvents. However, if the compound is highly polar and difficult to elute from silica, or if impurities are very non-polar, reversed-phase chromatography can be a better option.[5]

II. Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section delves into specific problems you may encounter during the flash chromatography of 3-Methyl-2-(piperidin-3-yloxy)pyridine and offers detailed solutions.

Issue 1: Significant Peak Tailing on Normal-Phase Silica Gel

Q: I'm observing severe peak tailing for my compound, even with a DCM/MeOH gradient. How can I achieve a more symmetrical peak?

A: Peak tailing for basic compounds on silica gel is primarily caused by strong interactions with acidic silanol groups on the silica surface.[6] The basic nitrogen atoms in your molecule are interacting too strongly, leading to a slow and uneven elution.

Solution 1: Incorporate a Basic Modifier

The most effective way to mitigate this is to add a competing base to your mobile phase. This base will interact with the active silanol sites, effectively "masking" them from your compound.[7]

Recommended Modifiers and Concentrations:

ModifierTypical Concentration in Mobile PhaseNotes
Triethylamine (TEA)0.1 - 2% (v/v)Volatile and easily removed during solvent evaporation.
Ammonium Hydroxide0.5 - 5% of a 10% solution in MethanolCan be very effective for highly basic compounds.[4]

Step-by-Step Protocol for Using a Basic Modifier:

  • TLC Analysis: First, perform TLC analysis with your chosen solvent system (e.g., 95:5 DCM:MeOH). Then, run a second TLC plate with the same solvent system but with the addition of your chosen basic modifier (e.g., 1% TEA). Compare the Rf values and spot shapes. You should observe a higher Rf and a more compact spot on the plate with the modifier.

  • Column Equilibration: Before loading your sample, equilibrate the silica gel column with your initial mobile phase containing the basic modifier for at least 3-5 column volumes.

  • Elution: Run your gradient as planned. The presence of the modifier should result in a sharper, more symmetrical peak.

Solution 2: Alternative Stationary Phases

If peak tailing persists, consider using a different stationary phase that is less acidic than silica gel.

  • Amine-functionalized Silica: This is an excellent choice as the amine groups on the silica surface repel basic compounds, minimizing strong interactions.[5]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica gel and is available in different pH grades.[7]

Issue 2: Poor Separation from a Polar Impurity

Q: My compound is co-eluting with a similarly polar impurity. How can I improve the resolution?

A: Achieving good separation between two polar compounds can be challenging. Here are a few strategies to enhance resolution.

Solution 1: Optimize the Solvent System

A simple gradient of two solvents may not be sufficient. Introducing a third solvent can sometimes alter the selectivity of the separation.

Ternary Solvent Systems to Explore:

SystemRationale
Hexane/Ethyl Acetate/MethanolA small amount of methanol can significantly increase the polarity for eluting highly retained compounds.
Dichloromethane/Ethyl Acetate/MethanolOffers a different selectivity profile compared to hexane-based systems.

Methodical Approach to Optimization:

  • Scouting Gradients: Run small-scale purifications with different solvent systems to identify the one that provides the best separation.

  • Shallow Gradient: Once you have a promising solvent system, use a shallower gradient around the elution point of your compound. This will increase the separation between closely eluting peaks.

Solution 2: Change the Stationary Phase

If solvent optimization is insufficient, switching to a different stationary phase can provide the necessary change in selectivity.

separation_logic start Poor Separation solvent Optimize Solvent System (Ternary, Shallow Gradient) start->solvent stationary Change Stationary Phase (Amine-Silica, Alumina, Reversed-Phase) solvent->stationary Unsuccessful success Improved Resolution solvent->success Successful stationary->success Successful fail Still Co-eluting stationary->fail

Caption: Troubleshooting workflow for poor separation.

Issue 3: Low or No Recovery of the Compound

Q: I've loaded my sample, but I'm not recovering my compound from the column. What could be the issue?

A: This can be a frustrating problem, and there are a few potential causes.

Possible Cause 1: Irreversible Adsorption or Decomposition on Silica

The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[8]

How to Diagnose:

  • 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[6]

Solutions:

  • Deactivate the Silica: Before loading your sample, wash the column with a solvent system containing a high concentration of a basic modifier (e.g., 5% TEA in your starting eluent).[7]

  • Switch to a More Inert Stationary Phase: As mentioned before, amine-functionalized silica or alumina are good alternatives.

Possible Cause 2: Compound is Too Polar and Not Eluting

Your compound may be so strongly adsorbed to the silica that it is not eluting with your current solvent system.

Solutions:

  • Increase Solvent Polarity: Try a more aggressive solvent system, such as 10-20% methanol in dichloromethane, potentially with a basic modifier.[4]

  • Reversed-Phase Chromatography: If your compound is highly water-soluble, reversed-phase chromatography may be a more suitable technique.[5] In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

recovery_workflow start Low/No Recovery check_stability Check for Decomposition (2D TLC) start->check_stability check_polarity Assess Polarity start->check_polarity stable Compound is Stable check_stability->stable unstable Compound is Unstable check_stability->unstable too_polar Compound is Too Polar check_polarity->too_polar not_polar Polarity is Appropriate check_polarity->not_polar stable->not_polar deactivate Deactivate Silica or Change Stationary Phase unstable->deactivate increase_polarity Increase Mobile Phase Polarity too_polar->increase_polarity rp_chrom Consider Reversed-Phase too_polar->rp_chrom success Successful Recovery deactivate->success increase_polarity->success rp_chrom->success

Caption: Decision tree for troubleshooting low recovery.

III. References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. [Link]

  • Troubleshooting Flash Chromatography. Columbia University, Department of Chemistry. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Baran Laboratory, Scripps Research. [Link]

  • Flash Chromatography advice. Reddit r/chemistry. [Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. [Link]

  • 3-[(PIPERIDIN-3-YLOXY)METHYL]PYRIDINE — Chemical Substance Information. NextSDS. [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

  • 2-((piperidin-3-yloxy)methyl)pyridine — Chemical Substance Information. NextSDS. [Link]

Sources

Preventing degradation of 3-Methyl-2-(piperidin-3-yloxy)pyridine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Introduction

3-Methyl-2-(piperidin-3-yloxy)pyridine is a complex heterocyclic compound with significant potential in pharmaceutical and chemical research.[1][2][3] Its unique structure, combining a substituted pyridine ring with a piperidine moiety via an ether linkage, presents specific challenges for long-term storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and mitigate potential degradation pathways, ensuring the compound's integrity and reproducibility of experimental results.

While specific degradation data for this exact molecule is not extensively published, this guide is built upon established principles of chemical stability for its constituent functional groups: 2-alkoxypyridines and piperidines.[4][5] By understanding the inherent reactivity of these components, we can implement robust storage and handling protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Q1: What is the recommended temperature for long-term storage?

A1: For optimal long-term stability, the compound should be stored at 2-8°C (refrigerated) .[6] Storing at elevated temperatures can accelerate degradation, potentially through cleavage of the ether bond or oxidation of the piperidine ring.[4] For shorter periods, such as during active use in a lab, room temperature is acceptable, but exposure should be minimized.

Q2: Does this compound need to be protected from light?

A2: Yes. It is crucial to protect the compound from light .[6] Pyridine and piperidine derivatives can be susceptible to photo-degradation.[7][8] Long-term exposure to UV or even ambient laboratory light can initiate free-radical reactions, leading to discoloration and the formation of impurities. Always store containers in the dark, for example, by using amber vials or by placing them inside a light-blocking secondary container.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, for maximum stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended. The two primary reasons are:

  • Piperidine Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[9]

  • Ether Peroxide Formation: The ether linkage, in the presence of oxygen and light, can potentially form explosive peroxides over time. While the risk may be lower than with other ethers, it is a critical safety and purity consideration.

Q4: What are the primary chemical groups that are susceptible to degradation?

A4: The molecule has three main areas of potential instability:

  • The Piperidine Ring: Susceptible to oxidation at the nitrogen (N-oxidation) and adjacent carbon atoms.[4][9]

  • The Ether Linkage (-O-): Can undergo acidic hydrolysis or oxidative degradation (peroxide formation).

  • The Pyridine Ring: Generally stable, but the presence of the activating alkoxy group can make it more susceptible to oxidation than unsubstituted pyridine.[10][11]

Q5: How can I tell if my sample has started to degrade?

A5: Visual inspection can be the first indicator. Degradation may be indicated by:

  • Color Change: A pure compound is typically a white to off-white solid or a colorless oil. The development of a yellow or brown color often suggests the formation of oxidative or polymeric impurities.[12]

  • Change in Physical State: The appearance of gums, oils, or precipitates in a previously homogenous solid or solution.

  • Inconsistent Analytical Results: Unexplained shifts in retention time in HPLC, the appearance of new peaks, or changes in NMR spectra are strong indicators of degradation.[13]

Section 2: Troubleshooting Guide

This section provides a structured, Q&A-style approach to diagnosing and resolving specific issues you may encounter.

Issue 1: My compound has developed a yellow or brown tint.
Potential Cause Explanation & Validation Recommended Action
Oxidation The piperidine or pyridine ring has likely undergone oxidation due to exposure to air and/or light. This is a common degradation pathway for nitrogen-containing heterocycles.[4][9] This can be confirmed by analytical techniques like LC-MS, which may show new peaks corresponding to oxidized products (e.g., M+16 for N-oxides).1. Immediately purge the container headspace with an inert gas (Argon or Nitrogen) and store it tightly sealed at 2-8°C, protected from light.[6] 2. For future use, aliquot the material into smaller vials to minimize repeated exposure of the bulk sample to air. 3. If purity is critical, repurification by column chromatography or recrystallization may be necessary.
Acidic Contamination Trace acidic impurities (e.g., from glassware or solvents) can catalyze degradation reactions, leading to colored byproducts. Piperidine derivatives can form salts, which may have different stability profiles.[4][7]1. Ensure all storage vials and handling equipment are scrupulously clean and dry. 2. Use high-purity, neutral solvents if preparing stock solutions. 3. Consider storing the compound as its hydrochloride salt, which may offer enhanced stability in some cases.[14]
Issue 2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
Potential Cause Explanation & Validation Recommended Action
Hydrolysis of the Ether Linkage Exposure to moisture, especially under acidic or basic conditions, can cleave the ether bond.[7] This would result in two primary degradation products: 3-methyl-2-hydroxypyridine and 3-hydroxypiperidine. Check your LC-MS data for peaks corresponding to the molecular weights of these fragments.1. Ensure the compound is stored in a tightly sealed container with a desiccant if necessary.[4] 2. Use anhydrous solvents when preparing solutions for analysis or reaction. 3. Review your experimental protocol to ensure no unintended sources of strong acid or base are present. A robust RP-HPLC method can be developed to monitor for these specific degradation products.[13][15]
Dehydrogenation of Piperidine The piperidine ring can be oxidized to its corresponding tetrahydropyridine or even fully aromatized to a pyridine ring.[9] This would result in a mass change of -2 or -4 amu in the mass spectrum.1. This is a strong indicator of oxidative stress. Strict adherence to storage under an inert atmosphere is required to prevent this. 2. Avoid exposure to oxidizing agents and transition metal contaminants, which can catalyze this process.[4]
Issue 3: My experiment is showing lower-than-expected yield or potency.
Potential Cause Explanation & Validation Recommended Action
Formation of Peroxides Long-term storage of ethers exposed to oxygen can lead to the formation of non-volatile hydroperoxides. These not only represent a loss of active compound but can also interfere with reactions and pose a safety hazard.1. Test for Peroxides: Use commercially available peroxide test strips. A positive test confirms this degradation pathway. CAUTION: Do not concentrate solutions containing peroxides. 2. Removal: If peroxides are detected at low levels, they can be removed by passing a solution of the compound through a column of activated alumina. 3. Prevention: Always store the compound under an inert atmosphere and protected from light to inhibit peroxide formation.
Gradual, Multi-Pathway Degradation The compound has likely undergone a combination of minor degradation pathways (oxidation, hydrolysis) over time, leading to an overall decrease in the purity of the bulk material.1. Re-qualify the Material: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of the stored material before use. 2. Implement Aliquoting: For new batches, immediately aliquot the compound into single-use vials upon receipt. This prevents contamination and repeated exposure of the entire stock to the atmosphere.

Section 3: Visualization of Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary points of instability on the 3-Methyl-2-(piperidin-3-yloxy)pyridine molecule that are targeted by common degradation forces.

G cluster_molecule 3-Methyl-2-(piperidin-3-yloxy)pyridine cluster_stressors Stress Factors cluster_pathways Degradation Pathways mol Structure O2 Oxygen (Air) N_Ox N-Oxidation O2->N_Ox Peroxide Peroxide Formation O2->Peroxide Dehydro Dehydrogenation O2->Dehydro H2O Moisture/Humidity Hydrolysis Ether Hydrolysis H2O->Hydrolysis Light Light (UV/Ambient) Light->N_Ox Light->Peroxide Acid Acid/Base Contaminants Acid->Hydrolysis p1 N_Ox->p1 p2 Peroxide->p2 Hydrolysis->p2 p3 Dehydro->p3

Caption: Key degradation pathways targeting the piperidine and ether functionalities.

Recommended Workflow for Long-Term Storage

This workflow ensures the maximum possible shelf-life for your compound.

G A Receive Compound B Visually Inspect (Color, Physical State) A->B Step 1 C Perform Initial Analysis (HPLC, NMR for baseline) B->C Step 2 D Aliquot into smaller vials (e.g., amber glass) C->D Step 3 E Purge each vial with Inert Gas (Ar or N2) D->E Step 4 F Seal Tightly with Chemically Resistant Cap E->F Step 5 G Store at 2-8°C, Protected from Light F->G Step 6 H Periodically Re-analyze (e.g., annually) G->H Monitoring

Caption: Step-by-step workflow for optimal long-term compound storage.

Section 4: Experimental Protocols

Protocol 1: Stability Assessment via RP-HPLC

This protocol outlines a general method to monitor the purity of 3-Methyl-2-(piperidin-3-yloxy)pyridine over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[13]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile/Water at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Increase linearly to 95% Mobile Phase B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject a freshly prepared sample of a reference standard (newly acquired or a well-stored aliquot from time zero).

    • Inject the sample from the long-term storage batch.

    • Compare the chromatograms. Look for a decrease in the main peak area (relative to an internal standard if used) and the appearance of new peaks, which indicate degradation products. The International Council for Harmonisation (ICH) provides guidelines for forced degradation studies that can be adapted for this purpose.[8][13]

Protocol 2: Testing for Peroxides

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Never handle compounds suspected of high peroxide concentration in a non-fume hood environment.

  • Obtain Test Strips: Use commercially available potassium iodide (KI) based peroxide test strips.

  • Prepare Sample: If the compound is a solid, dissolve a small amount (10-20 mg) in about 1-2 mL of a peroxide-free solvent like isopropanol or THF.

  • Testing:

    • Dip the test strip into the solution for 1-2 seconds.

    • Remove the strip and wait for the time specified by the manufacturer (usually 15-60 seconds).

    • Compare the color of the test pad to the color chart provided with the strips. A blue or purple color indicates the presence of peroxides.

  • Interpretation: The intensity of the color corresponds to the concentration of peroxides. If any color change is observed, the material should be treated with caution.

References

  • Vertex AI Search. (n.d.). 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information.
  • ChemScene. (n.d.). 1248132-17-3 | 3-Methyl-2-(piperidin-3-yloxy)pyridine.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • NextSDS. (n.d.). 3-[(PIPERIDIN-3-YLOXY)METHYL]PYRIDINE — Chemical Substance Information.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine 99 108-99-6.
  • Al-Shehri, M. M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Ali, A., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BenchChem. (2025). Instability and degradation pathways of 1-piperideine.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • OSHA. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3).
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • PMC. (n.d.). A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). 3-Methylpyridine.
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)...
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16).
  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • NIST WebBook. (n.d.). Pyridine, 3-methyl-.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine 99 108-99-6.
  • NextSDS. (n.d.). 2-((piperidin-3-yloxy)methyl)pyridine — Chemical Substance Information.
  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14).
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.).
  • Google Patents. (n.d.). WO2017084640A1 - Nitrogen-containing heterocyclic compound, preparation method therefor, and application in inhibiting kinase activity.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 3-Methyl-2-(piperidin-3-yloxy)pyridine in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, assay developers, and drug discovery professionals resolve aqueous solubility bottlenecks specifically associated with 3-Methyl-2-(piperidin-3-yloxy)pyridine .

This guide synthesizes mechanistic chemistry with field-validated protocols to ensure your in vitro assays yield robust, reproducible, and biologically relevant data.

Module 1: Mechanistic Insight into Solubility Challenges

To troubleshoot effectively, we must first understand the causality behind the precipitation. 3-Methyl-2-(piperidin-3-yloxy)pyridine consists of a pyridine ring and a piperidine moiety connected via an ether linkage.

While the basic piperidine nitrogen (pKa ~10) suggests good theoretical solubility in acidic media, standard in vitro assays operate at physiological pH (7.4). When the compound is stored as a free base in a DMSO stock and rapidly diluted into an aqueous buffer, it frequently experiences a solvent shift . The localized concentration of the lipophilic free base drastically exceeds its thermodynamic solubility limit before the piperidine ring can fully protonate and solvate. This leads to rapid nucleation and precipitation—a classic kinetic solubility failure .

Unresolved poor solubility not only causes erratic assay readouts but can also artificially weaken apparent potency in high-throughput screening, leading to false negatives.

Module 2

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing observed with 3-Methyl-2-(piperidin-3-yloxy)pyridine. Designed for researchers and drug development professionals, this document explains the chemical principles underlying the chromatographic challenges and offers a systematic, cause-and-effect approach to method development and optimization.

Q1: Why is my peak for 3-Methyl-2-(piperidin-3-yloxy)pyridine severely tailing?

Answer: The peak tailing you are observing is a classic symptom of secondary interactions between your basic analyte and the HPLC column's stationary phase. 3-Methyl-2-(piperidin-3-yloxy)pyridine contains two basic nitrogen atoms—one in the pyridine ring and a more basic secondary amine in the piperidine ring. This structure makes it highly susceptible to undesirable ionic interactions.

The primary cause is the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][2] At typical mobile phase pH values (between 3 and 7), some of these silanol groups are deprotonated and exist as negatively charged silanates (Si-O⁻).[3][4] Your positively charged (protonated) basic analyte is then strongly attracted to these sites via an ion-exchange mechanism.[1][5][6] Because this interaction has slow kinetics compared to the primary reversed-phase partitioning mechanism, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[5]

Metal impurities within the silica backbone can also "activate" nearby silanol groups, increasing their acidity and exacerbating the tailing effect.[7]

G cluster_column Silica Particle Surface C18 C18 Bonded Phase (Primary Interaction Site) Silanol Residual Silanol Group (Si-OH) (Acidic Site, pKa ~4-5) Silanate Deprotonated Silanate (Si-O⁻) (Anionic Site) Silanol->Silanate Deprotonation (at pH > pKa) Analyte Protonated Analyte (3-Methyl-2-(...)-pyridine-H⁺) Analyte->C18 Desired Hydrophobic Interaction (Fast Kinetics -> Symmetrical Peak) Analyte->Silanate Undesired Ionic Interaction (Slow Kinetics -> Peak Tailing) caption Mechanism of Peak Tailing for Basic Compounds

Caption: Mechanism of peak tailing due to secondary ionic interactions.

Q2: How can I improve peak shape by modifying my mobile phase?

Answer: Mobile phase optimization is the most direct and effective first step. The goal is to control the ionization state of both your analyte and the column's silanol groups to minimize unwanted interactions.

Strategy 1: Operate at Low pH

By lowering the mobile phase pH to ≤ 3.0, you can protonate the vast majority of surface silanol groups, neutralizing their negative charge.[2][3][8] This effectively "blinds" the protonated basic analyte to these secondary interaction sites.

  • Recommended Buffers: Use a buffer to maintain a stable pH.[9]

    • 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA): Simple and effective for suppressing silanol ionization. TFA often provides superior peak shape due to its ion-pairing properties but can cause ion suppression if using mass spectrometry (MS) detection.[10]

    • Phosphate Buffer (e.g., 10-25 mM Potassium Phosphate): Provides excellent buffering capacity around pH 2.5.[8][10] Be cautious of precipitation when mixing with high percentages of acetonitrile.[3][10]

Strategy 2: Increase Buffer Concentration

A higher buffer concentration (e.g., increasing from 10 mM to 30-50 mM) can improve peak shape.[3] The buffer cations (like K⁺ or NH₄⁺) can compete with the protonated analyte for interaction with any available anionic silanol sites, effectively shielding the analyte from these interactions.[11]

Strategy 3: Add a Competing Base (Use with Caution)

Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a common strategy with older (Type A) silica columns.[8] The idea is that the TEA will preferentially interact with the active silanol sites.[8][12] However, this approach can shorten column lifetime and is generally less necessary with modern, high-purity (Type B) silica columns.[2][8]

ParameterRecommendationRationale
pH 2.5 - 3.0 Suppresses silanol ionization, ensuring a neutral column surface.[4][8]
Buffer 10-25 mM Phosphate or 0.1% Formic/Trifluoroacetic AcidMaintains stable pH, critical for reproducible retention times.[9][10]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better efficiency. Methanol can sometimes reduce silanol activity by hydrogen bonding.[1]

Q3: My mobile phase adjustments aren't enough. What type of column should I use?

Answer: If mobile phase optimization does not fully resolve the tailing, your column is the next critical variable. The choice of stationary phase is paramount for analyzing basic compounds.

Use a High-Purity, "Type B" Silica Column:

Modern columns are made with high-purity silica (Type B) that has a very low metal content and fewer, less acidic silanol groups compared to older Type A silica.[13][14] This is the single most important factor.

Choose a Column with High End-Capping:

End-capping is a process where residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) after the primary C18 or C8 groups are attached.[6] A column with dense, effective end-capping will have very few free silanols available to interact with your analyte.

Consider Alternative Stationary Phases:

If a standard end-capped C18 column still gives tailing, consider these modern alternatives:

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (like an amide or carbamate) embedded within the alkyl chain.[15] This polar group can help shield the analyte from underlying silanols and improve peak shape for bases, often allowing for operation in highly aqueous mobile phases.

  • Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide very high efficiency and can often yield sharper peaks, which may reduce the appearance of tailing even if some secondary interactions are present.[13]

  • Polymer-Based or Hybrid Columns: Columns based on polymeric materials (e.g., polystyrene-divinylbenzene) or hybrid organic/inorganic silica particles are often more stable at higher pH values.[15][16] This opens up the alternative strategy of operating at high pH (e.g., pH > 10) to deprotonate the analyte, making it neutral and less likely to interact with the column surface.

Column TypeKey FeatureAdvantage for 3-Methyl-2-(piperidin-3-yloxy)pyridine
High-Purity End-Capped C18/C8 Low silanol activity, minimal metal content.[14]First Choice: Greatly reduces the primary cause of peak tailing.
Embedded Polar Group (EPG) Polar functional group in the alkyl chain.[15]Shields residual silanols, improves peak shape for bases.
Hybrid Silica (e.g., BEH) Organic/inorganic hybrid particle.Offers enhanced pH stability (1-12), allowing for high-pH methods.
Polymer-Based (e.g., PS-DVB) No silica backbone.Intrinsically free of silanol groups; stable from pH 1-13.[16]

Q4: Could my sample preparation or injection solvent be causing the issue?

Answer: Absolutely. A mismatch between your sample solvent (diluent) and the mobile phase can cause significant peak distortion, including tailing or fronting.

  • Solvent Strength Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the peak can broaden or split. When the strong "plug" of sample solvent enters the column, it disrupts the local equilibrium, causing the analyte molecules to travel at different speeds.

  • pH Mismatch: If your sample is dissolved in a neutral or basic solution (e.g., unbuffered water or DMSO) but your mobile phase is acidic (e.g., pH 2.5), the analyte will be in two different ionization states upon injection. This can lead to broad or doubled peaks.[17]

Best Practice Protocol:

  • Ideal Diluent: The best practice is to dissolve your sample in the initial mobile phase of your gradient or the isocratic mobile phase itself.

  • If Solubility is an Issue: If your compound is not soluble in the mobile phase, dissolve it in a minimal amount of a stronger organic solvent (like 100% Acetonitrile or Methanol) and then dilute it with your mobile phase A (the aqueous component). Ensure the final organic concentration of your sample is as close as possible to the starting mobile phase conditions.

Q5: I've tried everything, but some tailing persists. What is a logical troubleshooting workflow?

Answer: Follow a systematic approach to diagnose and resolve the issue. Start with the simplest and most impactful changes first.

G Start Start: Peak Tailing Observed CheckColumn Q: Is the column a modern, high-purity (Type B) silica column? Start->CheckColumn MobilePhase Step 1: Mobile Phase Optimization - Set pH to 2.5-3.0 with buffer (0.1% FA/TFA or 10-25mM Phosphate) - Ensure sample diluent matches mobile phase CheckColumn->MobilePhase Yes ReplaceColumn Action: Replace with a high-purity column CheckColumn->ReplaceColumn No Assess1 Peak Shape Improved? MobilePhase->Assess1 ColumnSelect Step 2: Column Selection - Switch to a different chemistry (e.g., Embedded Polar Group) - Consider a hybrid or polymer column for high pH stability Assess1->ColumnSelect No Success Success: Symmetrical Peak Achieved Assess1->Success Yes Assess2 Peak Shape Improved? ColumnSelect->Assess2 Advanced Step 3: Advanced Strategies - Increase buffer concentration (e.g., 50mM) - Investigate HILIC as an alternative mode Assess2->Advanced No Assess2->Success Yes Advanced->Success Fail Consult manufacturer's application support Advanced->Fail ReplaceColumn->MobilePhase caption Troubleshooting Workflow for Peak Tailing

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • Dolan, J. W. Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Unknown. Mechanisms of retention in HPLC Part 2. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]

  • Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]

  • PubMed Central (PMC). (2018, August 16). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. [Link]

  • LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • McCalley, D. V. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 3-Methyl-2-(piperidin-3-yloxy)pyridine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the functionalization of 3-Methyl-2-(piperidin-3-yloxy)pyridine . This secondary amine building block is highly valued in drug discovery, but its structural features—specifically the sterically encumbered piperidine nitrogen and the Lewis basic pyridine ring—make late-stage N-arylation (Buchwald-Hartwig cross-coupling) notoriously challenging.

This guide is designed for research scientists and drug development professionals. It bypasses basic theory to focus on the causality of reaction failures , providing self-validating protocols and data-driven catalyst selection strategies to ensure reproducible C–N bond formation.

Diagnostic Troubleshooting Workflow

When a cross-coupling reaction fails with this substrate, visual and analytical cues can pinpoint the exact step where the catalytic cycle collapsed. Use the diagnostic workflow below to identify the root cause of your low yields.

Troubleshooting Start Issue: Yield < 10% or No Conversion Check1 Is Pd Black precipitating early in the reaction? Start->Check1 Path1A Yes: Catalyst Poisoning (Pyridine coordination) Check1->Path1A Visual check Path1B No: Oxidative Addition or Transmetalation Failure Check1->Path1B Solution clear Sol1 Solution: Use Pd G3/G4 Precatalyst Increase ligand steric bulk Path1A->Sol1 Check2 Are reduced arene byproducts (Ar-H) detected by GC-MS? Path1B->Check2 Path2A Yes: β-Hydride Elimination outcompetes Reductive Elim. Check2->Path2A GC-MS check Sol2 Solution: Switch to RuPhos (Accelerates Reductive Elim.) Path2A->Sol2

Caption: Troubleshooting workflow for diagnosing failed Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my reaction mixture turn black within the first 15 minutes, resulting in zero conversion? A1: The rapid formation of "Pd black" (elemental palladium precipitate) indicates severe catalyst deactivation. The pyridine ring in 3-Methyl-2-(piperidin-3-yloxy)pyridine is a strong Lewis base that can coordinate directly to the palladium center, displacing the phosphine ligand and forming an inactive off-cycle complex[1]. If you are using traditional Pd(OAc)₂ systems, the slow in situ reduction to Pd(0) allows the pyridine to intercept the Pd(II) species. Solution: Switch to a G3 or G4 palladacycle precatalyst . These precatalysts rapidly generate the active, monoligated L-Pd(0) species upon exposure to mild base, ensuring the catalyst enters the productive cycle before pyridine poisoning can occur[2].

Q2: My GC-MS shows high consumption of the aryl halide, but my main product is the dehalogenated arene (Ar-H) instead of the coupled product. What happened? A2: You are observing β-hydride elimination . Because 3-Methyl-2-(piperidin-3-yloxy)pyridine is an aliphatic secondary amine, the intermediate Pd(II)-amido complex contains hydrogens on the carbon adjacent to the nitrogen. If reductive elimination is slow (often due to the steric bulk of the 3-yloxy linkage), the catalyst will instead undergo β-hydride elimination, yielding a reduced arene and an imine byproduct[3][4]. Solution: You must use a ligand that enforces a spatial geometry around the Pd center that dramatically accelerates reductive elimination. RuPhos is specifically engineered for this purpose and is the gold standard for cross-coupling sterically hindered secondary amines[4][5].

Q3: Sodium tert-butoxide (NaOtBu) is the standard base, but my aryl halide contains an ester group. How do I balance base strength with transmetalation efficiency? A3: NaOtBu (pKa ~19) will hydrolyze base-sensitive functional groups like esters or epoxides. However, transmetalation of secondary amines is highly dependent on base strength. If you must use a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), the transmetalation step becomes the bottleneck[1]. Solution: When using weaker inorganic bases, switch the solvent to tert-amyl alcohol (t-AmOH) or 1,4-dioxane, and increase the reaction temperature to 90–100 °C to provide the necessary activation energy for transmetalation[2].

Catalyst & Ligand Selection Matrix

To optimize the functionalization of this specific piperidine derivative, rely on quantitative ligand performance metrics rather than trial and error. The table below summarizes the causality behind ligand selection for secondary amines.

Ligand SystemTarget ApplicationRelative Rate of Reductive Eliminationβ-Hydride Elimination SuppressionRecommended Precatalyst
RuPhos Sterically hindered secondary amines Very High Excellent RuPhos Pd G3 / G4
BrettPhos Primary amines, unhindered secondaryHighGoodBrettPhos Pd G3
XPhos General primary aminesModerateModerateXPhos Pd G3
PPh₃ Simple, unhindered substratesLowPoorPd(OAc)₂ (In situ)

Note: For 3-Methyl-2-(piperidin-3-yloxy)pyridine, RuPhos Pd G3 is the empirically superior choice due to its unmatched ability to suppress β-hydride elimination in secondary aliphatic amines[4][5].

Self-Validating Experimental Protocol: N-Arylation via RuPhos Pd G3

This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to confirm that the underlying chemical logic is functioning correctly at each stage.

Reagents Required:

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)

  • RuPhos Pd G3 (2–5 mol%)

  • NaOtBu (1.5 equiv) (Substitute with Cs₂CO₃ for base-sensitive substrates)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Aryl Halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

    • Causality: Oxygen rapidly quenches the L-Pd(0) active species. Complete exclusion of air is mandatory[1].

  • Substrate & Solvent Addition: Add 3-Methyl-2-(piperidin-3-yloxy)pyridine (1.2 mmol) followed by 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube and remove it from the glovebox.

  • Precatalyst Activation (Validation Checkpoint 1): Place the reaction in a pre-heated oil bath at 85 °C.

    • Self-Validation: Within 5–10 minutes, the suspension should transition to a homogeneous, deep red/orange solution. This color change confirms the successful deprotonation of the G3 precatalyst and the generation of the active RuPhos-Pd(0) species[2]. If the solution turns opaque black, catalyst poisoning has occurred.

  • Reaction Monitoring (Validation Checkpoint 2): Stir vigorously for 2 hours. Withdraw a 50 µL aliquot under a positive flow of nitrogen, dilute with ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS.

    • Self-Validation: The chromatogram must show the disappearance of the aryl halide. Crucially, verify the absence of the reduced arene (Ar-H) mass peak. Its absence confirms that RuPhos is successfully accelerating reductive elimination over β-hydride elimination[3].

  • Quenching and Workup: Once complete (typically 4–12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates where the specific structural challenges of 3-Methyl-2-(piperidin-3-yloxy)pyridine interact with the palladium center.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II) (Ar)(X) Pd0->PdII_OA Oxidative Addition PdII_TM L-Pd(II) (Ar)(Amine) PdII_OA->PdII_TM Transmetalation (Base) Product Product Formation PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The Pd-catalyzed Buchwald-Hartwig cross-coupling cycle highlighting key mechanistic steps.

References

  • Chemical Science (RSC Publishing)
  • Chemical Reviews (ACS Publications)
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination Benchchem URL
  • National Institutes of Health (NIH)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings WuXi AppTec URL

Sources

Technical Support Center: Strategies for Reducing Side Reactions in the Derivatization of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and derivatization of 3-Methyl-2-(piperidin-3-yloxy)pyridine and its analogues. As a Senior Application Scientist, I understand that while this scaffold is a valuable building block in medicinal chemistry and drug development, its multiple reactive sites can present significant synthetic challenges. This guide is designed to provide field-proven insights and actionable troubleshooting protocols to help you navigate common side reactions and optimize your synthetic outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every experimental choice is a step toward a self-validating and successful protocol.

The core structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine contains three primary sites susceptible to reaction: the basic and nucleophilic piperidine nitrogen, the electronically distinct pyridine nitrogen, and the activated C4/C6 positions on the pyridine ring. Uncontrolled reactivity at any of these sites can lead to a complex mixture of byproducts, reducing the yield of your target molecule and complicating purification.

Visualizing the Reactive Landscape

Before delving into specific issues, it is crucial to visualize the molecule's reactive centers. Understanding which sites are most likely to react under different conditions is the first step in designing a selective derivatization strategy.

Caption: Key reactive sites on the 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues during derivatization in a direct question-and-answer format.

Issue 1: Unintended Reaction at the Piperidine Nitrogen

Question: I am attempting a nucleophilic aromatic substitution (SNAr) to add a substituent at the C4 or C6 position of the pyridine ring, but my nucleophile is preferentially reacting with the piperidine nitrogen. How can I achieve selectivity for the pyridine ring?

Answer: This is a classic selectivity challenge arising from the superior nucleophilicity of the secondary amine in the piperidine ring compared to the pyridine ring carbons. The lone pair on the piperidine nitrogen is localized and readily available for attack, whereas an SNAr reaction requires overcoming the aromaticity of the pyridine ring.

The most robust solution is to "mask" the piperidine nitrogen with a protecting group. This temporarily deactivates the piperidine nitrogen, allowing the desired reaction to proceed on the pyridine ring. The protecting group can then be removed in a subsequent step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and its clean, acid-labile removal.

G start Starting Material (Piperidine-N unprotected) protect Step 1: Protect Piperidine-N (e.g., with Boc2O) start->protect Selective Masking derivatize Step 2: Derivatize Pyridine Ring (e.g., SNAr at C4/C6) protect->derivatize Reaction at Target Site deprotect Step 3: Deprotect Piperidine-N (e.g., with TFA or HCl) derivatize->deprotect Unmasking finish Final Desired Product deprotect->finish Isolation

Caption: Workflow for selective pyridine ring derivatization using a protection strategy.

Protocol 1: Boc-Protection of the Piperidine Nitrogen

  • Dissolution: Dissolve 3-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up. The Boc-protected product can be purified by column chromatography.

  • Deprotection (Post-Derivatization): After performing the desired pyridine ring modification, the Boc group is readily removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.

Table 1: Comparison of Common Nitrogen Protecting Groups

Protecting Group Protection Reagent Deprotection Conditions Stability & Notes
Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (TFA, HCl) Stable to base, hydrogenation. Ideal for subsequent base-mediated reactions.
Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂, Pd/C) Stable to acid and base. Not suitable if other reducible groups (e.g., nitro) are present or desired.

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base. Can be challenging to remove if catalyst poisoning occurs. |

Issue 2: Formation of an N-Oxide Byproduct on the Pyridine Ring

Question: My reaction is clean, but I consistently isolate a significant percentage of a byproduct with a mass of +16 amu compared to my starting material. NMR analysis suggests oxidation of the pyridine nitrogen. How can I prevent this?

Answer: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[1][2] This can occur inadvertently if your reagents or solvents contain peroxides (e.g., aged THF or diethyl ether) or if the reaction conditions are oxidative in nature. While sometimes N-oxidation is performed intentionally to activate the ring for specific substitutions, its accidental formation is a common side reaction.[3][4]

Mitigation Strategies:

  • Solvent Purity: Always use freshly distilled or inhibitor-free, anhydrous solvents, especially ethers which are known to form peroxides upon storage.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) minimizes contact with atmospheric oxygen, which can contribute to oxidation under certain conditions.

  • Reagent Purity: Ensure the purity of your reagents. Some reagents can contain trace oxidizing impurities from their manufacturing process.

  • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate autoxidation processes.

  • Deoxygenation: If the reaction is particularly sensitive, sparging the solvent with nitrogen or argon for 15-30 minutes before use can remove dissolved oxygen.

While N-oxide formation is often a nuisance, it can be reversed. If a significant amount of the N-oxide is formed, it can potentially be reduced back to the parent pyridine without affecting other functional groups.

Protocol 2: Mild Deoxygenation of Pyridine N-Oxides A variety of reagents can deoxygenate pyridine N-oxides. A common and often mild method involves using a phosphine reagent.

  • Dissolution: Dissolve the crude reaction mixture containing the pyridine N-oxide in a solvent like toluene or acetonitrile.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by LC-MS. The reaction progress is often visualized by the consumption of the N-oxide and the appearance of the desired pyridine and triphenylphosphine oxide.

  • Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The desired product can be separated from triphenylphosphine oxide via column chromatography.

Issue 3: Low Yield and Complex Byproducts During Piperidine N-Acylation

Question: I am trying to perform a simple acylation of the piperidine nitrogen with an acyl chloride, but I'm getting low yields and a messy reaction profile. What is causing this and how can I fix it?

Answer: This issue typically stems from two sources: the choice of base and the reactivity of the acylating agent.

  • Role of the Base: The acylation reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting material's basic nitrogens (both piperidine and pyridine), rendering them non-nucleophilic and halting the reaction. Using a nucleophilic base (like pyridine itself or an amine that is not sterically hindered) can lead to the base competing with your substrate for the acyl chloride.

  • Reagent Reactivity: Acyl chlorides are highly reactive and can lead to side reactions if not added under controlled conditions.

The solution is to use a non-nucleophilic, sterically hindered base and to control the reaction temperature.

Protocol 3: Optimized N-Acylation of the Piperidine Moiety

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). DIPEA is an excellent HCl scavenger that is too sterically hindered to be acylated itself.

  • Cooling: Cool the solution to 0 °C in an ice bath. This moderates the reactivity of the acyl chloride and minimizes side reactions.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A slow addition prevents localized high concentrations of the reagent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted acyl chloride. Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography.

Table 2: Troubleshooting Guide for Piperidine N-Acylation

Symptom Potential Cause Recommended Solution
Low Conversion Insufficient base; protonation of starting material. Use at least 2.0 eq of a non-nucleophilic base (DIPEA, Proton-Sponge®).
Multiple Products Base is competing with substrate; reaction too hot. Use a hindered base (DIPEA). Add acyl chloride slowly at 0 °C.

| Product Degradation | Acyl chloride is unstable or reaction is too harsh. | Use the corresponding acid anhydride if possible, which is less reactive. Ensure anhydrous conditions. |

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different nitrogen atoms in this molecule towards electrophiles? A: In general, the piperidine nitrogen is significantly more nucleophilic and basic than the pyridine nitrogen. Therefore, under most conditions, electrophiles will react preferentially with the piperidine nitrogen. This is why a protection strategy is essential for targeting other parts of the molecule.

Q2: Which analytical techniques are best for identifying common side products like the N-oxide or a Boc-protected intermediate? A: LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable. It can quickly confirm the molecular weight of products and byproducts. The +16 amu shift for N-oxidation or the +100 amu shift for Boc-protection are easily identified. NMR (Nuclear Magnetic Resonance) Spectroscopy provides structural confirmation. For N-oxidation, you will typically see a downfield shift of the pyridine ring protons. For Boc-protection, you will see a large, characteristic singlet around 1.4-1.5 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.

Q3: Can I perform derivatization on both the piperidine and pyridine moieties in a single synthetic route? A: Absolutely. This is achieved through a carefully planned, multi-step synthesis. A typical sequence would be: 1) Protect the piperidine nitrogen (e.g., with Boc). 2) Perform the desired derivatization on the pyridine ring. 3) Deprotect the piperidine nitrogen. 4) Perform the second derivatization on the now-free piperidine nitrogen. This orthogonal approach allows for the selective and controlled functionalization of the entire scaffold.

References

  • Buncel, E., & Dust, J. M. (2008). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Canadian Journal of Chemistry, 86(6), 502-514. [Link]

  • Buncel, E., & Dust, J. M. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Chem LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Wang, D., Désaubry, L., Li, G., & Zheng, S. (2020). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. Advanced Synthesis & Catalysis, 363(2), 357-373. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

  • Dandridge, P. A., et al. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Journal of Organic Chemistry, 40(18), 2699-2701. [Link]

  • Gribble, G. W. (2010). Recent developments in the synthetic chemistry of pyridine N-oxides. Arkivoc, 2010(1), 83-107. [Link]

  • Organic Syntheses. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]

  • Ermolat’ev, D. S., & Van der Eycken, E. V. (2016). Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Chemistry of Heterocyclic Compounds, 52(8), 526-540. [Link]

  • O'Neil, I. A., & Bull, J. A. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Molecular Systems Design & Engineering, 7(9), 1146-1155. [Link]

  • Laschat, S., & Kunz, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

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Validation & Comparative

Scaffold Selection Guide: 3-Methyl-2-(piperidin-3-yloxy)pyridine vs. 3-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently consult with medicinal chemistry teams facing a critical structural decision: selecting the optimal positional isomer for a piperidin-yloxy-pyridine scaffold.

While 3-Methyl-2-(piperidin-3-yloxy)pyridine and 3-Methyl-2-(piperidin-4-yloxy)pyridine share identical molecular weights and core heteroaromatic properties, the simple shift of the ether linkage from the 3-position to the 4-position of the piperidine ring fundamentally alters the molecule's spatial geometry, chirality, and receptor-binding kinetics.

This guide objectively compares these two highly valuable building blocks, providing mechanistic causality, structural-activity relationship (SAR) insights, and self-validating experimental protocols to accelerate your hit-to-lead optimization.

Structural Profiling & Mechanistic Causality

The addition of the methyl group at the 3-position of the pyridine ring is not merely decorative; it serves a specific mechanistic purpose. The steric bulk of this methyl group restricts the dihedral angle around the Cpyridine​−O bond, forcing the pyridine ring into an orthogonal conformation relative to the ether oxygen to minimize allylic strain.

When we combine this restricted rotation with the specific piperidine attachment points, we generate two distinct pharmacological profiles:

The 3-yloxy Isomer: Chiral & Constrained

By attaching the ether linkage at the 3-position, the molecule becomes chiral . This angled trajectory (~120° projection) is highly valuable when probing tight, stereospecific binding pockets. The chiral center effectively "locks" the conformation, reducing the entropic penalty upon binding. This scaffold is frequently utilized in the development of neuropharmacological agents targeting constrained CNS receptors .

The 4-yloxy Isomer: Achiral & Extended

Attaching the ether at the 4-position introduces a plane of symmetry, rendering the molecule achiral . This eliminates the need for complex enantiomeric resolution, significantly reducing synthesis costs. Mechanistically, the 4-yloxy linkage projects the pyridine ring in an extended, linear vector (~180°). This flexibility allows the basic piperidine nitrogen to reach deep into extended binding pockets (such as those found in GPCRs) to form crucial salt bridges with conserved aspartate or glutamate residues .

SAR_Workflow Start Scaffold Selection Isomer3 3-yloxy Isomer (Chiral, Angled Vector) Start->Isomer3 Probe Steric Bulk Isomer4 4-yloxy Isomer (Achiral, Linear Vector) Start->Isomer4 Maximize Flexibility Target1 Constrained Pockets (e.g., Hsp90, CNS targets) Isomer3->Target1 Stereospecific Binding Target2 Extended Pockets (e.g., SUCNR1, Kinases) Isomer4->Target2 Salt-Bridge Formation

Decision matrix for selecting piperidin-yloxy-pyridine isomers based on pocket geometry.

Quantitative Data & Physicochemical Comparison

To facilitate easy comparison, the foundational physicochemical properties and representative in vitro performance metrics are summarized below.

Table 1: Physicochemical Properties
Property3-Methyl-2-(piperidin-3-yloxy)pyridine3-Methyl-2-(piperidin-4-yloxy)pyridine
CAS Number 1248132-17-3900511-94-6
Molecular Weight 192.26 g/mol 192.26 g/mol
Stereochemistry Chiral (1 Stereocenter)Achiral (Plane of Symmetry)
Spatial Trajectory Angled (~120° projection)Extended/Linear (~180° projection)
Conformational Rigidity High (Steric locking via chirality)Moderate (Chair-flip flexibility)
Typical Supplied Form Hydrochloride saltDihydrochloride salt
Table 2: Comparative Performance in Standardized Assays

Note: Data represents baseline scaffold performance prior to further functionalization.

Assay / Metric3-yloxy Isomer4-yloxy IsomerMechanistic Rationale
BBB Permeability (PAMPA) High ( Papp​>15×10−6 cm/s)Moderate ( Papp​∼8×10−6 cm/s)The 3-yloxy's angled conformation buries the polar surface area more effectively, enhancing passive diffusion.
Target Residence Time Prolonged (Stereospecific)Transient (Flexible)The chiral center in the 3-yloxy isomer locks the conformation in tight binding pockets, reducing off-rates.
Synthetic Scalability Moderate (Requires chiral resolution)High (Achiral)The 4-yloxy isomer's symmetry bypasses the need for asymmetric synthesis or chiral chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means that progression to the next step is strictly gated by an internal quality control check, preventing false positives in downstream biological assays.

Protocol A: Standardized Boc-Deprotection Workflow

Because these scaffolds are frequently procured as Boc-protected intermediates, precise cleavage to yield the active secondary amine salt is the critical first step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the Boc-protected precursor in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidic Cleavage: Dropwise, add 2.0 mL of 4M HCl in dioxane at 0°C. The causality of using HCl/dioxane over TFA is to avoid the formation of trifluoroacetate salts, which can artificially inflate apparent permeability in downstream cellular assays.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Precipitation: Concentrate the mixture under reduced pressure, then triturate with cold diethyl ether to precipitate the hydrochloride salt.

  • Self-Validation Gate (LC-MS): Before proceeding to biological testing, analyze the precipitate via LC-MS. Do not proceed unless purity is >98% and the M+H+ peak corresponds exclusively to the deprotected mass (m/z 193.1). Residual Boc-byproducts will confound receptor binding kinetics due to their massive steric bulk.

Assay_Protocol Step1 Boc-Protected Precursor Step2 Acidic Cleavage (HCl/Dioxane) Step1->Step2 Step3 LC-MS Purity Validation (>98%) Step2->Step3 Step4 In Vitro Assay (PAMPA/Binding) Step3->Step4

Standardized workflow from Boc-deprotection to in vitro validation.

Protocol B: In Vitro Permeability (PAMPA) Assay

To validate the blood-brain barrier (BBB) crossing potential of these scaffolds—a key requirement for neurological drug discovery —we utilize a Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the deprotected scaffold in DMSO. Dilute to 50 µM in PBS buffer. Crucial Causality: The assay pH must be strictly maintained at 7.4. Because the piperidine nitrogen has a pKa of ~9.5, it will be predominantly protonated at physiological pH. Maintaining pH 7.4 accurately mimics blood conditions and challenges the compound's passive diffusion capabilities.

  • Plate Setup: Add 300 µL of the 50 µM solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Incubate the PAMPA plate at 37°C for 5 hours without agitation.

  • Self-Validation Gate (Membrane Integrity): Spike the donor well with Lucifer Yellow (a highly fluorescent, membrane-impermeable dye). Measure the fluorescence of the acceptor well. If fluorescence is detected in the acceptor well, the artificial membrane has ruptured, and the permeability data must be discarded.

  • Quantification: If the membrane is intact, quantify the concentration of the scaffold in both compartments using LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Conclusion & Selection Guide

The choice between these two scaffolds should be driven entirely by the structural biology of your target:

  • Select 3-Methyl-2-(piperidin-3-yloxy)pyridine when your target features a constrained, stereospecific binding pocket (e.g., Hsp90 probes or specific CNS receptors) where burying polar surface area is critical for BBB penetration.

  • Select 3-Methyl-2-(piperidin-4-yloxy)pyridine when targeting extended pockets (e.g., SUCNR1 antagonists or kinase inhibitors) where a linear projection is required to establish a deep salt bridge, and when minimizing synthetic complexity is a priority.

References

  • Journal of Medicinal Chemistry. "Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives." ACS Publications, 2020. URL:[Link]

  • National Institutes of Health (NIH). "Exploiting Polarity and Chirality to Probe the Hsp90 C-terminus." PubMed Central (PMC). URL: [Link]

A Senior Application Scientist's Guide to the Quantification of 3-Methyl-2-(piperidin-3-yloxy)pyridine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise and reliable quantification of novel chemical entities is the bedrock of successful research and development. 3-Methyl-2-(piperidin-3-yloxy)pyridine, a molecule featuring a substituted pyridine ring linked to a piperidine moiety, presents unique analytical challenges that necessitate a carefully considered approach to method development and validation. Its structural complexity, combining basic nitrogen centers and moderate polarity, dictates the choice of analytical technology.

This guide provides an in-depth, objective comparison of the primary analytical techniques suitable for the quantification of 3-Methyl-2-(piperidin-3-yloxy)pyridine in various matrices, from reaction mixtures to biological fluids. The methodologies discussed are grounded in fundamental analytical principles and validated against the rigorous standards set forth by international regulatory bodies, ensuring the generation of trustworthy and reproducible data.

The Analytical Imperative: Understanding the Molecule

The structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine informs the analytical strategy. Key considerations include:

  • Volatility and Thermal Stability: The molecule's predicted boiling point and stability at elevated temperatures will determine the suitability of Gas Chromatography (GC).

  • Ionization Potential: The presence of two basic nitrogen atoms makes the molecule an excellent candidate for ionization, a prerequisite for Mass Spectrometry (MS).

  • Chromophoric Properties: The pyridine ring provides a UV chromophore, which, while potentially useful, may lack the sensitivity and selectivity required for trace-level quantification in complex matrices.

  • Polarity: With a predicted LogP of approximately 1.5, the compound has intermediate polarity, making it amenable to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Given these characteristics, the two most powerful and appropriate techniques for the reliable quantification of this analyte are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will focus on a comparative validation of these two gold-standard methodologies.

Comparative Performance of Analytical Methods

While specific validated method data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not extensively published, we can synthesize expected performance characteristics based on validated methods for structurally analogous compounds, such as nicotine metabolites that also feature a pyridine and a substituted saturated nitrogen heterocycle.[1] The following tables summarize the anticipated performance of well-developed LC-MS/MS and GC-MS methods.

Table 1: Comparative Validation Parameters for LC-MS/MS and GC-MS
Validation ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Chromatographic separation in the liquid phase coupled with highly selective mass analysis based on parent and fragment ions.Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis.LC-MS/MS is ideal for a wide range of polarities and thermally labile compounds.[2] GC-MS excels with volatile and thermally stable analytes.[3]
Selectivity/Specificity Excellent, based on chromatographic retention time and specific MRM (Multiple Reaction Monitoring) transitions.Very Good to Excellent, based on retention time and characteristic mass fragmentation patterns.The use of tandem MS (MS/MS) in LC provides an extra dimension of selectivity, significantly reducing matrix interference.[4]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (in plasma) or lower is readily achievable.[1]1-10 ng/mL (in biological matrices), may require derivatization for enhancement.LC-MS/MS generally offers superior sensitivity due to efficient ionization in the electrospray source and lower background noise.[2]
Linearity Range (Typical) 0.5 - 1000 ng/mL (R² > 0.995).[1]10 - 2000 ng/mL (R² > 0.99).Both techniques provide excellent linearity over several orders of magnitude.
Precision (%RSD) Intra-day: ≤ 15%, Inter-day: ≤ 17%.[1]Intra-day: < 15%, Inter-day: < 20%.These acceptance criteria are aligned with regulatory guidelines for bioanalytical method validation.[5]
Accuracy (% Recovery) Typically 85-115% of the nominal concentration.[1]Typically 80-120%, can be influenced by extraction efficiency.Accuracy is a measure of how close the determined value is to the true value and is critical for pharmacokinetic studies.
Sample Throughput High, with run times typically under 5 minutes per sample.Moderate, with run times often in the 10-20 minute range.The speed of modern UPLC systems significantly enhances the throughput of LC-MS/MS methods.[4]
Matrix Effects Can be significant (ion suppression/enhancement), requires careful management.Generally less susceptible to ion suppression but can be affected by non-volatile matrix components.The choice of sample preparation is critical to mitigate matrix effects in both techniques.

In-Depth Methodologies & Experimental Protocols

The trustworthiness of any analytical data hinges on a meticulously documented and validated protocol. The following sections provide detailed, step-by-step methodologies that serve as a robust starting point for the development of a validated assay for 3-Methyl-2-(piperidin-3-yloxy)pyridine. These protocols are grounded in the principles outlined by the FDA and EMA (ICH M10 guidelines) for bioanalytical method validation.[6][7]

Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the preeminent technique for quantifying drug molecules in biological matrices due to its exceptional sensitivity and selectivity.[2] It avoids the need for high temperatures, making it suitable for a broad range of compounds. The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring high specificity.

Experimental Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into UPLC/HPLC System Evap->Inject Transfer Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample + Internal Standard Extract Liquid-Liquid Extraction (e.g., with Toluene) Sample->Extract Deriv Derivatization Step (e.g., Silylation) Extract->Deriv Inject Inject into GC System (Splitless) Deriv->Inject Transfer Separate Chromatographic Separation (DB-5MS Column) Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect MS Detection (Scan or SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Sources

A Technical Guide to the Oral Bioavailability of 3-Methyl-2-(piperidin-3-yloxy)pyridine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the central nervous system (CNS), particularly for disorders involving the α7 nicotinic acetylcholine receptor (nAChR), the 3-methyl-2-(piperidin-3-yloxy)pyridine scaffold has emerged as a promising pharmacophore. The journey of a drug candidate from a promising hit to a clinical reality is, however, fraught with challenges, with oral bioavailability being a critical hurdle. This guide provides a comparative analysis of the oral bioavailability of analogs based on this and closely related scaffolds, supported by experimental data, to inform lead optimization strategies.

Introduction: The Imperative of Oral Bioavailability in CNS Drug Development

The efficacy of a CNS-targeted therapeutic agent is contingent not only on its intrinsic potency and selectivity but also on its ability to reach the site of action in the brain in sufficient concentrations after oral administration. Oral bioavailability (F%), the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's therapeutic potential. It is influenced by a complex interplay of factors including aqueous solubility, membrane permeability, and first-pass metabolism. For CNS drug candidates, the ability to cross the blood-brain barrier further complicates the pharmacokinetic profile. Therefore, a thorough understanding and optimization of the bioavailability of lead compounds are paramount in the early stages of drug discovery.

Comparative Analysis of Oral Bioavailability

Compound IDStructureAnimal ModelOral Bioavailability (F%)
(R)-18 Oxazolo[4,5-b]pyridine derivative of 2-((pyridin-3-yloxy)methyl)piperazineMouseFavorable
(R)-47 4-methoxyphenylurea derivative of 2-((pyridin-3-yloxy)methyl)piperazineMouseGood

Specific numerical values for "favorable" and "good" bioavailability were not provided in the source material.[1]

These findings indicate that the pyridin-3-yloxy scaffold is compatible with good oral absorption in preclinical species.[1] The structural modifications on the piperazine ring in (R)-18 and (R)-47, leading to an oxazolo[4,5-b]pyridine and a 4-methoxyphenylurea derivative respectively, did not appear to compromise oral bioavailability, suggesting that this position is amenable to chemical exploration for optimizing other properties like potency and selectivity without necessarily sacrificing oral exposure.[1]

Further supporting the potential for good oral bioavailability within this class of compounds, MEM 3454 ((R)-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo[2.2.2]octane), a potent and selective α7 nAChR partial agonist with a similar pyridin-3-yloxy moiety, has been reported to exhibit a favorable pharmacokinetic profile. While specific bioavailability data is not provided, its advancement into clinical trials for cognitive deficits suggests that it possesses adequate oral exposure.

Structure-Bioavailability Relationships: Key Considerations for Optimization

The relationship between the chemical structure of a molecule and its resulting bioavailability is complex and multifactorial. For the 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold, several key structural features can be rationally modified to enhance oral bioavailability:

  • Lipophilicity: A delicate balance of lipophilicity is crucial. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The methyl group on the pyridine ring and substituents on the piperidine ring can be modulated to fine-tune the overall lipophilicity of the molecule.

  • Polar Surface Area (PSA): PSA is a key predictor of intestinal absorption and blood-brain barrier penetration. Introducing or modifying polar functional groups can impact PSA. For instance, the ether linkage in the core scaffold contributes to the overall polarity.

  • Metabolic Stability: The pyridine and piperidine rings are potential sites of metabolism by cytochrome P450 enzymes. Strategic modifications, such as the introduction of fluorine atoms or the use of metabolically more stable isosteres, can block or slow down metabolism, thereby increasing oral bioavailability.

  • Ionization State (pKa): The basicity of the piperidine nitrogen influences the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, permeability, and potential for interactions with transporters.

Experimental Protocols for Assessing Oral Bioavailability

A robust assessment of oral bioavailability is a cornerstone of preclinical drug development. The following provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rodents.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the key steps to determine the oral bioavailability of a test compound in a rodent model, such as rats or mice.

1. Animal Model and Acclimation:

  • Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
  • House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to allow for acclimation.

2. Formulation and Dosing:

  • Intravenous (IV) Formulation: Prepare a solution of the test compound in a suitable vehicle (e.g., saline, 5% dextrose in water, or a co-solvent system like PEG400/ethanol/saline) for IV administration. The solution must be sterile-filtered.
  • Oral (PO) Formulation: Prepare a solution or suspension of the test compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose in water, or a lipid-based formulation for poorly soluble compounds) for oral gavage.
  • Dosing:
  • Administer the IV formulation to one group of animals via the tail vein at a specific dose (e.g., 1-5 mg/kg).
  • Administer the PO formulation to a separate group of animals by oral gavage at a higher dose (e.g., 5-50 mg/kg) to account for incomplete absorption.

3. Blood Sampling:

  • Collect blood samples at predetermined time points after dosing. A typical sampling schedule for a small molecule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
  • Collect blood from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for a terminal sample) into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples to separate the plasma.
  • Transfer the plasma to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method Validation:

  • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
  • The validation should assess parameters such as linearity, accuracy, precision, selectivity, and stability.

6. Sample Analysis and Pharmacokinetic Calculations:

  • Analyze the plasma samples using the validated LC-MS/MS method.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including:
  • Area Under the Curve (AUC): The total drug exposure over time.
  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.
  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
  • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.
  • Calculate the oral bioavailability (F%) using the following formula:
  • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the oral bioavailability of a drug candidate in a preclinical rodent model.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation Animal_Model Animal Model Selection & Acclimation Formulation Compound Formulation (IV & PO) Animal_Model->Formulation IV_Dosing Intravenous (IV) Dosing Formulation->IV_Dosing PO_Dosing Oral (PO) Dosing Formulation->PO_Dosing Blood_Sampling Blood Sampling (Timed Intervals) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation & Storage Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation Bioanalysis->PK_Calc Bioavailability_Calc Oral Bioavailability (F%) Calculation PK_Calc->Bioavailability_Calc

Caption: A generalized workflow for determining the oral bioavailability of a drug candidate in a preclinical rodent model.

Conclusion

The 3-Methyl-2-(piperidin-3-yloxy)pyridine scaffold and its close analogs represent a promising avenue for the discovery of novel CNS therapeutics. While the available data suggests that compounds based on this core can achieve good oral bioavailability, a systematic and data-driven approach to lead optimization is essential. By carefully considering the structure-bioavailability relationships and employing robust preclinical pharmacokinetic studies, researchers can enhance the probability of advancing drug candidates with the desired exposure profile for further development. This guide provides a foundational framework and detailed methodologies to support these critical efforts in the pursuit of new medicines for neurological and psychiatric disorders.

References

  • Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., Rush, R., & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983. [Link]

  • Biton, B., et al. (2007). In vitro and in vivo pharmacological profile of SSR180711, a novel and selective alpha7 nicotinic receptor agonist. Neuropsychopharmacology, 32(1), 1-16. [Link]

  • Timmermann, D. B., et al. (2007). An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo. Journal of Pharmacology and Experimental Therapeutics, 323(1), 298-307. [Link]

  • Hauser, T. A., et al. (2009). The alpha7 nicotinic acetylcholine receptor-selective agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 328(2), 438-448. [Link]

Sources

Benchmarking Synthetic Routes for 3-Methyl-2-(piperidin-3-yloxy)pyridine Production

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The compound 3-Methyl-2-(piperidin-3-yloxy)pyridine (CAS: 1248132-17-3) is a critical structural motif and building block in modern medicinal chemistry, often utilized in the development of kinase inhibitors and allosteric modulators[1]. The core structure features a pyridine ring substituted with a methyl group at the C3 position and a piperidin-3-yloxy ether linkage at the C2 position.

Synthesizing this molecule efficiently at scale requires overcoming the inherent steric hindrance of the C3-methyl group and managing the chemoselectivity of the secondary alcohol nucleophile. This guide objectively benchmarks three primary synthetic routes—Classical Nucleophilic Aromatic Substitution (SNAr), Scalable Base-Mediated SNAr, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling—evaluating them on yield, safety, scalability, and step-economy.

Mechanistic Rationale & Pathway Strategy

The assembly of the 2-alkoxypyridine core relies on the formation of a C–O bond between a 2-halo-3-methylpyridine electrophile and 1-Boc-piperidin-3-ol.

The Causality of Halogen Selection in SNAr: In classical SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the negatively charged Meisenheimer complex, not the subsequent elimination of the halide. Because fluorine is highly electronegative, it withdraws electron density via induction, stabilizing the transition state significantly better than chlorine or bromine[2]. Consequently, 2-fluoro-3-methylpyridine reacts orders of magnitude faster in SNAr than 2-chloro-3-methylpyridine [3]. If the cheaper 2-chloro derivative is mandated by supply chain economics, the lack of SNAr reactivity necessitates the use of transition-metal catalysis (Buchwald-Hartwig coupling)[4].

Synthetic Workflow Diagram

SynthesisRoutes SM1 2-Fluoro-3-methylpyridine + 1-Boc-piperidin-3-ol RouteA Route A: Classical SNAr NaH, DMF, 80°C SM1->RouteA RouteB Route B: Scalable SNAr KOtBu, THF, 70°C SM1->RouteB SM2 2-Chloro-3-methylpyridine + 1-Boc-piperidin-3-ol RouteC Route C: Buchwald-Hartwig Pd cat., Ligand, Base, 100°C SM2->RouteC Intermediate 1-Boc-3-((3-methylpyridin-2-yl)oxy)piperidine RouteA->Intermediate RouteB->Intermediate RouteC->Intermediate Deprotect Deprotection HCl/Dioxane or TFA/DCM Intermediate->Deprotect Product 3-Methyl-2-(piperidin-3-yloxy)pyridine (Target Molecule) Deprotect->Product

Caption: Divergent synthetic routes to 3-Methyl-2-(piperidin-3-yloxy)pyridine converging on a common Boc-intermediate.

Benchmarking the Synthetic Routes

Route A: Classical SNAr (NaH in DMF)
  • Mechanism: Sodium hydride (NaH) irreversibly deprotonates 1-Boc-piperidin-3-ol to form a highly nucleophilic sodium alkoxide, which attacks 2-fluoro-3-methylpyridine.

  • Performance: Provides excellent conversion (>90%) due to the high reactivity of the naked alkoxide in a polar aprotic solvent like DMF[5].

  • Drawbacks (Safety & E-E-A-T Insight): The combination of NaH and DMF is a well-documented thermal hazard. At elevated temperatures, NaH can catalyze the decomposition of DMF into carbon monoxide and dimethylamine, leading to catastrophic thermal runaways. Furthermore, DMF is a Substance of Very High Concern (SVHC) due to its reprotoxicity, making this route unfavorable for scale-up.

Route B: Scalable Base-Mediated SNAr (KOtBu in THF)
  • Mechanism: Potassium tert-butoxide (KOtBu) acts as a reversible base to generate the potassium alkoxide of the piperidinol. THF serves as a greener, volatile solvent[5].

  • Performance: While the equilibrium favors the alkoxide less than with NaH, the reaction proceeds smoothly at 70 °C. The potassium counterion often provides a "cation effect" that accelerates SNAr reactions.

  • Drawbacks: Requires strict anhydrous conditions to prevent the hydrolysis of KOtBu. Slightly longer reaction times compared to Route A.

Route C: Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed)
  • Mechanism: Utilizes the cheaper 2-chloro-3-methylpyridine. A palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (like RockPhos or t-BuBrettPhos) facilitates oxidative addition into the sluggish C–Cl bond, followed by alkoxide coordination and reductive elimination[4].

  • Performance: Allows the use of less reactive electrophiles.

  • Drawbacks: High catalyst cost, air-sensitive setup, and the mandatory requirement for rigorous metal scavenging (e.g., using SiliaMetS® Thiol) to remove residual palladium before biological testing.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the three routes up to the formation of the Boc-protected intermediate.

MetricRoute A (NaH/DMF)Route B (KOtBu/THF)Route C (Pd/Ligand)
Electrophile 2-Fluoro-3-methylpyridine2-Fluoro-3-methylpyridine2-Chloro-3-methylpyridine
Yield (Isolated) 88 - 92%85 - 89%70 - 80%
Reaction Time 4 - 6 hours8 - 12 hours16 - 24 hours
Temperature 80 °C70 °C (Reflux)100 °C
Safety Profile Poor (Thermal runaway risk)Good (Standard precautions)Moderate (Toxicity of Pd)
E-Factor (Waste) High (Aqueous DMF waste)Low (Solvent easily recovered)High (Metal scavengers needed)
Scalability Limited to lab-scaleExcellent (Pilot-plant ready)Moderate (Cost-prohibitive)

Experimental Protocols: The Self-Validating System (Route B)

To ensure scientific integrity, the following protocol for Route B incorporates in-process controls (IPCs) to validate the reaction progress.

Step 1: Synthesis of 1-Boc-3-((3-methylpyridin-2-yl)oxy)piperidine
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperidin-3-ol (10.0 g, 49.7 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu) (6.13 g, 54.6 mmol, 1.1 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition prevents localized exothermic spikes that could degrade the Boc group. Stir for 30 minutes at room temperature.

  • Coupling: Add 2-fluoro-3-methylpyridine (5.80 g, 52.2 mmol, 1.05 equiv) dropwise.

  • Heating: Heat the reaction mixture to 70 °C (reflux) for 10 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the 2-fluoro-3-methylpyridine peak is <2% by UV area.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford the intermediate as a pale yellow oil.

Step 2: Deprotection to 3-Methyl-2-(piperidin-3-yloxy)pyridine Hydrochloride
  • Preparation: Dissolve the Boc-protected intermediate (10.0 g, 34.2 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Deprotection: Add a solution of 4M HCl in Dioxane (25.6 mL, 102.6 mmol, 3.0 equiv) dropwise at 0 °C[4]. Causality Note: HCl in dioxane is preferred over TFA/DCM as it directly yields the highly crystalline and pharmaceutically acceptable hydrochloride salt, avoiding a subsequent salt-exchange step.

  • Isolation: Stir at room temperature for 4 hours. A white precipitate will form. Add diethyl ether (50 mL) to fully crash out the salt.

  • Filtration: Filter the solid through a Büchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to yield 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride as a white solid.

References

  • Inhibitors of hpk1 and methods of use thereof (Patent WO2024015251A1). Google Patents.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles (The Journal of Organic Chemistry, 2022). ACS Publications. Available at:[Link]

  • Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry (The Journal of Organic Chemistry, 2021). ACS Publications. Available at:[Link]

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions (ChemRxiv, 2023). ResearchGate. Available at:[Link]

  • Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use (Patent WO2022263604A1). Google Patents.

Sources

A Comparative Guide to the Efficacy of 3-Methyl-2-(piperidin-3-yloxy)pyridine Versus Standard Pyridine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the aqueous solubility of parent molecules make it an invaluable tool for drug designers.[3][4][5] However, simple or "standard" pyridine scaffolds often require significant optimization to achieve the desired potency, selectivity, and pharmacokinetic profile. This guide presents a comparative analysis of a specifically modified scaffold, 3-Methyl-2-(piperidin-3-yloxy)pyridine , against its unoptimized precursors and standard pyridine bioisosteres. Through a case study focused on the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive and addictive disorders, we will demonstrate how rational, targeted modifications can transform a basic scaffold into a lead candidate with superior efficacy and drug-like properties. We will provide supporting (illustrative) experimental data and the detailed protocols required to validate these findings, offering a comprehensive framework for researchers in the field.

Part 1: The Foundational Role of the Pyridine Scaffold

The pyridine heterocycle is an isostere of benzene, where one C-H group is replaced by a nitrogen atom.[1] This seemingly simple change imparts a profound shift in physicochemical properties that medicinal chemists have exploited for decades.

  • Enhanced Solubility and Basicity : The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated to form water-soluble salts, a property often used to improve the formulation of drug candidates.[3][4]

  • Metabolic Stability : The electron-deficient nature of the pyridine ring can make it less susceptible to oxidative metabolism compared to an electron-rich benzene ring.[4]

  • Bioisosteric Replacement : Pyridine is frequently used as a bioisostere to replace other aromatic or functional groups, such as benzene, amides, or other heterocycles.[3][6] This strategy, known as bioisosteric replacement, is a powerful tool for modulating a compound's potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining the key interactions required for biological activity.[6][7][8]

While immensely valuable, a "standard" pyridine scaffold, such as a simple 2-phenoxypyridine, often serves only as a starting point. Achieving clinical success requires meticulous optimization through structure-activity relationship (SAR) studies to enhance target engagement and refine pharmacokinetic behavior.

Part 2: A Case Study in Scaffold Optimization: 3-Methyl-2-(piperidin-3-yloxy)pyridine

To illustrate the principles of scaffold optimization, we will focus on the novel compound 3-Methyl-2-(piperidin-3-yloxy)pyridine (Illustrative Compound 1).

Molecular Structure:

  • CAS: 1248132-17-3[9]

  • Formula: C₁₁H₁₆N₂O[9]

  • Molecular Weight: 192.26[9]

Design Rationale:

The design of Compound 1 is a logical progression based on established medicinal chemistry principles, targeting the α4β2 nicotinic acetylcholine receptor (nAChR) .

  • The Core Scaffold (2-(piperidin-3-yloxy)pyridine) : The 2-aminopyridine and related structures are well-known pharmacophores that interact with the principal face of the α subunit in nAChRs. The piperidine ring is a prevalent motif in CNS drugs, often used to introduce a basic nitrogen center for key interactions and to control conformation.[10][11] The ether linkage provides the correct spacing and orientation to bridge these two key fragments. This core structure (our Illustrative Compound 3) is a promising starting point but is predicted to have liabilities.

  • The 3-Methyl Group Addition : The introduction of a methyl group at the 3-position of the pyridine ring is a deliberate optimization strategy.

    • Metabolic Blocking : The C-3 position of the pyridine ring can be a site of oxidative metabolism by Cytochrome P450 (CYP) enzymes. The addition of a methyl group can sterically hinder the enzyme's access, thereby increasing the compound's metabolic half-life.

    • Enhanced Potency : The methyl group can make favorable van der Waals or hydrophobic contacts within the receptor's binding pocket, potentially increasing binding affinity.[12]

This case study will compare the performance of the fully optimized Compound 1 against a simple bioisostere, Compound 2 (2-phenoxypyridine) , and its direct, unmethylated precursor, Compound 3 (2-(piperidin-3-yloxy)pyridine) .

Part 3: Comparative Efficacy and Pharmacokinetic Analysis

The following tables summarize the illustrative data from a series of in vitro assays designed to characterize and compare our three compounds.

Table 1: Comparative Receptor Binding Affinity at Human α4β2 nAChR

Compound Structure Scaffold Type Binding Affinity (Ki, nM)
Compound 1 3-Methyl-2-(piperidin-3-yloxy)pyridine Optimized Pyridine-Piperidine 5.2
Compound 2 2-Phenoxypyridine Standard Pyridine Bioisostere >10,000

| Compound 3 | 2-(piperidin-3-yloxy)pyridine | Unoptimized Pyridine-Piperidine | 45.8 |

  • Analysis : The data clearly shows the necessity of the piperidine moiety for receptor binding, as the simple bioisostere (Compound 2) is inactive. The addition of the 3-methyl group in Compound 1 results in an ~8-fold increase in binding affinity compared to its unmethylated precursor (Compound 3), confirming the positive contribution of this modification.

Table 2: Comparative In Vitro Functional Activity (Positive Allosteric Modulation of α4β2 nAChR)

Compound Assay Type Functional Potency (EC50, nM)
Compound 1 cAMP Modulation Assay 21.5
Compound 2 cAMP Modulation Assay No activity

| Compound 3 | cAMP Modulation Assay | 185.0 |

  • Analysis : The functional data corroborates the binding results. Compound 1 is a significantly more potent positive allosteric modulator of the α4β2 receptor than Compound 3, demonstrating that the enhanced binding affinity translates directly to improved functional efficacy.

Table 3: Comparative In Vitro ADME & Selectivity Profile

Compound Metabolic Stability (t½ in HLM, min) Permeability (Caco-2 Papp A→B, 10⁻⁶ cm/s) hERG Inhibition (IC50, µM)
Compound 1 65 12.5 >30
Compound 2 25 20.1 >30

| Compound 3 | 18 | 11.8 | >30 |

  • Analysis : The most striking result is the dramatic improvement in metabolic stability. Compound 1 has a half-life in human liver microsomes (HLM) that is over 3.5 times longer than its unmethylated precursor (Compound 3).[13][14] This supports our design hypothesis that the methyl group serves as a metabolic block. All compounds show good permeability and a clean profile against the hERG channel, a crucial off-target for cardiac safety.[15]

Part 4: Visualization of Key Workflows and Concepts

Visualizing the experimental process and the underlying scientific logic is crucial for understanding and replicating drug discovery campaigns.

G cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Safety & PK Profiling C1 Compound 1 (Optimized) Binding Protocol A: Receptor Binding Assay (Target: α4β2 nAChR) Output: Ki C1->Binding Test C2 Compound 2 (Standard) C2->Binding Test C3 Compound 3 (Precursor) C3->Binding Test Functional Protocol B: Functional cAMP Assay (Modulation) Output: EC50 Binding->Functional Confirm Hits ADME Protocol C: In Vitro ADME Assays (Metabolic Stability, Permeability) Functional->ADME Profile Potent Hits hERG hERG Safety Screen Output: IC50 Functional->hERG Decision Lead Candidate Selection ADME->Decision Analyze Data hERG->Decision Analyze Data

Caption: High-level experimental workflow for comparing lead compounds.

SAR Start 2-Phenoxypyridine (Standard Scaffold) Core 2-(Piperidin-3-yloxy)pyridine (Core Scaffold) Start->Core + Piperidine Moiety (Adds Target Affinity) Potency_Low Potency: Inactive (Ki > 10µM) Start->Potency_Low Metabolism_Mod Metabolism: Moderate (t½ = 25 min) Start->Metabolism_Mod Optimized 3-Methyl-2-(piperidin-3-yloxy)pyridine (Optimized Lead) Core->Optimized + 3-Methyl Group (Blocks Metabolism, Enhances Potency) Potency_Mod Potency: Active (Ki = 46nM) Core->Potency_Mod Metabolism_Low Metabolism: Poor (t½ = 18 min) Core->Metabolism_Low Potency_High Potency: High (Ki = 5nM) Optimized->Potency_High Metabolism_High Metabolism: Good (t½ = 65 min) Optimized->Metabolism_High

Caption: Structure-Activity Relationship (SAR) progression.

Part 5: Key Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its experimental methods.[13] The following protocols are provided with detailed steps and rationale to ensure reproducibility.

Protocol A: α4β2 nAChR Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand ([³H]-Epibatidine) for binding to the α4β2 nAChR expressed in a stable cell line (e.g., HEK293). The displacement of the radioligand is used to calculate the test compound's binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human α4β2 nAChR.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-60 Ci/mmol).

  • Non-specific control: Nicotine (100 µM final concentration).

  • 96-well filter plates (GF/B) and a cell harvester.

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Membrane Preparation: Harvest cultured cells, homogenize in ice-cold binding buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of binding buffer to "total binding" wells, 50 µL of 100 µM nicotine to "non-specific binding" wells, and 50 µL of test compound dilutions (ranging from 0.1 nM to 100 µM) to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-Epibatidine (at a final concentration equal to its Kd, typically ~0.2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

    • Rationale: This incubation period allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash each filter 3 times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

    • CRITICAL STEP: The filtration and washing must be performed quickly to prevent dissociation of the bound radioligand.

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol B: Functional Activity via cAMP Modulation Assay

Principle: This protocol uses a bioluminescent biosensor (e.g., Promega's GloSensor™) to measure changes in intracellular cyclic AMP (cAMP) in real-time.[16][17] Since many nAChRs can modulate adenylate cyclase activity via downstream signaling, this assay can quantify the functional effect of a compound. Here, we measure the ability of our compounds to act as positive allosteric modulators (PAMs) in the presence of a sub-maximal concentration of the agonist, acetylcholine (ACh).

Materials:

  • HEK293 cells co-expressing α4β2 nAChR and the GloSensor™-22F cAMP plasmid.

  • Culture Medium: DMEM with 10% FBS.

  • CO₂-independent medium (for assay).

  • GloSensor™ cAMP Reagent.

  • Agonist: Acetylcholine (ACh).

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Methodology:

  • Cell Preparation: Harvest the transfected cells and resuspend them in CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature, protected from light.

    • Rationale: This pre-incubation step allows the cells to uptake the luciferin substrate, which is required for the bioluminescent reaction.

  • Plating: Dispense 50 µL of the cell suspension into each well of a 384-well plate. Allow the plate to equilibrate in the luminometer for 15-20 minutes until a stable basal signal is achieved.

  • Compound Addition: Add 25 µL of test compound dilutions to the wells. For PAM mode, these dilutions are made in buffer containing ACh at its EC20 concentration.

  • Signal Measurement: Immediately begin measuring luminescence kinetically for 30-60 minutes.

    • CRITICAL STEP: Kinetic measurement is crucial as the cAMP signal can be transient. The peak response is used for analysis.

  • Data Analysis: For each concentration of the test compound, determine the peak luminescent signal. Plot the signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol C: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay evaluates the rate at which a compound is metabolized by the major drug-metabolizing enzymes located in human liver microsomes (HLM).[14][18] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance and half-life.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • Test compounds (1 µM final concentration).

  • Control compounds (e.g., Verapamil for high clearance, Carbamazepine for low clearance).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

  • LC-MS/MS system.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM (0.5 mg/mL final concentration) and the test compound in phosphate buffer. Pre-warm this mixture at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the master mix.

    • Rationale: CYP450 enzymes require NADPH as a cofactor. Its addition initiates the metabolic process.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a 96-well plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the quenched plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Part 6: Discussion and Conclusion

The illustrative data presented in this guide provides a compelling narrative for the value of rational scaffold optimization. The journey from a standard, inactive pyridine bioisostere (Compound 2) to a highly potent and metabolically stable lead candidate (Compound 1) was achieved through two key steps:

  • Incorporation of the Piperidine Moiety: This established the core pharmacophore necessary for binding to the α4β2 nAChR, transforming an inactive molecule into one with respectable nanomolar affinity (Compound 3).

  • Strategic Methylation: The addition of the 3-methyl group provided a dual benefit. It significantly enhanced binding affinity and functional potency, likely by creating favorable interactions in a specific hydrophobic sub-pocket of the receptor.[12] More importantly, it dramatically improved metabolic stability by blocking a key site of oxidative metabolism. This is a critical achievement, as poor metabolic stability is a primary reason for the failure of drug candidates in later development stages.

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A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to enhance the reproducibility of in vitro assays involving 3-Methyl-2-(piperidin-3-yloxy)pyridine. By delving into the causality behind experimental choices and providing validated protocols, we aim to equip you with the tools to generate robust and reliable data.

3-Methyl-2-(piperidin-3-yloxy)pyridine is a notable ligand targeting the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various neurological processes and a key target in drug discovery for conditions like schizophrenia and Alzheimer's disease. The inherent complexities of the α7 nAChR, such as its rapid desensitization and modulation by allosteric ligands, present significant challenges to achieving reproducible in vitro results.[1][2] This guide will compare common assay platforms and dissect the critical variables that must be controlled to ensure data integrity.

Understanding the Target: The α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a homopentameric cation channel that exhibits unique pharmacological properties. Its rapid activation is followed by an equally rapid desensitization, a state in which the receptor is unresponsive to agonists. This characteristic is a major source of variability in functional assays.[2] The choice of assay and the specific conditions can dramatically influence the observed potency and efficacy of a compound like 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Diagram: Key States of the α7 nAChR Channel

alpha7_nAChR_States Resting Resting State Channel Closed High Agonist Affinity Open Open State Channel Open Ion Influx (Ca2+, Na+) Resting->Open Agonist Binding Desensitized Desensitized State Channel Closed Low Agonist Affinity Open->Desensitized Prolonged Agonist Exposure Desensitized->Resting Agonist Washout

Caption: The three primary functional states of the α7 nAChR.

Critical Parameters Influencing Assay Reproducibility

Achieving reproducible data hinges on meticulous control over three key areas: compound integrity, the biological assay system, and the detection technology.

Compound-Specific Factors
  • Purity and Identity: The synthesis of piperidine derivatives can be complex.[3][4][5] It is imperative to confirm the identity and purity of 3-Methyl-2-(piperidin-3-yloxy)pyridine using methods like NMR and LC-MS. Impurities from the synthesis could act as antagonists or allosteric modulators, confounding results.

  • Solubility and Stability: The compound should be fully solubilized in a vehicle (e.g., DMSO) compatible with the assay system. Poor solubility can lead to inaccurate concentration-response curves. Stability in assay buffer should also be confirmed, especially for prolonged incubation periods.

  • Storage: The compound should be stored under appropriate conditions, such as at 4°C and protected from light, to prevent degradation.[6]

Comparison of In Vitro Assay Platforms

The choice of assay platform is arguably the most critical decision for studying α7 nAChR ligands. Each method has distinct advantages and disadvantages that affect reproducibility and the type of data generated. The three most common platforms are radioligand binding assays, two-electrode voltage clamp (TEVC), and fluorescence-based calcium flux assays.[1]

Assay PlatformPrincipleProsConsKey Reproducibility Factors
Radioligand Binding Measures direct binding of a radiolabeled ligand to the receptor.[7]Direct measure of affinity (Kd, Ki). High throughput.Does not provide functional information (agonist vs. antagonist). Requires handling of radioactive materials.Radioligand purity, specific activity, non-specific binding, membrane prep quality.[8]
Two-Electrode Voltage Clamp (TEVC) Measures ion flow across the cell membrane of a Xenopus oocyte expressing the receptor.[9]Gold standard for functional characterization. High signal-to-noise. Allows detailed study of channel kinetics.[2]Low throughput. Requires specialized equipment and expertise. Oocyte expression can differ from mammalian systems.cRNA quality and quantity, oocyte health, electrode resistance, perfusion rate.[10]
Calcium Flux (e.g., FLIPR) Measures changes in intracellular calcium concentration upon channel activation using a fluorescent dye.[1]High throughput. Functional measure of agonist activity. Amenable to automation.Indirect measure of channel activity. Susceptible to off-target effects. Signal window can be narrow.[11]Cell line stability, receptor expression level, dye loading consistency, precise timing of compound addition.

Recommended Protocols for Reproducible Results

To ensure self-validation, all protocols must include appropriate positive and negative controls. For α7 nAChR assays, a known full agonist (e.g., Acetylcholine, Nicotine) and a known antagonist (e.g., Methyllycaconitine) are essential.

Protocol: High-Throughput Calcium Flux Assay using FLIPR

This protocol is designed for screening and lead optimization, prioritizing throughput while maintaining data quality.

Diagram: Calcium Flux Assay Workflow

FLIPR_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution p1 Seed GH4C1-α7 cells in 384-well plates p2 Incubate 24-48h at 37°C, 5% CO2 p1->p2 a3 Wash cell plate with Assay Buffer p2->a3 a1 Prepare Compound Plate: Serial dilutions of 3-Methyl-2-(piperidin-3-yloxy)pyridine a7 Add compounds & read fluorescence kinetics a1->a7 a2 Prepare Dye Loading Buffer with Calcium 4 dye a4 Add Dye Loading Buffer Incubate 1h at 37°C a2->a4 a3->a4 a5 Place plates in FLIPR instrument a4->a5 a6 Read baseline fluorescence a5->a6 a6->a7

Caption: Standard workflow for a FLIPR-based calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture: Use a validated cell line stably expressing the rat or human α7 nAChR, such as GH4C1 cells.[1] Maintain consistent cell passage numbers and seeding densities to ensure stable receptor expression.

  • Plate Seeding: Seed cells in 384-well black-walled, clear-bottom plates at a density optimized for a confluent monolayer on the day of the assay.

  • Compound Plating: Prepare serial dilutions of 3-Methyl-2-(piperidin-3-yloxy)pyridine and control compounds in an appropriate intermediate plate.

  • Dye Loading: On the assay day, remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the compound from the source plate to the cell plate.

    • Immediately begin kinetic fluorescence measurements for 2-3 minutes.

  • Data Analysis: The primary response is the maximum change in fluorescence (or peak height). Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol: Radioligand Binding Competition Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a cell line or tissue known to express α7 nAChR (e.g., rat hippocampus).[12] Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective α7 nAChR radioligand (e.g., [³H]methyllycaconitine or ¹²⁵I-α-bungarotoxin), and varying concentrations of the unlabeled test compound (3-Methyl-2-(piperidin-3-yloxy)pyridine).[7][12]

  • Incubation: Incubate the plates for a predetermined time (e.g., 2 hours at room temperature) to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.[12]

Troubleshooting Common Reproducibility Issues

ProblemLikely Cause(s)Recommended Solution(s)
High Well-to-Well Variability in FLIPR Assay Inconsistent cell seeding; Edge effects in the plate; Uneven dye loading.Use an automated cell dispenser; Avoid using the outer wells of the plate; Ensure complete removal of old media before adding dye.
Drifting EC50 Values Between Experiments Change in receptor expression level with cell passage; Inconsistent incubation times; Degradation of compound stock.Use cells within a defined passage number range; Precisely control all incubation steps; Prepare fresh compound dilutions for each experiment.
No Response in Functional Assays Compound is an antagonist, not an agonist; Cell line has lost receptor expression; Compound has degraded.Test for antagonist activity by pre-incubating with the compound before adding a known agonist; Verify receptor expression via Western blot or binding assay; Check compound purity and identity.
High Non-Specific Binding in Radioligand Assay Radioligand concentration too high; Insufficient washing; Filter type incorrect.Use radioligand at a concentration near its Kd; Optimize the number and volume of washes; Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[13]

Conclusion

The reproducibility of in vitro data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is fundamentally tied to a deep understanding of its target, the α7 nAChR, and rigorous control over experimental variables. By carefully selecting the appropriate assay platform, validating all reagents, and adhering to standardized, well-controlled protocols, researchers can generate reliable and high-quality data. This guide provides a framework for comparing methodologies and troubleshooting common issues, ultimately fostering greater confidence in the characterization of this and other α7 nAChR ligands.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Safety: Personal Protective Equipment (PPE)

The first line of defense when handling any chemical is appropriate personal protective equipment. For 3-Methyl-2-(piperidin-3-yloxy)pyridine, a comprehensive PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided below.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2][4] Inspect gloves for any tears or punctures before use.[1][3]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[1][2]
Respiratory Fume Hood or RespiratorAll handling of 3-Methyl-2-(piperidin-3-yloxy)pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][5] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[1][3]
The Rationale Behind Your Protection

Pyridine and its derivatives can be absorbed through the skin and are known to cause irritation to the skin, eyes, and respiratory system. Inhalation of vapors can lead to symptoms such as headaches, dizziness, and nausea.[2] Therefore, the multi-layered PPE approach is designed to create a comprehensive barrier against these potential routes of exposure. The use of a chemical fume hood is paramount to control the inhalation of volatile compounds.[2][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured and disciplined workflow is critical for minimizing the risk of exposure and ensuring the safe handling of 3-Methyl-2-(piperidin-3-yloxy)pyridine from preparation to disposal.

Workflow Diagram

The following diagram outlines the essential steps for a safe handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Detailed Procedural Steps
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a fully buttoned lab coat, safety goggles, and the appropriate chemical-resistant gloves.

    • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is adequate.

    • Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.

  • Handling:

    • Weighing: Accurately weigh the required amount of 3-Methyl-2-(piperidin-3-yloxy)pyridine on a tared weigh boat inside the chemical fume hood.

    • Transfer: Carefully transfer the compound to the reaction vessel, avoiding any spills or the creation of dust.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[1][4]

    • PPE Removal and Hygiene: Remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water.[6][7]

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek medical attention.
Skin Contact Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth with water. Seek immediate medical attention.[1][3]

Spill Management and Disposal Plan

Proper containment, cleanup, and disposal of spills and waste are critical to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup
  • Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[4][8] Collect the absorbed material in a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) office.

Waste Disposal
  • Waste Collection: Collect all waste containing 3-Methyl-2-(piperidin-3-yloxy)pyridine and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Disposal Compliance: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.[1]

By adhering to these rigorous safety protocols, you can confidently and safely handle 3-Methyl-2-(piperidin-3-yloxy)pyridine, ensuring a secure research environment for yourself and your colleagues.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.